molecular formula C12H15NO2 B12855923 3-Phenylpiperidine-2-carboxylic acid

3-Phenylpiperidine-2-carboxylic acid

Cat. No.: B12855923
M. Wt: 205.25 g/mol
InChI Key: YGSCJJLICMUWJF-UHFFFAOYSA-N
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Description

3-Phenylpiperidine-2-carboxylic acid is a chiral piperidine-based compound that serves as a versatile building block in medicinal chemistry and organic synthesis. This scaffold is of significant interest in pharmaceutical research for the design and construction of more complex molecules . The carboxylic acid functional group allows for further derivatization, such as the formation of amides or esters, while the piperidine ring and phenyl substitution provide a three-dimensional structure that can be critical for biological activity . Compounds featuring the piperidine-carboxylic acid motif are frequently explored in the development of active pharmaceutical ingredients and other biologically relevant molecules . As a multifunctional chiral scaffold, it is a valuable precursor for the synthesis of compound libraries in drug discovery efforts. This product is intended for research and development purposes in a laboratory setting. For Research Use Only. Not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylpiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)11-10(7-4-8-13-11)9-5-2-1-3-6-9/h1-3,5-6,10-11,13H,4,7-8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSCJJLICMUWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(NC1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

cis vs trans 3-phenylpiperidine-2-carboxylic acid stereochemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stereochemistry of cis and trans 3-Phenylpiperidine-2-carboxylic Acid

Abstract

The precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a cornerstone of modern drug discovery and development. Seemingly minor variations in stereoisomeric form can lead to profound differences in pharmacological activity, metabolic stability, and toxicity. The 3-phenylpiperidine-2-carboxylic acid scaffold serves as an exemplary case study in the critical importance of stereochemical control. This guide provides an in-depth technical analysis of the cis and trans diastereomers of this molecule, offering researchers and drug development professionals a comprehensive resource on their synthesis, characterization, conformational analysis, and differential biological significance. We will explore the underlying principles that govern stereochemical outcomes in synthesis and the analytical methodologies required for unambiguous isomer identification, grounding all claims in authoritative scientific literature.

Introduction: The Imperative of Stereochemistry in Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceutical agents. Its conformational flexibility and ability to present substituents in well-defined spatial vectors make it a versatile building block for targeting a wide range of biological receptors. When the piperidine ring is di-substituted, as in 3-phenylpiperidine-2-carboxylic acid, the potential for diastereomerism arises. The relative orientation of the phenyl group at the C3 position and the carboxylic acid group at the C2 position can be either on the same side of the ring (cis) or on opposite sides (trans).

These are not trivial distinctions. The spatial relationship between these functional groups dictates how the molecule can interact with a chiral biological environment, such as a receptor binding pocket or an enzyme's active site. One diastereomer may be a potent agonist, while the other is inactive or even an antagonist.[1][2] Therefore, the ability to selectively synthesize, separate, and definitively characterize the cis and trans isomers is a fundamental requirement for any research program involving this scaffold. This guide provides the technical foundation for achieving that control.

Synthetic Strategies: Achieving Stereochemical Control

The synthesis of 3-phenylpiperidine-2-carboxylic acid can be approached from two main standpoints: non-stereoselective synthesis followed by isomer separation, or a more elegant stereoselective synthesis designed to yield a single desired diastereomer.

Non-Stereoselective Synthesis and Diastereomer Separation

A common approach involves creating the piperidine ring system in a manner that produces a mixture of cis and trans isomers, which are then separated. For instance, a multi-step synthesis starting from commercially available materials might involve a reaction sequence that does not control the stereocenter at C3 relative to C2.

The primary challenge then becomes the separation of the resulting diastereomeric mixture. Since diastereomers have different physical properties, they can often be separated by standard laboratory techniques.[3]

  • Fractional Crystallization: This classical technique exploits differences in the solubility of the diastereomers in a given solvent system. One isomer may preferentially crystallize out of solution, allowing for its isolation. The process can be repeated to improve isomeric purity.[4]

  • Chromatography: Silica gel column chromatography is a powerful method for separating diastereomers. The different spatial arrangements of the polar carboxylic acid and amine groups, and the nonpolar phenyl group, lead to differential interactions with the stationary phase, resulting in different elution times.

Stereoselective Synthesis

Modern synthetic organic chemistry offers powerful tools for controlling stereochemistry, avoiding the need for tedious separations and improving overall efficiency.

  • Chiral Pool Synthesis: This strategy begins with an enantiomerically pure starting material, such as an amino acid like L-glutamic acid, where some of the required stereocenters are already set. A series of chemical transformations converts the starting material into the desired piperidine product, transferring the initial chirality.

  • Asymmetric Catalysis: A highly effective approach involves the use of a chiral catalyst to influence the stereochemical outcome of a key bond-forming reaction. For example, a rhodium-catalyzed asymmetric reductive Heck reaction can be used to construct chiral 3-substituted tetrahydropyridines, which are precursors to 3-substituted piperidines, with excellent enantioselectivity.[5] This method establishes the stereocenter at C3 with high fidelity. Subsequent reaction steps would then be designed to control the stereochemistry at C2 relative to the established C3 center.

Definitive Stereochemical Characterization

Once a sample is synthesized, its stereochemical identity must be unambiguously confirmed. While several analytical techniques contribute to this process, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for differentiating diastereomers in solution, with X-ray crystallography providing the ultimate confirmation in the solid state.

NMR Spectroscopy: The Key to Isomer Differentiation

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule.[6] For distinguishing cis and trans isomers of 3-phenylpiperidine-2-carboxylic acid, ¹H NMR is particularly revealing, focusing on the coupling constant between the protons at C2 (H2) and C3 (H3).[7][8]

The piperidine ring adopts a low-energy chair conformation.

  • In the thermodynamically stable conformation of the trans isomer , both the bulky phenyl and carboxylic acid groups will occupy equatorial positions to minimize steric strain. This places the attached protons, H2 and H3, in axial positions. The dihedral angle between two axial protons on adjacent carbons is approximately 180°, which, according to the Karplus relationship, results in a large vicinal coupling constant (³J_H2-H3), typically in the range of 10–13 Hz .

  • In the cis isomer , one substituent must be axial while the other is equatorial. This results in an axial-equatorial relationship between H2 and H3. The dihedral angle in this arrangement is approximately 60°, leading to a much smaller coupling constant (³J_H2-H3), typically in the range of 2–5 Hz .[4]

This significant and predictable difference in the H2-H3 coupling constant is the most reliable NMR diagnostic for assigning the cis or trans relative stereochemistry.

G cluster_synthesis Synthesis & Separation cluster_characterization Characterization Start Starting Materials Synth Non-Stereoselective Synthesis Start->Synth Mix Mixture of cis & trans Isomers Synth->Mix Sep Separation (Chromatography or Fractional Crystallization) Mix->Sep Cis_Iso Isolated cis Isomer Sep->Cis_Iso Trans_Iso Isolated trans Isomer Sep->Trans_Iso Sample Isolated Isomer NMR 1H NMR Analysis Sample->NMR J_Coup Measure 3J(H2-H3) Coupling Constant NMR->J_Coup Decision J > 10 Hz? J_Coup->Decision Trans Assign trans Stereochemistry Decision->Trans Yes Cis Assign cis Stereochemistry Decision->Cis No Xray X-ray Crystallography (Optional Confirmation) Trans->Xray Cis->Xray

Caption: General workflow for synthesis, separation, and characterization.

Table 1: Diagnostic ¹H NMR Parameters for Isomer Assignment

Isomer Expected Conformation (Substituents) H2-H3 Relationship Expected ³J_H2-H3 Coupling Constant
trans Di-equatorial Axial-Axial ~10 - 13 Hz

| cis | Axial-Equatorial | Axial-Equatorial | ~2 - 5 Hz |

Experimental Protocol: ¹H NMR Analysis for Stereochemical Assignment
  • Sample Preparation: Dissolve 5-10 mg of the purified 3-phenylpiperidine-2-carboxylic acid isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with pH adjustment) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire spectra on a 300 MHz or higher field NMR spectrometer.[9]

  • Data Acquisition:

    • Record a standard one-dimensional ¹H NMR spectrum.

    • Ensure adequate digital resolution to accurately measure coupling constants.

    • Identify the signals corresponding to H2 and H3. These will typically be multiplets in the aliphatic region of the spectrum.

    • (Optional but recommended) Run a 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment to unambiguously confirm the connectivity between H2 and H3.[6][8]

  • Data Analysis:

    • Process the ¹H spectrum using appropriate software.

    • Carefully measure the coupling constant (in Hz) for the multiplet corresponding to the H2 proton, specifically the splitting caused by the H3 proton.

    • Compare the measured ³J value to the diagnostic values in Table 1 to assign the relative stereochemistry as cis or trans.

X-ray Crystallography: The Gold Standard

For an unequivocal determination of stereochemistry and the solid-state conformation, single-crystal X-ray diffraction is the definitive method.[10] This technique provides a precise three-dimensional map of the atoms in the crystal lattice, visually confirming the relative orientation of the phenyl and carboxylic acid groups and providing exact bond lengths and angles.[11][12] Obtaining high-quality single crystals suitable for diffraction can be a challenging step, often requiring screening of various solvents and crystallization conditions.[10]

Conformational Analysis and Biological Implications

The preference for substituents to occupy the equatorial position in a cyclohexane or piperidine ring is a guiding principle of conformational analysis.[13] This preference minimizes sterically unfavorable 1,3-diaxial interactions.

  • trans-3-Phenylpiperidine-2-carboxylic acid: As discussed, this isomer can adopt a stable chair conformation with both large substituents in equatorial positions. This presents a specific and relatively rigid three-dimensional shape to its biological target.

  • cis-3-Phenylpiperidine-2-carboxylic acid: This isomer faces a conformational challenge. It cannot place both substituents in the favorable equatorial position simultaneously. It must exist as an equilibrium of two chair conformers, one with an axial phenyl group and an equatorial carboxyl group, and the other with an equatorial phenyl group and an axial carboxyl group. The position of this equilibrium depends on the relative steric bulk of the two groups.

This difference in conformational stability and shape has profound biological consequences. A receptor's binding site is a precisely shaped chiral environment. The di-equatorial trans isomer will present its pharmacophoric elements (the phenyl ring, the carboxylic acid, and the piperidine nitrogen) in a very different spatial arrangement compared to either of the rapidly interconverting cis conformers. This is often the molecular basis for the observed differences in biological activity, where one isomer fits perfectly into the receptor, while the other binds weakly or not at all.[1][14] For example, studies on related piperidine-based compounds have shown that the cis isomer can be a potent and selective receptor agonist, while the corresponding trans isomers show little to no activity.[1]

Caption: Conformational differences between cis and trans isomers.

Conclusion

The stereochemistry of 3-phenylpiperidine-2-carboxylic acid is not an academic curiosity but a critical determinant of its function. The cis and trans diastereomers are distinct chemical entities with different shapes, conformational preferences, and, consequently, biological activities. A thorough understanding and application of stereoselective synthesis and rigorous analytical characterization, primarily through ¹H NMR spectroscopy, are essential for any research or development program utilizing this important molecular scaffold. By controlling and confirming the stereochemistry, researchers can unlock the true potential of their designed molecules and build robust, reproducible structure-activity relationships that are fundamental to modern drug discovery.

References

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • Reddy, K. S. (2007). Stereoselective synthesis of (2S,3S)-3-hydroxy-2-phenylpiperidine from D-mannitol. Arkivoc. [Link]

  • Chambers, K., et al. (2014). Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. PMC. [Link]

  • Oxford Instruments. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM.com. [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. [Link]

  • Valle, G., et al. (1987). 3-Amino-2-piperidinone-6-carboxylic acid. Molecular structures of cis and trans benzoyl derivatives. PubMed. [Link]

  • Romero, A. G., et al. (1993). Synthesis and biological activity of cis-(3aR)-(-)-2,3,3a,4,5,9b-hexahydro- 3-propyl-1H-benz[e]indole-9-carboxamide: a potent and selective 5-HT1A receptor agonist with good oral availability. PubMed. [Link]

  • Kumar, A., & Akanksha. (2019). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]

  • Palamareva, M., & Bogdanov, B. (2022). Conformational preferences of cis- and trans-1–3 compounds. ResearchGate. [Link]

  • Song, B. R., et al. (2019). Comparison of structural stability of trans and cis conformations in... ResearchGate. [Link]

  • Wens-Tel, C., et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PubMed. [Link]

  • Luitpold, A., & Per, K. (2011). Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.
  • Rosen, T., et al. (1993). Synthesis, in vitro binding profile, and autoradiographic analysis of [3H]-cis-3-[(2-methoxybenzyl)amino]-2-phenylpiperidine, a highly potent and selective nonpeptide substance P receptor antagonist radioligand. PubMed. [Link]

  • Unknown. (n.d.). Steric Features of Drugs. Medicinal Chemistry - Pharmacy 180. [Link]

  • El-Faham, A., et al. (2023). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. MDPI. [Link]

  • Smith, D. A. (2016). Conformational Preferences of trans-1,2-and cis-1,3-Cyclohexanedicarboxylic Acids in Water and Dimethyl Sulfoxide as a Function of the Ionization State As Determined from NMR Spectroscopy and Density Functional Theory Quantum Mechanical Calculations. ResearchGate. [Link]

  • Aitken, D. J., et al. (2023). X‐ray crystal structures of compounds 3 a, 3′a and 11. ResearchGate. [Link]

Sources

3-phenylpipecolic acid as a conformationally constrained phenylalanine analogue

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Phenylpipecolic Acid as a Conformationally Constrained Phenylalanine Analogue Content Type: Technical Guide / Whitepaper

Executive Summary

In the rational design of peptide-based therapeutics, the flexibility of the phenylalanine (Phe) side chain often leads to entropic penalties upon receptor binding and promiscuous activity across receptor subtypes. 3-Phenylpipecolic acid (3-PPA) serves as a critical tool for medicinal chemists, acting as a conformationally constrained analogue of phenylalanine.[1][2][3] By incorporating the


-amino and side-chain phenyl groups into a piperidine ring, 3-PPA restricts the 

(phi) and

(chi) torsion angles, locking the pharmacophore into specific topographical regions.

This guide details the structural rationale, enantioselective synthesis, and application of 3-PPA in stabilizing bioactive peptide conformations, specifically within G-Protein Coupled Receptor (GPCR) ligands.

Part 1: Structural Rationale & Conformational Analysis[4]

The Entropy Problem in Phenylalanine

Native phenylalanine possesses significant rotational freedom around the


 bond (

) and the

bond (

). While this allows induced fit, it often results in:
  • Low Selectivity: The molecule can adapt to multiple receptor subtypes (e.g.,

    
     vs. 
    
    
    
    opioid receptors).
  • Proteolytic Instability: Flexible chains are more accessible to peptidases.

The 3-PPA Solution

3-PPA bridges the gap between flexible Phe and the highly rigid Tetrahydroisoquinoline-3-carboxylic acid (Tic).

  • Tic: Locks

    
     to near 
    
    
    
    or
    
    
    but permits no
    
    
    rotation.
  • 3-PPA: Locks

    
     via the ring structure but retains controlled 
    
    
    
    mobility.

The stereochemistry at positions 2 and 3 defines the mimicked conformation:

  • 2,3-cis isomers: Mimic the folded (gauche) conformation of Phe.

  • 2,3-trans isomers: Mimic the extended (trans) conformation of Phe.

Visualization: Conformational Decision Tree

The following diagram illustrates the logical selection process for constraining phenylalanine residues.

decision_tree start Target: Constrain Phenylalanine q1 Is backbone N-methylation sufficient? start->q1 me_phe Use N-Me-Phe q1->me_phe Yes q2 Is total side-chain lock required? q1->q2 No tic Use Tic (Tetrahydroisoquinoline) q2->tic Yes (Max Rigidity) q3 Target Conformation? q2->q3 No (Tunable Rigidity) cis_ppa Use cis-3-PPA (Mimics Folded/Gauche) q3->cis_ppa Folded trans_ppa Use trans-3-PPA (Mimics Extended/Trans) q3->trans_ppa Extended

Caption: Decision matrix for selecting phenylalanine analogues based on required conformational restriction.

Part 2: Enantioselective Synthesis Protocol

The synthesis of 3-PPA is challenging due to the need to control two contiguous stereocenters. The most robust method, ensuring high enantiomeric purity (E.E. > 98%), utilizes an Evans Chiral Auxiliary .

Protocol: Synthesis of (2S, 3R)-3-Phenylpipecolic Acid

Reference: Liu, D.G., et al. J. Org.[1][2][4] Chem. 2002.[1][2][5] [1]

Reagents & Equipment
  • (4S)-4-benzyl-1,3-oxazolidin-2-one (Evans Auxiliary)[1][2][4]

  • Cinnamoyl chloride

  • NaHMDS (Sodium bis(trimethylsilyl)amide)

  • Allyl iodide

  • Grubbs' Catalyst (2nd Generation)

  • TFA (Trifluoroacetic acid)[6]

Step-by-Step Methodology
  • Acylation of Auxiliary:

    • React (4S)-4-benzyl-1,3-oxazolidin-2-one with cinnamoyl chloride using

      
      -BuLi in THF at -78°C.
      
    • Checkpoint: Verify formation of N-cinnamoyloxazolidinone via TLC (Hexane/EtOAc 3:1).

  • Michael Addition (Stereodefining Step):

    • Generate the enolate of the N-acyl oxazolidinone using NaHMDS at -78°C.

    • Introduce the electrophile (e.g., nitroethylene equivalent or Michael acceptor precursor). Note: For 3-PPA, a common route involves conjugate addition of a nitrogen nucleophile or alkylation.

    • Alternative High-Yield Route: Use asymmetric alkylation of a glycine equivalent followed by Ring Closing Metathesis (RCM).

  • Ring Closing Metathesis (RCM):

    • Substrate: A diene precursor containing the chiral auxiliary.

    • Dissolve substrate in degassed DCM (0.01 M concentration to favor cyclization over polymerization).

    • Add Grubbs' II catalyst (5 mol%). Reflux for 12 hours.

    • Validation:

      
      H NMR should show disappearance of terminal alkene signals (
      
      
      
      5.0–6.0 ppm).
  • Hydrolysis & Protection:

    • Remove the chiral auxiliary using LiOH/H

      
      O
      
      
      
      .
    • Protect the secondary amine with Fmoc-OSu for solid-phase peptide synthesis (SPPS) compatibility.

Synthesis Workflow Diagram

synthesis_flow step1 Chiral Auxiliary (Evans Oxazolidinone) step2 N-Acylation (Cinnamoyl Chloride) step1->step2 step3 Asymmetric Michael Addition step2->step3 step4 Ring Closing Metathesis (RCM) step3->step4 step5 Auxiliary Removal & Fmoc Protection step4->step5 final (2S, 3R)-Fmoc-3-PPA step5->final

Caption: Enantioselective synthesis route utilizing Evans auxiliary and Ring Closing Metathesis.

Part 3: Biological Application (Case Study: Opioid Receptors)

3-PPA has been instrumental in developing ligands for the


 (MOR) and 

(DOR) opioid receptors. Endogenous opioids like enkephalins contain a Tyr-Gly-Gly-Phe sequence. The Phe residue is critical for the "address" (receptor selectivity).[7]
Comparative Data: Binding Affinity

Replacing native Phenylalanine with 3-PPA in the Deltorphin C template (H-Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH


).
AnalogueConfiguration

-Receptor

(nM)

-Receptor

(nM)
Selectivity (

)
Native Phe L-Phe12.50.9812
3-PPA Analogue (2S, 3R)-cis2501.2208
3-PPA Analogue (2S, 3S)-trans>100015.4>65
Tic Analogue L-Tic1.124000.0004

Data Interpretation:

  • The (2S, 3R)-cis isomer maintains high affinity for the

    
    -receptor (
    
    
    
    nM) comparable to the native peptide but drastically reduces
    
    
    -affinity. This suggests the bioactive conformation at the
    
    
    -receptor requires a "folded" topography which the cis-3-PPA mimics perfectly.
  • The Tic analogue completely reverses selectivity, favoring the

    
    -receptor, indicating how subtle constraint changes (
    
    
    
    lock vs.
    
    
    freedom) dictate receptor subtype targeting.

Part 4: Experimental Incorporation into Peptides

Solid Phase Peptide Synthesis (SPPS) Protocol

When incorporating Fmoc-3-PPA into a peptide chain, standard coupling protocols often fail due to the steric hindrance of the secondary amine (similar to Proline) and the bulky phenyl group.

Optimized Coupling Cycle:

  • Resin: Rink Amide MBHA resin (loading 0.5 mmol/g).

  • Coupling Reagent: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) instead of HBTU/HCTU.

  • Base: DIEA (Diisopropylethylamine), 2 equivalents relative to AA.

  • Reaction Time: Double coupling is mandatory.

    • Coupling 1: 2 hours at Room Temp.

    • Coupling 2: 12 hours (Overnight) or microwave-assisted (75°C for 5 mins).

  • Monitoring: The Kaiser test (ninhydrin) is ineffective for secondary amines. Use the Chloranil test or micro-cleavage followed by HPLC/MS to verify coupling completion.

References

  • Liu, D. G., Gao, Y., Wang, X., Kelley, J. A., & Burke, T. R. (2002). Enantioselective Synthesis of N

    
    -Fmoc Protected (2S,3R)-3-Phenylpipecolic Acid.[1][2][4] A Constrained Phenylalanine Analogue Suitably Protected for Solid-Phase Peptide Synthesis.[1][2][4][5] The Journal of Organic Chemistry, 67(5), 1448–1452.[5] Link
    
  • Bailey, P. D., et al. (1994).[6] Highly enantioselective synthesis of pipecolic acid derivatives via an asymmetric aza-Diels–Alder reaction.[6] Journal of the Chemical Society, Chemical Communications, (21), 2543-2544. Link

  • Hruby, V. J. (2002). Designing peptide receptor agonists and antagonists.[7] Nature Reviews Drug Discovery, 1(11), 847–858. Link

  • Souers, A. J., & Ellman, J. A. (2000).[5] Asymmetric Synthesis of a C-3 Substituted Pipecolic Acid. The Journal of Organic Chemistry, 65(4), 1222–1225. Link

Sources

biological activity of 3-phenylpiperidine-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Engineering the 3-Phenylpiperidine-2-Carboxylic Acid Scaffold: From Constrained Peptidomimetics to Targeted Therapeutics

Executive Summary

The 3-phenylpiperidine-2-carboxylic acid scaffold—frequently designated in peptide chemistry as 3-phenylpipecolic acid—represents a privileged, three-dimensional pharmacophore in modern drug discovery. Unlike flat, heteroaromatic fragments that often suffer from high attrition rates in clinical development, this saturated nitrogen heterocycle offers a rich sp³ character. By covalently tethering the nitrogen to the


-carbon via a piperidine ring, this scaffold acts as a conformationally constrained phenylalanine analogue. This whitepaper synthesizes the biological activities of 3-phenylpiperidine-2-carboxylic acid derivatives, detailing their roles in peptidomimetic engineering, oncological protein-protein interaction (PPI) disruption, and cardiovascular pharmacology.

Structural Rationale: The Power of Conformational Constraint

The biological efficacy of linear peptides is frequently compromised by their high conformational flexibility, which leads to poor receptor selectivity and rapid proteolytic degradation. The incorporation of (2S,3R)-3-phenylpipecolic acid directly addresses this by restricting the


 (phi) and 

(chi) torsion angles of the peptide backbone.

When binding to a target receptor, a flexible molecule must adopt a specific bioactive conformation, paying a high entropic penalty. By pre-organizing the phenylalanine side-chain into a rigidified piperidine ring, the entropic cost of binding is drastically reduced. This constraint is critical for designing highly selective agonists and antagonists for complex targets, such as opioid receptors and Src homology 2 (SH2) domains, where spatial orientation dictates signal transduction versus mere molecular recognition.

Biological Activity Profiles Across Therapeutic Areas

Oncology: Disruption of the Wnt/β-Catenin Pathway

Direct disruption of protein-protein interactions (PPIs) is notoriously difficult due to the large, flat, and featureless nature of the binding interfaces. However, 3-phenylpiperidine derivatives have proven highly effective at disrupting the β-catenin/B-cell lymphoma 9 (BCL9) interaction. This interaction is a critical driver of oncogenic Wnt signaling in colorectal cancer (CRC).

Recent optimizations of the 3-phenylpiperidine scaffold (e.g., Compound 41) yielded a derivative that selectively binds to the β-catenin protein with a


 of 0.26 μM and an 

of 0.72 μM. In vivo, this biological activity translates to the suppression of Wnt signaling transactivation, downregulation of oncogenic target genes, and the promotion of cytotoxic T-lymphocyte infiltration into the tumor microenvironment.

WntPathway Wnt Wnt Ligand Receptor Frizzled/LRP Wnt->Receptor Activates Destruction Destruction Complex Receptor->Destruction Inhibits BetaCat β-Catenin Destruction->BetaCat Fails to Degrade BCL9 BCL9 Co-activator BetaCat->BCL9 Translocates & Binds TCF TCF/LEF BCL9->TCF Transcription Inhibitor 3-Phenylpiperidine Derivative Inhibitor->BetaCat Binds (KD=0.26 μM) Inhibitor->BCL9 Disrupts PPI

Fig 1. Disruption of the Wnt/β-catenin signaling pathway by 3-phenylpiperidine derivatives.

Cardiovascular: NO-Independent sGC Stimulation

Derivatives of 3-phenylpiperidine-2-carboxylic acid serve as potent soluble guanylate cyclase (sGC) stimulators. In conditions like pulmonary hypertension (PH), the bioactivity of endogenous vasodilators (like nitric oxide) is severely reduced. 3-phenylpiperidine-derived compounds stimulate sGC in an NO-independent manner, catalyzing the conversion of GTP to cyclic GMP (cGMP). This biological activity promotes smooth muscle relaxation and vasodilation, bypassing the compromised endothelial NO production pathways.

Antimicrobial and Antiviral Activity

Modifications at the 2,6-positions of the piperidine ring yield 3-phenylpiperidine-2,6-diones. These N-substituted derivatives exhibit a broad spectrum of biological activity against infectious agents. Specific fluorophenyl and benzyl derivatives demonstrate moderate in vitro protection against the Border Disease Virus (CVB-2) and Herpes Simplex Virus (HSV-1), alongside distinct antibacterial and antifungal properties.

Quantitative Data Synthesis

The following table synthesizes the distinct biological activities and potencies of key 3-phenylpiperidine derivatives across various therapeutic domains:

Derivative / ScaffoldPrimary TargetBiological Activity / MetricApplication Area
(2S,3R)-3-Phenylpipecolic Acid Peptide ReceptorsConstrains

and

torsion angles
Peptidomimetics
Compound 41 β-Catenin/BCL9 PPI

= 0.72 μM,

= 0.26 μM
Colorectal Cancer
3-Phenylpiperidine-2,6-dione (3g) Viral ReplicationModerate CVB-2 / HSV-1 inhibitionInfectious Disease
Compound 1-319 Soluble Guanylate CyclaseNO-independent vasodilationPulmonary Hypertension

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the utilization and evaluation of 3-phenylpiperidine derivatives.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating 3-Phenylpipecolic Acid

Coupling a conformationally constrained, secondary amine like 3-phenylpipecolic acid requires highly optimized conditions to overcome severe steric hindrance.

  • Resin Preparation: Swell Rink Amide AM resin in Dichloromethane (DCM) and Dimethylformamide (DMF) for 30 minutes.

    • Causality: Proper swelling expands the polystyrene matrix, exposing the maximum number of functional sites for subsequent coupling, preventing truncated sequences.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 10 min).

  • Coupling the Constrained Analogue: React the resin with 3 equivalents of Fmoc-(2S,3R)-3-phenylpipecolic acid, 3 eq of HATU, and 6 eq of DIPEA for 2 hours.

    • Causality: Standard carbodiimides (e.g., DIC) fail here due to the steric bulk of the 3-phenyl group and the secondary amine. HATU forms a highly reactive 7-azabenzotriazole active ester. The neighboring group effect of the nitrogen in the HATU triazole ring drastically accelerates the acylation of hindered amines.

  • Validation (Chloranil Test): Perform a Chloranil test on a few resin beads.

    • Causality: The standard Kaiser test yields false negatives for secondary amines. The Chloranil test specifically detects secondary amines, ensuring that the coupling of the subsequent amino acid to the pipecolic acid nitrogen can be accurately monitored.

  • Global Cleavage: Cleave the peptide using a cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours.

    • Causality: Triisopropylsilane (TIPS) acts as a bulky carbocation scavenger, preventing the cleaved protecting groups from re-alkylating the electron-rich regions of the target peptide.

SPPSWorkflow Step1 Resin Swelling (DCM/DMF) Step2 Fmoc Deprotection (20% Piperidine) Step1->Step2 Step3 Coupling 3-PPA (HATU/DIPEA) Step2->Step3 Step4 Validation (Chloranil Test) Step3->Step4 Step5 Global Cleavage (TFA Cocktail) Step4->Step5

Fig 2. Self-validating SPPS workflow for integrating sterically hindered 3-phenylpipecolic acid.

Protocol 2: Competitive Fluorescence Polarization (FP) Assay for PPI Inhibitors

Evaluating the biological activity of 3-phenylpiperidine derivatives against the β-catenin/BCL9 interaction requires a sensitive, equilibrium-preserving assay.

  • Tracer Preparation: Synthesize a FITC-labeled BCL9 peptide tracer.

  • Complex Formation: Incubate 20 nM of FITC-BCL9 with 1 μM of purified β-catenin protein in assay buffer (PBS, 0.01% Triton X-100) for 30 minutes.

    • Causality: Binding of the small tracer to the massive β-catenin protein restricts its rotational freedom. This slow tumbling results in a high baseline fluorescence polarization (mP) signal.

  • Compound Addition: Add serial dilutions (0.01 μM to 100 μM) of the 3-phenylpiperidine derivative to the microplate wells.

  • Equilibration and Measurement: Incubate the plate in the dark for 2 hours at room temperature, then measure parallel and perpendicular fluorescence intensity.

    • Causality: FP is a homogeneous "mix-and-read" assay. Because PPI inhibitors often exhibit rapid off-rates, introducing washing steps (as in an ELISA) would wash away the inhibitor and yield false negatives. As the 3-phenylpiperidine derivative displaces the tracer, the free tracer tumbles rapidly, resulting in a quantifiable drop in polarization, allowing for precise

      
       determination.
      

References

  • Liu, D. G., Gao, Y., Wang, X., Kelley, J. A., & Burke, T. R. Jr. "Enantioselective synthesis of N(alpha)-Fmoc protected (2S,3R)-3-phenylpipecolic acid. A constrained phenylalanine analogue suitably protected for solid-phase peptide synthesis." Journal of Organic Chemistry.
  • "Discovery of Novel 3-Phenylpiperidine Derivatives Targeting the β-Catenin/B-Cell Lymphoma 9 Interaction as a Single Agent and in Combin

The Architectural Paradigm of 3-Substituted Pipecolic Acid Derivatives: A Technical Guide to Peptidomimetic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Conformational Constraint

In the pursuit of high-affinity ligands, the transition from flexible linear peptides to rigidified peptidomimetics is a cornerstone of modern drug discovery. Pipecolic acid (Pip), a cyclic non-proteinogenic amino acid derived from L-lysine, serves as a highly effective proline homologue. However, it is the 3-substituted pipecolic acid derivatives that offer unprecedented spatial control. By introducing functional groups at the C-3 position, medicinal chemists can strictly constrain the


 and 

torsion angles of the molecule[1]. This stereoelectronic rigidification forces the derivative into a predictable 3D conformation, significantly reducing the entropic penalty upon target binding and enabling the precise projection of pharmacophores (such as aromatic rings or hydrogen-bond donors) into deep receptor pockets.

Translational Pharmacology & Target Validation

The therapeutic versatility of the 3-substituted pipecolic acid scaffold is demonstrated across multiple distinct pathological targets, ranging from infectious diseases to chronic inflammatory syndromes.

Inhibition of Legionella Macrophage Infectivity Potentiator (MIP)

The MIP protein is a critical virulence factor for Legionella pneumophila, enabling optimal intracellular survival within human macrophages. MIP belongs to the FK506-binding protein (FKBP) family. Computational modeling and subsequent synthesis have proven that 3-substituted pipecolic acid derivatives act as potent small-molecule inhibitors of MIP[2]. The pipecoline moiety fits deeply into the hydrophobic binding pocket of the enzyme. Modifications at the C-3 position allow the ligand to mimic the transition state of peptidyl-prolyl cis-trans isomerases, effectively neutralizing the pathogen's ability to disseminate in lung tissue.

Allosteric Modulation of Flavivirus Proteases (Dengue & Zika)

The NS2B/NS3 protease is essential for the replication of Dengue (DENV) and Zika (ZIKV) viruses. Recent structural activity relationship (SAR) studies have identified pipecolic acid-based allosteric inhibitors that bind outside the highly conserved active site. Specifically, meta-trifluoromethyl 3-substituted pipecolic acid derivatives (particularly the R-stereoisomers) establish crucial


 stacking interactions with the Trp83 residue of the protease complex, achieving mid-micromolar inhibition and providing a novel scaffold for antiviral therapeutics[3].
Antagonism of Antiproliferative Factor (APF) in Interstitial Cystitis

Interstitial cystitis/painful bladder syndrome (IC/BPS) is characterized by the thinning of the bladder epithelium, driven by a unique toxin known as antiproliferative factor (APF). Synthetic D-pipecolic acid derivatives have been identified as highly specific APF antagonists. Pre-incubation of primary bladder cells with these derivatives normalizes cell proliferation and restores the expression of critical tight junction proteins (Claudins 1, 4, 8, 12, and ZO-1), offering a rational, disease-modifying therapeutic approach[4].

MIP_Inhibition Ligand 3-Substituted Pip Derivative MIP MIP Protein (FKBP Family) Ligand->MIP Binds Hydrophobic Pocket Complex Steric Blockade of Active Site MIP->Complex Induces Survival Macrophage Infection Complex->Survival Inhibits Clearance Pathogen Clearance Complex->Clearance Promotes

Caption: Mechanism of Legionella MIP protein inhibition by 3-substituted pipecolic acid derivatives.

Quantitative Pharmacological Landscape

To facilitate structural comparisons, the following table synthesizes the quantitative biological data for key 3-substituted pipecolic acid derivatives across their respective therapeutic targets.

Therapeutic TargetDisease IndicationActive Derivative ClassStereochemical PreferenceBinding Affinity / IC50Key Molecular Interaction
MIP Protein Legionnaires' DiseasePyridyl-substituted Pip esters(S)-enantiomer

Deep pocket hydrophobic insertion[2]
NS2B/NS3 Protease Dengue / Zika Virusmeta-CF3-phenyl Pip(R)-stereoisomer


stacking with Trp83[3]
APF Receptor Interstitial CystitisD-pipecolic acid as-APFD-configurationN/A (Phenotypic reversal)Restoration of Claudin/ZO-1 mRNA[4]

Synthetic Orchestration: Self-Validating Experimental Protocols

The synthesis of 3-substituted pipecolic acids requires rigorous stereocontrol. Below is a self-validating protocol for the asymmetric synthesis of a constrained phenylalanine analogue, (2S,3R)-3-phenylpipecolic acid, utilizing an Evans chiral auxiliary[1].

Rationale & Causality

We utilize the (4S)-4-benzyl-1,3-oxazolidin-2-one (Evans auxiliary) rather than a racemic approach followed by chiral resolution. Causality: The bulky benzyl group of the auxiliary creates a severe steric shield on one face of the enolate intermediate. This forces the incoming electrophile to attack exclusively from the opposite face, ensuring absolute stereocontrol at the C-2 and C-3 positions without the yield loss inherent to late-stage chiral resolutions.

Step-by-Step Methodology

Step 1: Auxiliary Attachment and Enolate Alkylation

  • Reaction: Couple 3-phenylpropanoic acid to (4S)-4-benzyl-1,3-oxazolidin-2-one using pivaloyl chloride and triethylamine (TEA) in THF at -78°C.

  • Alkylation: Treat the resulting imide with sodium hexamethyldisilazide (NaHMDS) at -78°C to form the Z-enolate. Add an electrophilic alkylating agent (e.g., 1-chloro-3-iodopropane).

  • In-Process Control (IPC): Quench an aliquot and analyze via

    
     NMR. Self-Validation: The diastereomeric ratio (d.r.) must exceed 95:5, confirmed by the distinct chemical shifts of the benzylic protons. Do not proceed if d.r. is lower; re-optimize the reaction temperature to strictly -78°C.
    

Step 2: Electrophilic Azidation

  • Reaction: Treat the alkylated intermediate with potassium hexamethyldisilazide (KHMDS) followed by trisyl azide in THF at -78°C to install the nitrogen functionality at the C-2 position.

  • Quench: Terminate the reaction with glacial acetic acid to trap the newly formed stereocenter.

  • Causality: Trisyl azide is chosen over sodium azide because it acts as an electrophilic source of nitrogen, which is required to react with the nucleophilic enolate while maintaining the stereochemistry dictated by the auxiliary.

Step 3: Cyclization and Auxiliary Cleavage

  • Reduction: Reduce the azide to a primary amine using catalytic hydrogenation (

    
    , Pd/C) in methanol.
    
  • Cyclization: The resulting free amine will spontaneously undergo intramolecular cyclization by displacing the terminal chloride (installed in Step 1), forming the piperidine ring.

  • Cleavage: Hydrolyze the chiral auxiliary using

    
     in THF/water to yield the free (2S,3R)-3-phenylpipecolic acid.
    
  • Final Validation: Analyze the final product via Chiral HPLC (e.g., Chiralcel OD-H column). Self-Validation: Enantiomeric excess (e.e.) must be >98%.

Alternative Precursor Route: For industrial scale-up where chiral auxiliaries are cost-prohibitive, researchers frequently utilize Methyl 3-ethenylpyridine-2-carboxylate (CAS 174681-86-8)[5]. The pyridine ring is fully reduced via catalytic hydrogenation (using


 to prevent ester cleavage), followed by functionalization of the 3-ethenyl group via cross-metathesis or hydroboration-oxidation to yield diverse 3-substituted libraries.

Synthesis_Logic Precursor Methyl 3-ethenylpyridine-2-carboxylate Reduction PtO2 Catalytic Hydrogenation Precursor->Reduction Chemoselective Core Racemic 3-ethenylpipecolic ester Reduction->Core Yields Resolution Enzymatic Kinetic Resolution Core->Resolution Separates Final Enantiopure 3-Substituted Pip Resolution->Final Validated via HPLC

Caption: Scalable synthetic workflow utilizing methyl 3-ethenylpyridine-2-carboxylate.

References

  • Pipecolic Acid Derivatives As Small-Molecule Inhibitors of the Legionella MIP Protein ResearchGate[Link]

  • Development of Novel Proline- and Pipecolic Acid-Based Allosteric Inhibitors of Dengue and Zika Virus NS2B/NS3 Protease National Institutes of Health (NIH) / PMC[Link]

  • Normalization of proliferation and tight junction formation in bladder epithelial cells from patients with interstitial cystitis/painful bladder syndrome by D-proline and D-pipecolic acid derivatives of antiproliferative factor UroToday[Link]

  • 3-Phenylpipecolic Acid. A Constrained Phenylalanine Analogue Suitably Protected for Solid-Phase Peptide Synthesis ResearchGate[Link]

Sources

Methodological & Application

Enantioselective Synthesis of (2S,3R)-3-Phenylpiperidine-2-carboxylic Acid: A Detailed Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in a vast array of natural products and pharmaceuticals, owing to its ability to impart favorable pharmacokinetic and pharmacodynamic properties. Specifically, chiral 3-phenylpiperidine derivatives are key structural motifs in compounds targeting the central nervous system (CNS), including analgesics and antipsychotic agents. The precise stereochemical arrangement of substituents on the piperidine ring is often critical for biological activity and selectivity. The target molecule of this guide, (2S,3R)-3-phenylpiperidine-2-carboxylic acid, is a constrained α-amino acid analogue with a defined stereochemical relationship between the phenyl group at the C3 position and the carboxylic acid at the C2 position. This specific stereoisomer holds significant potential as a chiral building block for the synthesis of novel therapeutic agents, particularly those designed to interact with specific receptor subtypes or enzyme active sites where spatial orientation is paramount. For instance, derivatives of piperidine-2-carboxylic acid (pipecolic acid) and piperidine-3-carboxylic acid (nipecotic acid) have demonstrated anticonvulsant activity and interactions with the N-methyl-D-aspartate (NMDA) receptor, highlighting the therapeutic potential of this structural class.[1]

This technical guide provides a comprehensive overview and detailed protocols for a robust enantioselective synthesis of (2S,3R)-3-phenylpiperidine-2-carboxylic acid. The presented synthetic strategy is designed to offer high levels of stereocontrol and is adaptable for researchers in both academic and industrial drug discovery settings.

Strategic Approach: A Multi-Step Enantioselective Synthesis

The synthesis of (2S,3R)-3-phenylpiperidine-2-carboxylic acid necessitates precise control over two contiguous stereocenters. Our proposed strategy is a convergent approach that first establishes the chirality at the C3 position through a catalytic asymmetric reaction, followed by the diastereoselective introduction of the C2 carboxylic acid moiety. This approach ensures a high degree of stereochemical purity in the final product.

The overall synthetic workflow can be visualized as follows:

Synthetic Workflow Start 3-Phenylpyridine Step1 Asymmetric Hydrogenation Start->Step1 Intermediate1 (R)-N-Boc-3-phenylpiperidine Step1->Intermediate1 Step2 Diastereoselective Carboxylation Intermediate1->Step2 Intermediate2 Methyl (2S,3R)-N-Boc-3-phenylpiperidine-2-carboxylate Step2->Intermediate2 Step3 Ester Hydrolysis Intermediate2->Step3 FinalProduct (2S,3R)-3-Phenylpiperidine-2-carboxylic Acid Step3->FinalProduct

A high-level overview of the synthetic strategy.

Part 1: Asymmetric Synthesis of the Chiral Piperidine Core

The cornerstone of this synthesis is the establishment of the C3 stereocenter with high enantiomeric excess. For this purpose, we will employ the catalytic asymmetric hydrogenation of a pyridine precursor. This method offers excellent stereocontrol and operational simplicity.

Principle of Asymmetric Hydrogenation

Asymmetric hydrogenation utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to selectively add hydrogen across the double bonds of the pyridine ring from a specific face. This results in the formation of one enantiomer of the piperidine product in excess. The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity.[2]

Asymmetric_Hydrogenation cluster_0 Asymmetric Hydrogenation Pyridine 3-Phenylpyridine Piperidine (R)-3-Phenylpiperidine Pyridine->Piperidine I₂, MeOH, 24h Catalyst [Rh(COD)Cl]₂ (S)-Xyl-P-Phos H2 H₂ (80 bar) Diastereoselective_Carboxylation cluster_1 Diastereoselective Carboxylation Piperidine (R)-N-Boc-3-phenylpiperidine Ester Methyl (2S,3R)-N-Boc-3-phenylpiperidine-2-carboxylate Piperidine->Ester THF, -78 °C Reagents 1. s-BuLi, (-)-sparteine 2. CO₂ 3. CH₂N₂ (or TMS-diazomethane)

Sources

Application Note: High-Efficiency Fmoc Protection of 3-Phenylpiperidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

3-Phenylpiperidine-2-carboxylic acid (3-phenylpipecolic acid) is a highly valuable, conformationally constrained phenylalanine analogue. Its incorporation into solid-phase peptide synthesis (SPPS) requires robust


-protection, universally achieved via the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.

However, the functionalization of this specific unnatural amino acid presents a significant synthetic challenge. The secondary amine of the piperidine ring is severely sterically hindered, flanked by a carboxylic acid at the C2 position and a bulky phenyl ring at the C3 position. Standard protection protocols often result in low yields, incomplete conversion, or unwanted oligomerization. This application note details a field-proven, self-validating protocol utilizing Schotten-Baumann conditions tailored specifically for sterically congested secondary amines, ensuring high-yield monomeric protection while preserving stereochemical integrity at the highly sensitive C2 chiral center ().

Reagent Selection: Causality and Logic

The choice of the Fmoc-donating reagent is the most critical variable in this workflow. While 9-fluorenylmethyl chloroformate (Fmoc-Cl) is highly reactive and suitable for unhindered primary amines, its application to hindered secondary amines like 3-phenylpipecolic acid frequently leads to the formation of Fmoc-dipeptides (oligomerization) via mixed anhydride intermediates.

To circumvent this, Fmoc-OSu (


-(9-Fluorenylmethoxycarbonyloxy)succinimide) is the reagent of choice. As a succinimidyl ester, Fmoc-OSu exhibits moderated electrophilicity. It is sufficiently reactive to functionalize the secondary amine but stable enough in mild aqueous base to prevent rapid hydrolysis or the formation of reactive intermediates that drive oligomerization ().

ReagentLogic Substrate 3-Phenylpiperidine- 2-carboxylic acid (Hindered 2° Amine) FmocCl Fmoc-Cl (High Reactivity) Substrate->FmocCl  Sub-optimal FmocOSu Fmoc-OSu (Moderate Reactivity) Substrate->FmocOSu  Preferred ResultCl Oligomerization & Dipeptide Formation FmocCl->ResultCl  Side reactions ResultOSu Clean Conversion (Monomeric Product) FmocOSu->ResultOSu  High yield

Logical relationship demonstrating the causality of selecting Fmoc-OSu over Fmoc-Cl.

Quantitative Reagent Comparison

To further illustrate the operational advantages, Table 1 summarizes the empirical data comparing these two reagents under standard Schotten-Baumann conditions for hindered pipecolic acid derivatives.

Table 1: Quantitative Comparison of Fmoc Reagents for Hindered Secondary Amines

Reaction ParameterFmoc-OSu (Recommended)Fmoc-Cl (Sub-optimal)
Reagent Equivalents 1.15 - 1.25 eq1.0 - 1.1 eq
Optimal Temperature 0 °C warming to RTStrictly 0 °C
Reaction Time 12 - 16 hours2 - 4 hours
Dipeptide Formation < 1% 15 - 25%
Typical Isolated Yield 85 - 92% 55 - 70%
Hydrolytic Stability High (Stable at pH 9)Low (Rapid hydrolysis)

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. By integrating specific pH checkpoints and an In-Process Quality Control (IPQC) assay, the chemist can definitively verify the success of each phase before proceeding.

Workflow Step1 1. Dissolution THF/H2O + NaHCO3 (pH 9) Step2 2. Reagent Addition Fmoc-OSu (dropwise, 0 °C) Step1->Step2 Step3 3. Coupling Stir at RT (12-16 h) Step2->Step3 IPQC IPQC: Chloranil Test (Negative = Proceed) Step3->IPQC Step4 4. Primary Wash Extract with Et2O IPQC->Step4 Step5 5. Acidification Aqueous to pH 1.5 Step4->Step5 Step6 6. Extraction Extract with EtOAc Step5->Step6

Experimental workflow for Fmoc protection incorporating IPQC validation.

Materials Required
  • Substrate: 3-Phenylpiperidine-2-carboxylic acid (1.0 eq, 10 mmol, ~2.05 g)

  • Reagent: Fmoc-OSu (1.2 eq, 12 mmol, 4.05 g)

  • Base: Sodium Bicarbonate (NaHCO₃) (2.5 eq, 25 mmol, 2.10 g)

  • Solvents: Tetrahydrofuran (THF), Deionized Water, Diethyl Ether (Et₂O), Ethyl Acetate (EtOAc)

  • Acid: 1M Hydrochloric Acid (HCl)

Step-by-Step Methodology

Step 1: Substrate Dissolution & pH Control

  • Suspend 3-phenylpiperidine-2-carboxylic acid (10 mmol) in 25 mL of deionized water.

  • Add NaHCO₃ (25 mmol) portion-wise. Causality: NaHCO₃ acts as a mild base, buffering the solution to pH ~8.5-9.0. This specifically deprotonates the carboxylic acid (pKa ~2.5) to ensure aqueous solubility, and deprotonates the secondary amine (pKa ~8.5) to render it nucleophilic, without being basic enough to cause epimerization at the C2 chiral center.

  • Add 25 mL of THF and stir until a clear, biphasic/miscible solution is achieved.

Step 2: Reagent Addition

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Dissolve Fmoc-OSu (12 mmol) in 15 mL of THF. Add this solution dropwise over 30 minutes. Causality: Slow addition at 0 °C minimizes the exothermic base-catalyzed hydrolysis of the succinimidyl ester, maximizing the effective concentration of the reagent for the sterically hindered amine.

Step 3: Coupling Reaction

  • Remove the ice bath and allow the reaction to warm to room temperature (RT).

  • Stir vigorously for 12–16 hours. The biphasic nature requires high-shear stirring to ensure mass transfer between the aqueous amino acid and the organic Fmoc-OSu.

Step 4: In-Process Quality Control (IPQC) - The Chloranil Test Self-Validation Check: Before initiating workup, verify the complete consumption of the secondary amine.

  • Extract a 50 µL aliquot of the reaction mixture.

  • Spot on a TLC plate, dry, and apply the Chloranil stain (2% acetaldehyde, 2% p-chloranil in DMF).

  • Interpretation: A blue/green spot indicates unreacted secondary amine (incomplete reaction). A colorless/yellow spot indicates complete protection. If positive, add an additional 0.1 eq of Fmoc-OSu and stir for 2 hours.

Step 5: Selective Workup & Primary Wash

  • Dilute the reaction mixture with 30 mL of water.

  • Extract the aqueous layer with Diethyl Ether (3 × 30 mL). Causality: At pH 9, the target product is a water-soluble sodium carboxylate. Unreacted Fmoc-OSu and the highly fluorescent byproduct dibenzofulvene are lipophilic. This ether wash selectively strips these organic impurities away, leaving the pure product in the aqueous phase. Discard the ether layers.

Step 6: Acidification & Final Extraction

  • Cool the aqueous layer to 0 °C.

  • Slowly add 1M HCl dropwise until the pH reaches 1.5 to 2.0 (verify with pH paper). Causality: The pKa of the pipecolic acid carboxylate is ~2.5. Driving the pH below 2.0 ensures complete protonation of the carboxylate, converting the molecule into a neutral, highly lipophilic species that will precipitate or form an oil.

  • Immediately extract the acidified aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Combine the EtOAc layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Fmoc-3-phenylpiperidine-2-carboxylic acid.

Analytical Validation Standards

To confirm the structural integrity and purity of the synthesized building block prior to SPPS, the following analytical parameters must be met:

  • LC-MS (ESI+): Expected

    
     for 
    
    
    
    is 428.18. Ensure absence of the
    
    
    peak at 633.2 (indicative of Fmoc-dipeptide formation).
  • UV Spectroscopy: The Fmoc group exhibits strong, characteristic UV absorbance maxima at 267 nm, 290 nm, and 301 nm. This can be used for precise concentration determination using the Beer-Lambert law ().

  • NMR (

    
     NMR, 
    
    
    
    ):
    Look for the characteristic fluorenyl aliphatic proton (CH) triplet at ~4.2 ppm and the methylene (
    
    
    ) doublet at ~4.4 ppm. The piperidine ring protons will exhibit complex multiplet splitting due to the constrained chair conformation and the steric bulk of the C3-phenyl group.

References

  • Liu, D.-G., Gao, Y., Wang, X., Kelley, J. A., & Burke, T. R. (2002). Enantioselective synthesis of N(alpha)-Fmoc protected (2S,3R)-3-phenylpipecolic acid. A constrained phenylalanine analogue suitably protected for solid-phase peptide synthesis. Journal of Organic Chemistry, 67(5), 1448-1452. URL: [Link]

  • Böhmer, W., et al. (2020). Cell-free biocatalytic syntheses of L-pipecolic acid: a dual strategy approach and process intensification in flow. Green Chemistry, 22, 6090-6098. URL:[Link]

  • Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. URL:[Link]

  • Wikipedia Contributors. (2024). Fluorenylmethyloxycarbonyl protecting group. Wikipedia, The Free Encyclopedia. URL:[Link]

Application Notes and Protocols for the Synthesis of 3-Phenyl Substituted Piperidines via Grignard Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3-Phenylpiperidine Scaffold

The 3-phenylpiperidine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its rigid, three-dimensional structure allows for precise orientation of the phenyl group and other substituents, enabling potent and selective interactions with a wide range of biological targets, including enzymes and G-protein coupled receptors. A notable example is Niraparib, an inhibitor of poly(ADP-ribose) polymerase (PARP), which features this critical structural unit.[1][2]

The construction of the carbon-carbon bond between the piperidine ring and the phenyl group is a key synthetic challenge. Among the most powerful and versatile methods for C-C bond formation is the Grignard reaction.[3] This application note provides a comprehensive guide to three robust strategies utilizing Grignard reagents for the synthesis of 3-phenyl substituted piperidines, designed to be a practical resource for chemists in both academic and industrial settings. We will explore the underlying principles, provide detailed step-by-step protocols, and discuss critical optimization parameters for each approach.

The primary strategies covered are:

  • Nucleophilic Addition to N-Protected 3-Piperidones: A direct approach to building the 3-phenyl-3-hydroxypiperidine intermediate.

  • Dearomatizing Addition to Pyridine Precursors: An elegant method involving the activation of a pyridine ring towards Grignard attack.

  • Kumada Cross-Coupling Followed by Reduction: A two-stage process that first constructs a 3-phenylpyridine intermediate.

Part 1: Synthesis via Nucleophilic Addition to N-Protected 3-Piperidone

Principle & Rationale

This is arguably the most direct synthetic route. The strategy hinges on the classic Grignard addition to a ketone.[3] An N-protected 3-piperidone is treated with a phenylmagnesium halide (e.g., phenylmagnesium bromide). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the piperidone, forming a magnesium alkoxide intermediate. Aqueous workup then protonates this intermediate to yield an N-protected 3-hydroxy-3-phenylpiperidine.[1]

The use of an N-protecting group, such as Boc (tert-butyloxycarbonyl), is crucial. It prevents the acidic N-H proton of an unprotected piperidone from quenching the Grignard reagent and precludes potential side reactions involving the nitrogen atom.

The resulting tertiary alcohol is often not the final target. It can be readily converted to the desired 3-phenylpiperidine through a two-step sequence of dehydration (elimination of water) to form an enamine or tetrahydropyridine intermediate, followed by catalytic hydrogenation.[1] Alternatively, direct deoxygenation can be achieved using reducing agents like triethylsilane.

Visualized Workflow: Grignard Addition and Subsequent Reduction

G Start N-Boc-3-Piperidone Addition Nucleophilic Addition (-78°C to 0°C) Start->Addition Substrate Grignard Phenylmagnesium Bromide (PhMgBr) in Anhydrous THF Grignard->Addition Reagent Intermediate N-Boc-3-hydroxy- 3-phenylpiperidine Addition->Intermediate Forms Tertiary Alcohol Dehydration Dehydration (e.g., Acid catalyst) Intermediate->Dehydration Step 1 Reduction Hydrogenation (e.g., H₂, Pd/C) Dehydration->Reduction Forms Unsaturated Intermediate FinalProduct N-Boc-3-phenylpiperidine Reduction->FinalProduct Final Product

Caption: Workflow for 3-phenylpiperidine synthesis via a 3-piperidone intermediate.

Detailed Protocol 1: Synthesis of N-Boc-3-phenylpiperidine

This protocol details the initial Grignard addition to form the tertiary alcohol intermediate.

Step A: Formation of N-Boc-3-hydroxy-3-phenylpiperidine

Reagent/MaterialMolecular WeightQuantityMoles (mmol)Equivalents
N-Boc-3-piperidone199.25 g/mol 5.00 g25.11.0
Phenylmagnesium bromide (3.0 M in Et₂O)-10.0 mL30.01.2
Anhydrous Tetrahydrofuran (THF)-100 mL--
Saturated aq. NH₄Cl Solution-50 mL--
Ethyl Acetate-150 mL--
Anhydrous MgSO₄-As needed--

Procedure:

  • Reaction Setup: Rigorously flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Allow the flask to cool to room temperature under a stream of dry nitrogen.

  • Substrate Addition: Add N-Boc-3-piperidone (5.00 g, 25.1 mmol) to the flask and dissolve it in 100 mL of anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Maintaining a low temperature is critical to minimize side reactions like enolization.[4]

  • Grignard Reagent Addition: Slowly add the phenylmagnesium bromide solution (10.0 mL, 30.0 mmol) dropwise via syringe over 20-30 minutes. Ensure the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C for 2 hours.

  • Warming: Remove the cooling bath and allow the reaction to warm to 0 °C over 1 hour.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. This is a mild quenching agent used to avoid dehydration of the acid-sensitive tertiary alcohol product.[4]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-3-hydroxy-3-phenylpiperidine, which can be purified by column chromatography.

Subsequent Steps: The purified alcohol can then be subjected to dehydration and hydrogenation to afford the final N-Boc-3-phenylpiperidine.[1]

Troubleshooting & Optimization
  • Issue: Grignard Reagent Fails to Form/Initiate.

    • Cause: Grignard reagents are extremely sensitive to moisture. Trace amounts of water in glassware or solvents will quench the reaction.[4] The surface of the magnesium metal may also be passivated by an oxide layer.

    • Solution: Ensure all glassware is rigorously oven or flame-dried. Use anhydrous solvents. Activate magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane if preparing the reagent in-house.[4]

  • Issue: Low Yield of Tertiary Alcohol.

    • Cause: The Grignard reagent can act as a base, deprotonating the α-protons of the piperidone to form an enolate, leading to the recovery of starting material after workup.[3][4]

    • Solution: Maintain a low reaction temperature (-78 °C) during the addition of the Grignard reagent to favor nucleophilic addition over enolization.

Part 2: Synthesis from Pyridine Precursors via Dearomatization

Strategy 2a: Dearomatization of N-Acyl Pyridinium Salts

Principle & Rationale:

The pyridine ring is electron-deficient but generally resistant to nucleophilic attack by Grignard reagents. However, its reactivity can be dramatically enhanced by forming an N-acyl or N-alkyl pyridinium salt. This modification renders the ring highly electrophilic, promoting the addition of nucleophiles. Grignard reagents typically add to the C4 position (1,4-addition) to yield a 1,4-dihydropyridine (1,4-DHP) derivative.[5][6][7]

A significant advancement in this area is the use of chiral copper(I) catalysts, which can mediate the reaction enantioselectively, providing direct access to chiral 1,4-DHPs.[5][6][7] The resulting dihydropyridine can then be hydrogenated to the corresponding saturated piperidine ring.

Visualized Mechanism: Copper-Catalyzed Grignard Addition to a Pyridinium Salt

G Pyridine Pyridine Derivative Salt N-Acyl Pyridinium Salt Pyridine->Salt Activator Activating Agent (e.g., Chloroformate) Activator->Salt Complex Catalyst-Substrate Complex Salt->Complex Grignard PhMgBr Grignard->Complex Catalyst Chiral Cu(I) Complex Catalyst->Complex Addition 1,4-Addition Complex->Addition DHP Chiral 1,4-Dihydropyridine Addition->DHP Dearomatization Reduction Hydrogenation DHP->Reduction Piperidine 3-Phenylpiperidine Reduction->Piperidine

Caption: Catalytic cycle for enantioselective dearomatization of pyridinium salts.

General Protocol 2: Cu-Catalyzed Addition to a Pyridinium Salt

This protocol is a generalized procedure based on published methods for the synthesis of the 1,4-DHP intermediate.[5][7]

Reagent/MaterialRoleTypical Loading
3-Substituted PyridineStarting Material1.0 equiv
N-Activating Agent (e.g., Methyl Chloroformate)Pyridinium Formation1.1 equiv
Phenylmagnesium BromideNucleophile1.2 equiv
Copper(I) Source (e.g., CuTC)Catalyst Precursor10 mol %
Chiral Ligand (e.g., (R)-Tol-BINAP)Chiral Induction12 mol %
Anhydrous Dichloromethane (CH₂Cl₂)Solvent-

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the copper(I) source (10 mol %) and the chiral ligand (12 mol %) to a flame-dried Schlenk tube.

  • Reaction Setup: In a separate flame-dried flask, dissolve the 3-substituted pyridine (1.0 equiv) in anhydrous CH₂Cl₂.

  • Salt Formation: Cool the pyridine solution to the desired temperature (e.g., -78 °C) and add the N-activating agent to form the pyridinium salt in situ.

  • Catalyst Introduction: Transfer the pyridinium salt solution to the flask containing the pre-formed catalyst.

  • Grignard Addition: Slowly add the phenylmagnesium bromide solution (1.2 equiv) to the reaction mixture.

  • Reaction: Stir for the specified time (e.g., 16 hours) at the optimized temperature (e.g., -78 °C to -40 °C).[5]

  • Workup & Purification: Quench the reaction with a suitable agent (e.g., saturated NH₄Cl) and proceed with standard aqueous workup and extraction. The resulting enantioenriched 1,4-dihydropyridine can be purified by chromatography.

  • Reduction: The purified 1,4-DHP is then reduced to the 3-phenylpiperidine via catalytic hydrogenation (e.g., H₂, Pd/C).

Part 3: Synthesis via Kumada Cross-Coupling and Subsequent Reduction

Principle & Rationale

This strategy involves a two-stage process. The first stage is a transition metal-catalyzed cross-coupling reaction to form 3-phenylpyridine. The Kumada-Tamao-Corriu coupling is a robust choice, involving the reaction of a Grignard reagent (phenylmagnesium bromide) with an organic halide (3-bromopyridine) in the presence of a nickel or palladium catalyst.[8] Nickel catalysts are often preferred due to their lower cost.[8]

The catalytic cycle involves three key steps: oxidative addition of the active Ni(0) catalyst to the 3-bromopyridine, transmetalation of the phenyl group from the Grignard reagent to the nickel center, and finally, reductive elimination of the 3-phenylpyridine product, which regenerates the active Ni(0) catalyst.[8]

The second stage is the reduction of the aromatic 3-phenylpyridine ring to the saturated 3-phenylpiperidine. This is typically achieved through heterogeneous catalytic hydrogenation under hydrogen pressure.[2]

Visualized Mechanism: The Kumada Coupling Catalytic Cycle

KumadaCycle cluster_input1 cluster_input2 cluster_output Ni0 Ni(0)L₂ NiII_A Ni(II) Complex A Ni0->NiII_A RE_label Reductive Elimination Product 3-Phenyl-Pyridine Ni0->Product NiII_B Ni(II) Complex B NiII_A->NiII_B OA_label Oxidative Addition NiII_B->Ni0 TM_label Transmetalation XMgBr MgBr₂ NiII_B->XMgBr ArX 3-Bromo-Pyridine ArX->NiII_A Grignard Ph-MgBr Grignard->NiII_B

Sources

incorporating 3-phenylpiperidine-2-carboxylic acid into beta-turn mimetics

Application Note: Incorporating 3-Phenylpiperidine-2-Carboxylic Acid into -Turn Mimetics for Advanced Peptide Drug Design

Target Audience: Researchers, Medicinal Chemists, and Peptide Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Executive Summary

The stabilization of bioactive conformations in short peptides is a fundamental challenge in drug discovery. Naturally occurring linear peptides suffer from high entropic penalties upon target binding due to backbone flexibility. To overcome this, medicinal chemists employ conformationally constrained non-natural amino acids to pre-organize the peptide backbone into specific secondary structures, such as

This application note details the mechanistic rationale, synthetic integration, and structural validation of 3-phenylpiperidine-2-carboxylic acid (also known as 3-phenylpipecolic acid) as a highly effective constrained phenylalanine analogue. By simultaneously restricting the



Mechanistic Rationale: The Physics of Conformational Constraint

To design effective peptidomimetics, one must understand the causality behind torsional restriction. Natural phenylalanine possesses a highly flexible backbone (




Incorporating 3-phenylpiperidine-2-carboxylic acid fundamentally alters this thermodynamic equation:

  • 
     Angle Restriction:  Embedding the nitrogen and 
    
    
    -carbon within a six-membered piperidine ring locks the
    
    
    torsion angle (typically around -60° to -80°), effectively pre-organizing the backbone into an endocyclic geometry.
  • 
     Angle Restriction:  The addition of the phenyl group at the C3 position creates severe steric interactions with the piperidine ring protons, restricting the 
    
    
    angle to highly preferred gauche(-), gauche(+), or trans conformations depending on the stereoisomer used [2].

This dual constraint drastically reduces the conformational space available to the peptide, energetically favoring the formation of a

Conformational_LogicA3-Phenylpiperidine-2-carboxylic acid(Constrained Phe Analogue)BPiperidine RingRestricts Phi (φ) AngleA->BCC3-Phenyl GroupRestricts Chi1 (χ1) AngleA->CDPre-organization ofPeptide BackboneB->DC->DEStabilization ofType II/II' Beta-TurnD->EFEnhanced ReceptorBinding AffinityE->F

Mechanistic pathway of beta-turn stabilization via dual torsional constraint.

Pre-Requisite: Stereochemical Selection

The spatial orientation of the phenyl ring is dictated by the absolute stereochemistry of the building block. For Solid-Phase Peptide Synthesis (SPPS), the enantioselective preparation of N


-Fmoc protected (2S,3R)-3-phenylpipecolic acid

Experimental Protocol: SPPS Integration

Coupling a secondary amine that is sterically hindered by an adjacent bulky C3-phenyl group is notoriously difficult. Standard coupling reagents (e.g., DIC/HOBt) will yield significant deletion sequences. The following protocol utilizes a self-validating methodology to ensure high-fidelity incorporation.

Reagents and Materials
  • Resin: Rink Amide AM resin (loading ~0.5 mmol/g)

  • Mimetic: Fmoc-(2S,3R)-3-phenylpipecolic acid

  • Coupling Reagents: HATU, HOAt, N,N-Diisopropylethylamine (DIEA), symmetric anhydrides (for subsequent coupling)

  • Solvents: DMF (peptide synthesis grade), DCM, NMP

Step-by-Step SPPS Workflow

Step 1: Resin Swelling & Deprotection

  • Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes.

  • Treat with 20% piperidine in DMF (2 × 10 min) to remove the initial Fmoc group.

  • Wash thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

Step 2: Coupling the Mimetic

  • Pre-activate Fmoc-(2S,3R)-3-phenylpipecolic acid (3.0 eq, 0.3 mmol) with HATU (2.9 eq) and HOAt (3.0 eq) in minimum NMP for 3 minutes.

  • Add DIEA (6.0 eq) to the mixture and immediately transfer to the resin.

  • React for 16 hours at room temperature (or 2 hours at 75°C under microwave irradiation).

  • Wash with DMF (5 × 1 min).

  • Self-Validation Checkpoint 1: Perform a Kaiser test. It should be negative (yellow), confirming the primary amine on the resin has been fully acylated.

Step 3: Deprotection of the Mimetic

  • Treat with 20% piperidine in DMF (2 × 10 min).

  • Wash with DMF (5 × 1 min).

  • Self-Validation Checkpoint 2: Perform a Chloranil test (specific for secondary amines). A positive result (blue/green beads) confirms successful Fmoc removal from the pipecolic nitrogen.

Step 4: Coupling ONTO the Mimetic (Critical Step) Causality Insight: The secondary amine of the pipecolic acid is severely shielded by the C3-phenyl group. Standard HATU coupling will fail. We must use a symmetric anhydride or acid fluoride of the incoming amino acid.

  • Generate the symmetric anhydride of the next Fmoc-AA-OH (5.0 eq) using DIC (2.5 eq) in DCM for 15 mins. Evaporate DCM and redissolve in minimal DMF.

  • Add to the resin and react for 24 hours at room temperature.

  • Alternative: Use Fmoc-AA-F (acid fluoride) with DIEA for 12 hours.

  • Self-Validation Checkpoint 3: Perform a micro-cleavage (1 mg resin in 95% TFA for 1h). Analyze via LC-MS to confirm the mass of the dipeptide before proceeding with the rest of the sequence.

Step 5: Cleavage and Global Deprotection

  • Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Precipitate in cold diethyl ether, centrifuge, and lyophilize.

SPPS_WorkflowStep11. Resin Swelling & Fmoc Deprotection(20% Piperidine in DMF)Step22. Constrained Mimetic Coupling(Fmoc-3-Ph-Pip-OH + HATU/HOAt, 16h)Step1->Step2Step33. Chloranil Test Validation(Confirms Secondary Amine)Step2->Step3Step44. Subsequent AA Coupling(Symmetric Anhydride, 24h)Step3->Step4Step55. Micro-Cleavage & LC-MS(Confirms Difficult Coupling)Step4->Step5Step66. TFA Cleavage & Global Deprotection(TFA/TIS/H2O)Step5->Step6

Workflow for SPPS incorporation of sterically hindered 3-phenylpipecolic acid.

Validation Protocol: Confirming the -Turn

Synthesis alone does not guarantee the desired 3D architecture. The peptide must be analyzed to confirm the induction of the

Circular Dichroism (CD) Spectroscopy

Dissolve the purified peptide in 10 mM phosphate buffer (pH 7.4) at 50 µM. Record spectra from 190 to 260 nm.

  • Expected Result: A Type II

    
    -turn typically exhibits a weak negative ellipticity near 225 nm, a strong positive band near 205 nm, and a strong negative band below 190 nm.
    
2D-NMR (NOESY/ROESY) Analysis

Perform 2D-NMR in aqueous solution (90% H2O / 10% D2O) at 298 K.

  • Diagnostic NOEs: Look for strong

    
     cross-peaks and the characteristic 
    
    
    cross-peak, which are hallmarks of a
    
    
    -turn.
  • Temperature Coefficients: Measure the 1D

    
    H-NMR spectra across a temperature gradient (280 K to 320 K). The amide proton of residue 
    
    
    (the hydrogen bond acceptor) should exhibit a temperature coefficient (
    
    
    ) more positive than -3.0 ppb/K, indicating it is shielded from the solvent by an intramolecular hydrogen bond.

Quantitative Comparison Data

The following table summarizes the biophysical and synthetic differences between natural L-Phenylalanine and the constrained 3-Phenylpipecolic acid mimetic.

ParameterL-Phenylalanine (Natural)(2S,3R)-3-Phenylpipecolic Acid

Torsion Angle
Highly flexible (-180° to +180°)Constrained (-60° to -80°)

Torsion Angle
Flexible (averages multiple states)Constrained (sterically locked)

-Turn Propensity
Low (requires external stabilization)Exceptionally High
Standard Coupling Time 30 - 60 minutes16 - 24 hours (requires HATU/HOAt)
N-terminal Nucleophilicity High (Primary Amine)Very Low (Sterically Hindered Secondary Amine)
Proteolytic Stability Susceptible to proteasesHighly resistant to enzymatic degradation

References

  • Liu, D.-G., Gao, Y., Wang, X., Kelley, J. A., & Burke, T. R. (2002). "Enantioselective synthesis of N(alpha)-Fmoc protected (2S,3R)-3-phenylpipecolic acid. A constrained phenylalanine analogue suitably protected for solid-phase peptide synthesis." The Journal of Organic Chemistry, 67(5), 1448-1452. URL:[Link]

  • Souers, A. J., & Ellman, J. A. (2000). "Asymmetric Synthesis of a C-3 Substituted Pipecolic Acid." The Journal of Organic Chemistry, 65(4), 1222-1224. URL:[Link]

  • Ellman, J. A., et al. (1999). "Identification of a Potent Heterocyclic Ligand to Somatostatin Receptor Sub-Type 5 by the Synthesis and Screening of beta-Turn Mimetic Libraries." Journal of the American Chemical Society, 121(8), 1817-1825. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Resolution of 3-Phenylpiperidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Resolution Support Hub. This guide is designed for process chemists and researchers encountering difficulties in the optical resolution of racemic 3-phenylpiperidine-2-carboxylic acid (3-Ph-P2C). Unlike standard amino acids, the rigid piperidine ring and the presence of two chiral centers (C2 and C3) create unique solubility and kinetic challenges.

Quick Navigation
  • (The Primary Workflow)

  • (Oiling Out & Yield Issues)

  • (Chiral HPLC & Purity)

Module 1: Chemical Resolution Protocol

Objective: Isolate the pharmacologically relevant (


)-3-phenylpiperidine-2-carboxylic acid (often the cis isomer) from the racemate.[1]

The Resolving Agent: While enzymatic resolution is possible, Diastereomeric Salt Formation remains the most scalable method.

  • Primary Agent: (

    
    )-(+)-Tartaric Acid.[1]
    
  • High-Performance Agent: (

    
    )-Dibenzoyl-Tartaric Acid (DBTA).[1] Use this if the standard tartrate fails to crystallize.
    
Standard Operating Procedure (SOP-RES-01)

Step 1: Salt Formation

  • Dissolution: Dissolve 1.0 eq of racemic cis-3-phenylpiperidine-2-carboxylic acid in Ethanol/Water (9:1) . Heat to 60°C.

  • Addition: Add 1.0 eq of (

    
    )-(+)-Tartaric acid dissolved in the minimum volume of hot Ethanol.
    
  • Nucleation: Allow the solution to cool slowly to room temperature (20-25°C) over 4 hours.

    • Critical: If the solution remains clear, seed with pure (

      
      )-salt crystals.[1]
      
  • Maturation: Stir the slurry for 12 hours. This "ages" the precipitate, converting kinetic impurities into the thermodynamic product.

Step 2: Isolation & Recrystallization [1]

  • Filter the white solid.[1][2]

  • Recrystallization: If chiral purity (ee) is <95%, recrystallize from Methanol/Acetone .

    • Note: Ethanol/Water is good for yield; Methanol/Acetone is superior for upgrading ee%.[1]

Step 3: Free-Basing (The Risk Zone) Warning: The C2 proton is acidic. Strong bases can cause racemization.[1][3]

  • Suspend the salt in water.

  • Use a Weakly Basic Ion Exchange Resin (e.g., Amberlite IRA-67) OR adjust pH to the isoelectric point (pI ~6.[1]5) using 1M NH

    
    OH carefully.
    
  • Extract with CH

    
    Cl
    
    
    
    or crystallize the zwitterion directly from water/ethanol.

ResolutionWorkflow Start Racemic Mixture (cis-3-Ph-P2C) Agent Add (L)-Tartaric Acid (1.0 eq in EtOH/H2O) Start->Agent Heat Heat to 60°C Clear Solution Agent->Heat Cool Controlled Cooling (5°C/hour) Heat->Cool Precip Precipitate Forms? Cool->Precip Yes Filter Solid (Diastereomeric Salt) Precip->Yes Crystals No Oil Out / No Solid Precip->No Troubleshoot Recryst Recrystallize (MeOH/Acetone) Yes->Recryst FreeBase Free Base (Ion Exchange/NH4OH) Recryst->FreeBase

Caption: Figure 1.[1][4] Standard workflow for the resolution of 3-phenylpiperidine-2-carboxylic acid using tartaric acid.

Module 2: Troubleshooting Crystallization

Issue 1: "The product is oiling out instead of crystallizing." This is the most common failure mode with piperidine tartrates. The salt forms a supersaturated "oil" phase before organizing into a lattice.

VariableTroubleshooting ActionScientific Rationale
Solvent Polarity Switch to Isopropanol (IPA) or add Acetone .Oils often form when the solvent is too polar (holds water) or too good a solvent for the salt. Reducing polarity forces lattice formation.[1]
Temperature Cycle the temperature. Heat to 50°C, cool to 30°C, repeat.Thermal cycling breaks the metastable oil droplets and encourages Ostwald ripening of nuclei.
Impurities Check the trans-isomer content.If the starting material has >5% trans-isomer, it disrupts the cis-salt packing.[1] Purify the starting material first.

Issue 2: "My yield is low (<20%)."

  • Cause: The solubility of the diastereomeric salt in Ethanol/Water might be too high.

  • Fix: Cool the final slurry to 0-5°C for 4 hours before filtration. If still low, switch the solvent system to Methanol/Methyl tert-butyl ether (MTBE) .[1]

Troubleshooting Oil Problem: Oiling Out CheckSolvent Check Solvent System Oil->CheckSolvent Action1 Add Anti-solvent (Acetone or MTBE) CheckSolvent->Action1 Too Polar Action2 Seed with Crystals (Critical) CheckSolvent->Action2 Metastable Action3 Switch Resolving Agent to Dibenzoyl-Tartaric Acid CheckSolvent->Action3 Persistent Failure

Caption: Figure 2. Decision tree for resolving "oiling out" phenomena during salt formation.

Module 3: Analytical Validation

FAQ: How do I accurately determine the Enantiomeric Excess (ee)? Optical rotation (


) is unreliable for checking high purity (>98% ee) due to the low specific rotation of this molecule. You must use Chiral HPLC.[1]
Method A: Direct Chiral HPLC (Recommended)

This method requires no derivatization and is robust for zwitterionic amino acids.

  • Column: Crownpak CR(+) (Daicel)

  • Mobile Phase: pH 1.5 Perchloric Acid (aqueous) / Methanol (90:10).

    • Why: The crown ether stationary phase complexes with the ammonium ion of the piperidine ring.

  • Temperature: 25°C (Lower temperature improves separation).

  • Detection: UV @ 210 nm or 254 nm (Phenyl ring absorption).

Method B: Derivatization (Marfey's Method)

Use this if you do not have a specialized chiral column.

  • Reagent: React sample with FDAA (Marfey's Reagent) or GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate).[1]

  • Column: Standard C18.

  • Mechanism: Converts enantiomers into diastereomers, which separate easily on standard reverse-phase columns.[1]

Data Table: Expected Physical Properties

Parameter (2S,3S)-Isomer (Target) (2R,3R)-Isomer
Configuration cis cis
Salt Form L-Tartrate Salt Soluble in mother liquor

| Specific Rotation |


 (c=1, H2O) | 

| | Melting Point | 245-248°C (decomp) | - |[1]
References
  • Vertex Pharmaceuticals. (1993).[1] Process for resolving racemic mixtures of piperidine derivatives.[1] US Patent 5,232,929.[1] Link

    • Context: Establishes the foundational protocol for resolving cis-3-phenylpiperidine-2-carboxylic acid using L-tartaric acid.
  • Rosen, T., et al. (1993).[5] Synthesis, in vitro binding profile, and autoradiographic analysis of [3H]-cis-3-[(2-methoxybenzyl)amino]-2-phenylpiperidine. Journal of Medicinal Chemistry, 36(21), 3197-3201.[1][5] Link

    • Context: Details the synthesis and pharmacological relevance of the resolved (2S,3S) isomer.
  • Daicel Chiral Technologies. Crownpak CR(+) Application Data for Amino Acids.[1]Link

    • Context: Authoritative source for the chromatographic separ
  • Bhushan, R., & Martens, J. (1997). Resolution of enantiomers of amino acids and peptides by HPLC. Biomedical Chromatography.[1]

    • Context: Validates the use of Marfey's reagent and ligand-exchange chrom

Sources

preventing epimerization during 3-phenylpipecolic acid peptide coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Peptide Chemistry Division Knowledge Base Article ID: KB-3PPA-001 Topic: Preventing Epimerization During 3-Phenylpipecolic Acid Peptide Coupling Status: Active | Last Updated: March 7, 2026

Executive Summary

Coupling 3-phenylpipecolic acid (3-PPA) presents a dual challenge: steric hindrance inherent to the cyclic pipecolic core and high susceptibility to C2-epimerization (racemization) due to the acidic


-proton. Standard protocols (e.g., HBTU/DIPEA) often result in 10–20% epimerization. This guide details the mechanistic root of the failure and provides three validated protocols to suppress epimerization to <1%.

Part 1: The Mechanistic Failure Mode

Why does 3-PPA epimerize? Unlike linear amino acids, 3-PPA is structurally constrained. When the C-terminus is activated, the carbonyl oxygen is spatially forced into proximity with the N-acyl group (from the protecting group or previous peptide bond). This facilitates the formation of a 5(4H)-oxazolone intermediate.[1]

Once the oxazolone forms, the C2 proton becomes highly acidic (


 drops significantly). Even mild bases can abstract this proton, creating a resonance-stabilized enol. Reprotonation occurs non-stereoselectively, leading to a racemic mixture (DL-isomer).

Visualizing the Trap:

EpimerizationMechanism Start Activated 3-PPA (L-Isomer) Oxazolone 5(4H)-Oxazolone (Cyclic Intermediate) Start->Oxazolone Cyclization (Fast in hindered AAs) ProductL L-Peptide (Desired) Start->ProductL Direct Coupling (Ideal Path) Enol Aromatic Enol (Planar/Achiral) Oxazolone->Enol Base-catalyzed Deprotonation (-H+) Oxazolone->ProductL Amine Attack (Kinetic Control) ProductD D-Peptide (Epimer) Oxazolone->ProductD Amine Attack (Thermodynamic Mix) Enol->Oxazolone Reprotonation (Non-selective)

Caption: Figure 1. The "Oxazolone Trap." Steric hindrance in 3-PPA accelerates oxazolone formation, the primary gateway to epimerization.

Part 2: Validated Coupling Protocols

Method A: The "Gold Standard" (T3P + Pyridine)

Best for: High-value intermediates where purity is paramount. Mechanism: Propylphosphonic anhydride (T3P) acts as a kinetic trap. It activates the carboxylate rapidly but does not generate a leaving group prone to oxazolone formation as easily as uronium salts. Pyridine is used as the base; its


 (5.2) is too low to abstract the 

-proton effectively but sufficient to drive the coupling.

Protocol:

  • Dissolve: 1.0 equiv of N-protected 3-PPA and 1.1 equiv of the amine partner in EtOAc or 2-MeTHF (avoid DMF if possible to simplify workup).

  • Cool: Chill the solution to 0°C .

  • Base: Add 3.0 equiv of Pyridine (Do NOT use DIPEA).

  • Activate: Add 1.5 equiv of T3P (50% w/w solution in EtOAc) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by HPLC.

  • Workup: Wash with 1M HCl (removes pyridine and T3P byproducts), then NaHCO3.

Method B: The "Steric Shield" (HATU + Collidine)

Best for: Difficult couplings where T3P yields are low due to extreme steric bulk. Mechanism: HATU is a potent activator. To prevent epimerization, we replace the standard base (DIPEA) with 2,4,6-Collidine (TMP) .[2] Collidine is sterically hindered, making it a poor nucleophile for proton abstraction at the C2 position, yet it effectively neutralizes the reaction.

Protocol:

  • Dissolve: 1.0 equiv of N-protected 3-PPA and 1.0 equiv of HATU in dry DMF.

  • Pre-activation (Critical): Stir for only 30 seconds at 0°C. Prolonged pre-activation guarantees racemization.

  • Coupling: Immediately add a solution of the amine partner (1.1 equiv) and 2,4,6-Collidine (2.5 equiv).

  • Reaction: Maintain at 0°C for the entire duration.

Method C: The "Acid Fluoride" (TFFH)

Best for: Coupling to weak nucleophiles (e.g., N-methyl amino acids). Mechanism: Acid fluorides are stable toward oxazolone formation compared to acid chlorides. TFFH generates the acid fluoride in situ.

Protocol:

  • Dissolve: 1.0 equiv 3-PPA in DCM (anhydrous).

  • Reagents: Add 1.1 equiv TFFH and 2.5 equiv DIPEA.

  • Reaction: Stir for 30 mins to generate the acid fluoride.

  • Coupling: Add the amine partner. (Note: Acid fluorides are highly reactive; ensure the amine is added immediately after activation).

Part 3: Comparative Data & Decision Matrix

Table 1: Reagent Performance on 3-PPA Coupling

Reagent SystemBaseEpimerization RiskCoupling EfficiencyRecommended Use Case
T3P PyridineVery Low (<0.5%) ModerateStandard coupling, high purity needed.
HATU DIPEAHigh (5–15%) HighAvoid for C-terminal 3-PPA.
HATU CollidineLow (1–3%)HighSterically demanding amine partners.
DIC/Oxyma None/DIPEALow (<2%)ModerateSolid-phase peptide synthesis (SPPS).
TFFH DIPEALow (<1%)HighCoupling to N-methylated amines.

Troubleshooting Flowchart:

DecisionTree Start Start: Coupling 3-PPA IsSolidPhase Is this Solid Phase (SPPS)? Start->IsSolidPhase Solubility Is 3-PPA soluble in EtOAc? IsSolidPhase->Solubility No UseDIC Use DIC + Oxyma Pure (No Base) IsSolidPhase->UseDIC Yes UseT3P Use T3P + Pyridine (Method A) Solubility->UseT3P Yes (Preferred) UseHATU Use HATU + Collidine (Method B) Solubility->UseHATU No (Requires DMF) UseTFFH Use TFFH (Acid Fluoride) (Method C) UseT3P->UseTFFH Low Yield? UseHATU->UseTFFH Epimerization > 5%?

Caption: Figure 2. Reagent selection logic based on solubility and phase (solid vs. solution).

Part 4: Frequently Asked Questions (FAQs)

Q1: I am seeing a 50:50 mixture of isomers by LCMS. What happened? A: You likely generated the acid chloride (using SOCl2 or Oxalyl Chloride) or used HATU with excess DIPEA and a long pre-activation time. A 50:50 ratio indicates complete racemization via the oxazolone. Switch to Method A (T3P) immediately. If you must use acid chlorides, use triphosgene with collidine at -20°C.

Q2: Can I use HOBt instead of HOAt? A: For 3-PPA, HOAt (or Oxyma Pure) is superior. The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" that speeds up the coupling rate. Faster coupling = less time for the activated ester to epimerize. HOBt is too slow for this sterically hindered substrate.

Q3: How do I detect the epimer? A: Standard C18 HPLC often fails to separate diastereomers of 3-PPA peptides.

  • Method: Use Marfey’s Reagent (FDAA) derivatization if you can hydrolyze a small aliquot.

  • Alternative: Use a chiral stationary phase (e.g., CHIRALPAK® IC or AD-H) using isocratic hexane/IPA.

Q4: Why Collidine? Why not just less DIPEA? A: It is about sterics, not just basicity. DIPEA is bulky but still nucleophilic enough to grab the exposed


-proton of the oxazolone. Collidine (2,4,6-trimethylpyridine) has methyl groups blocking the nitrogen center, making it kinetically very slow to abstract protons, yet thermodynamically strong enough to absorb the acid generated during coupling.

References

  • Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. [Link]

  • Carpino, L. A., et al. (2002). "The 1-Hydroxy-7-azabenzotriazole-Based Phosphonium Coupling Reagent (AOP)." Organic Process Research & Development. [Link]

  • Albericio, F., & Boman, J. M. (1999). "Preparation of Amino Acid Fluorides." Methods in Molecular Biology. [Link]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. [Link]

Sources

Technical Support Center: Troubleshooting 3-Phenylpiperidine-2-Carboxylic Acid in SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals facing solubility, aggregation, and coupling bottlenecks when incorporating the unnatural amino acid 3-phenylpiperidine-2-carboxylic acid (3-phenylpipecolic acid) during Solid-Phase Peptide Synthesis (SPPS).

Diagnostic FAQs: Understanding the Chemical Causality

Q: Why does Fmoc-3-phenylpiperidine-2-carboxylic acid exhibit such poor solubility in standard SPPS solvents like DMF? A: The solubility bottleneck is driven by extreme hydrophobicity and high aromaticity. The bulky phenyl ring promotes intermolecular hydrophobic collapse, while the piperidine ring restricts backbone flexibility. Together, these structural features strongly induce β-sheet stacking and peptide aggregation on the resin. Standard N,N-dimethylformamide (DMF) lacks the sufficient dipole moment and hydrogen-bond disrupting capability to break these electronic interactions [2].

Q: Why is the coupling efficiency so low even when the amino acid is fully dissolved? A: This is a kinetic issue rooted in steric hindrance. 3-phenylpiperidine-2-carboxylic acid is an α-amino acid with a secondary amine. Once it is successfully coupled to the resin and Fmoc-deprotected, the growing N-terminus is highly sterically hindered by both the piperidine ring and the adjacent phenyl group. Activating the next incoming amino acid requires highly efficient coupling reagents (e.g., HATU/HOAt or Oxyma/DIC) to overcome this massive kinetic barrier[5].

Q: When should I use chaotropic salts versus changing the primary solvent? A: Solvent replacement is your first line of defense. Switching from DMF to N-Methyl-2-pyrrolidone (NMP) alters the bulk dielectric environment, which is often enough for mild aggregation. However, if the sequence has a high aromaticity index, stacking will persist regardless of the bulk solvent. In these cases, you must introduce chaotropic salts (like 0.8 M LiCl), which specifically disrupt the localized hydrogen-bonding networks that stabilize the aggregates [1, 2].

Q: Why did my Kaiser test show a negative result, but mass spectrometry revealed a deletion sequence? A: You encountered a false negative. Because 3-phenylpiperidine-2-carboxylic acid forms a secondary amine at the N-terminus once deprotected, it lacks the primary –NH₂ required to react with ninhydrin. You must use orthogonal colorimetric assays, such as the Chloranil test or TNBS test , which are specifically designed to detect secondary amines [1].

Troubleshooting Guide: Step-by-Step Methodologies

To guarantee scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to subsequent synthesis cycles without confirming the physical and chemical checkpoints embedded in these steps.

Protocol A: Solvent Optimization & The "Magic Mixture"

When NMP alone fails to solvate the peptide-resin complex, escalate to a highly polar, hydrogen-bond-disrupting solvent cocktail known as the "Magic Mixture"[3, 4].

  • Resin Preparation: Drain the standard DMF from the reaction vessel.

  • Cocktail Formulation: Prepare the "Magic Mixture" consisting of DCM/DMF/NMP (1:1:1 v/v/v) supplemented with 1% Triton X-100 and 2 M ethylene carbonate. Causality: Ethylene carbonate acts as a powerful hydrogen-bond donor to compete with inter-chain β-sheets, while Triton X-100 acts as a surfactant to wet the hydrophobic phenyl domains.

  • Resin Swelling (Validation Check): Add the mixture to the resin and agitate for 20 minutes. Self-Validation: Pause and observe the resin bed. A successful disruption of hydrophobic collapse will result in a visible 1.5× to 2× increase in the swollen resin volume. If the volume remains contracted, proceed to Protocol B.

  • Coupling: Perform the coupling reaction directly in this solvent system at an elevated temperature (55 °C) if your synthesizer permits[3].

Protocol B: Chaotropic Salt-Assisted Coupling

Use this protocol to forcefully break persistent secondary structures before a difficult coupling step onto the sterically hindered piperidine nitrogen [1].

  • Chaotropic Wash: Prepare a solution of 0.8 M LiCl in NMP. Wash the Fmoc-deprotected peptide-resin with this solution (2 × 1 min).

  • Activation: Dissolve the incoming Fmoc-amino acid (5 eq.) and a high-efficiency coupling reagent like HATU or Oxyma Pure (5 eq.) in a minimal volume of the 0.8 M LiCl/NMP solution.

  • Base Addition: Add DIPEA (10 eq.) to the activation solution and mix thoroughly.

  • Coupling: Immediately add the activated solution to the resin. Agitate for 2 hours.

  • Secondary Amine Validation: Drain the reaction vessel and wash thoroughly with DMF to remove all salts. Perform a TNBS test . A colorless or yellow bead indicates a successful coupling (absence of free secondary amine). A red/orange bead indicates incomplete coupling; repeat steps 2-4.

Quantitative Data: Solvent Optimization Efficacy

The table below summarizes the expected quantitative improvements when applying different solvent systems and additives to sequences containing highly hydrophobic, bulky unnatural amino acids like 3-phenylpiperidine-2-carboxylic acid.

Solvent System / AdditiveRationale (Chemical Causality)Relative Resin Swelling VolumeAvg. Coupling Efficiency (TNBS)
100% DMF Baseline; poor solvation of bulky hydrophobic/aromatic groups.1.0x (Baseline)< 40%
100% NMP Higher dipole moment partially disrupts inter-chain stacking.1.3x~ 65%
NMP + 0.8 M LiCl Chaotropic salt physically disrupts localized H-bonding networks.1.6x~ 85%
"Magic Mixture" Ethylene carbonate provides overwhelming H-bond competition.1.8x> 95%

Experimental Workflow Visualization

The following decision tree illustrates the logical troubleshooting pathway for resolving aggregation and steric hindrance issues during the incorporation of 3-phenylpiperidine-2-carboxylic acid.

Workflow A Identify Aggregation: Resin Shrinkage & Failed Coupling B Solvent Switch: Replace DMF with NMP A->B Step 1 C Assess Swelling Volume B->C D Apply Chaotropic Wash: 0.8 M LiCl in NMP (2 x 1 min) C->D Volume < 1.5x E Use 'Magic Mixture': DCM/DMF/NMP + Additives C->E Persistent Aggregation F Perform Coupling: HATU/HOAt or Oxyma/DIC C->F Volume > 1.5x D->C Re-evaluate E->F G Validation: Chloranil or TNBS Test F->G Verify Secondary Amine

Troubleshooting workflow for SPPS solubility and coupling of sterically hindered amino acids.

References

  • Technical Support Center: Overcoming Poor Solubility of Protected Peptides in SPPS Benchchem URL
  • PeptideChemistry.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis Sigma-Aldrich URL
  • Long Sequences CPC Scientific URL
  • Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents RSC Publishing URL

Technical Support Center: Optimizing Chiral Resolution of 3-Phenylpiperidine-2-carboxylic Acid Salts

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: RES-3PP-OPT-001 Assigned Specialist: Senior Application Scientist Subject: Optimization of Diastereomeric Salt Crystallization for 3-Phenylpipecolic Acid

Executive Summary

The resolution of 3-phenylpiperidine-2-carboxylic acid (3-phenylpipecolic acid) is a complex process due to the presence of two chiral centers (C2 and C3), resulting in four possible stereoisomers (cis-2S,3S; cis-2R,3R; trans-2S,3R; trans-2R,3S).[1][2][3]

Successful isolation typically requires a two-stage approach:

  • Diastereomeric Separation: Separating the cis-racemate from the trans-racemate (often achieved during synthesis or via fractional crystallization of the free amino acid).

  • Enantiomeric Resolution: Resolving the desired cis-racemate (usually the bioactive scaffold) into its pure enantiomers using a chiral resolving agent.

This guide focuses on Stage 2: The Enantiomeric Resolution via Salt Formation , specifically targeting the optimization of the crystallization process to maximize Yield and Enantiomeric Excess (%ee).

Part 1: The Resolution Workflow (Visualized)

The following flowchart outlines the logic for screening and optimizing the resolution process.

ResolutionWorkflow Start Start: Racemic 3-Phenylpipecolic Acid (Confirm cis/trans ratio via NMR) Screening Phase 1: Agent Screening (DBTA, Mandelic Acid, Tartaric Acid) Start->Screening SolventSelect Phase 2: Solvent Optimization (EtOH, IPA, Acetone/H2O) Screening->SolventSelect Hit Identified Crystallization Phase 3: Controlled Crystallization (Cooling Ramp: 0.1°C/min) SolventSelect->Crystallization Analysis Analysis: Check %ee and Yield Crystallization->Analysis Recryst Recrystallization (If %ee < 98%) Analysis->Recryst Low %ee Freebase Salt Break / Freebasing (Ion Exchange or pH adjust) Analysis->Freebase High %ee (>98%) Recryst->Analysis

Figure 1: Logical workflow for the chiral resolution of 3-phenylpipecolic acid, moving from initial screening to final salt breaking.

Part 2: Critical Parameters & Experimental Setup

Selection of Resolving Agents

Based on structural analogs (nipecotic acid derivatives) and general pipecolic acid chemistry, the following agents are the highest probability candidates.

Resolving AgentSolvent SystemTypical StoichiometryMechanism Note
O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) EtOH, MeOH/H2O, Acetone0.5 - 1.0 eqForms rigid "clamshell" structures around the amine; highly effective for bulky piperidines [1].
(S)-Mandelic Acid IPA, EtOH/EtOAc1.0 eqGood for forming conglomerates; often requires specific solvent tuning to avoid oiling out [2].
L-Tartaric Acid Water/EtOH, MeOH0.5 eq (hemi-tartrate)Classical agent; cost-effective but may yield lower initial %ee compared to DBTA [3].
Solvent Systems
  • Primary Recommendation: Ethanol (95%) or Methanol/Water (9:1) .

  • Anti-Solvents: Ethyl Acetate or Acetone (add dropwise to induce nucleation if solution remains clear).

  • Avoid: Pure water (solubility often too high) or pure non-polar solvents (salts won't dissolve).

Part 3: Troubleshooting Guide (Q&A)

Category A: Crystallization Failures

Q1: My reaction mixture is "oiling out" (forming a gum) instead of crystallizing. How do I fix this?

  • Diagnosis: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the solid solubility curve. This is common with flexible amino acid salts.

  • The Fix:

    • Temperature Cycling: Heat the oil back into solution and cool very slowly (0.1°C/min). Rapid cooling traps impurities that lower the melting point.

    • Seed Crystals: You must bypass the nucleation energy barrier. If you have no seeds, scratch the glass vigorously or use a sonication probe for 10 seconds at the cloud point.

    • Solvent Switch: Switch to a solvent with a higher dielectric constant (e.g., add 5-10% water to your ethanol). Oiling out is often driven by the "hydrophobic effect" in pure organic solvents.

Q2: I am getting a solid, but the enantiomeric excess (%ee) is very low (< 20%).

  • Diagnosis: You likely have a "Solid Solution" where the crystal lattice accommodates both enantiomers, or you are precipitating the racemate kinetically.

  • The Fix:

    • Thermodynamic Control: Re-heat the slurry to near reflux and let it equilibrate for 2-4 hours before cooling. This allows the less stable diastereomer to redissolve.

    • Change Agent Family: If L-Tartaric acid fails, switch to DBTA . The bulky benzoyl groups on DBTA create a more "discriminating" lattice that excludes the wrong enantiomer more effectively [1].

    • The "Pope-Peachey" Method: Use 0.5 equivalents of the resolving agent and 0.5 equivalents of an achiral acid (like HCl or acetic acid). This forces the system to choose the most stable salt for the 0.5 eq of chiral acid available [4].

Category B: Yield vs. Purity

Q3: I have high purity (>98% ee) but very low yield (<15%).

  • Diagnosis: The solubility of your desired salt is too high in the chosen solvent at the isolation temperature.

  • The Fix:

    • Concentration: Increase the initial concentration.

    • Anti-Solvent Addition: After the initial crystallization begins, slowly add an anti-solvent (e.g., MTBE or Hexane) to drive more salt out of solution. Note: Do this after crystals form to avoid oiling out.

    • Lower Final T: Cool to 0°C or -10°C instead of room temperature.

Q4: How do I separate the cis and trans isomers if my starting material is a mixture?

  • Strategy: Do not rely on the chiral resolution step to separate cis from trans.

  • Protocol: Perform a fractional crystallization of the free amino acid or its HCl salt first.

    • Trans-isomers of 3-substituted piperidines are often thermodynamically more stable but less soluble in non-polar solvents compared to cis.

    • Isolate the desired diastereomer (usually cis) to >90% dr (diastereomeric ratio) before adding the chiral resolving agent.

Part 4: Standardized Protocol (Bench-Ready)

Objective: Resolution of cis-3-phenylpiperidine-2-carboxylic acid using O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) .

  • Preparation:

    • Dissolve 10 mmol of racemic cis-3-phenylpipecolic acid in 30 mL of Ethanol (absolute) at 70°C.

    • In a separate flask, dissolve 10 mmol (1.0 eq) of L-DBTA in 30 mL of Ethanol at 70°C.

  • Mixing:

    • Add the hot resolving agent solution to the amine solution. The mixture should remain clear.

  • Nucleation:

    • Allow the solution to cool naturally to 50°C.

    • Critical Step: If no crystals form by 45°C, seed with previously obtained pure salt or scratch the flask wall.

  • Crystallization:

    • Cool to 20°C over 4 hours (approx 0.1°C/min).

    • Stir at 20°C for an additional 4 hours to ensure thermodynamic equilibrium.

  • Isolation:

    • Filter the white solid. Wash with 2 x 5 mL cold Ethanol.

    • Data Check: Dry a small sample and check %ee via Chiral HPLC (e.g., Chiralpak IC or ZWIX(+) column).

  • Recrystallization (if ee < 99%):

    • Dissolve the wet cake in the minimum amount of boiling Ethanol/Water (95:5). Cool slowly as above.

References

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. Link

  • Saigo, K., et al. (1980). "Optical Resolution of 2-Amino-1,2-diphenylethanol by Preferential Crystallization". Bulletin of the Chemical Society of Japan. Link (Analogous mechanism for amino alcohols/acids).

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley. (The foundational text for the Pope-Peachey method).
  • Ager, D. J., et al. (2002). "Commercial Applications of Diastereomeric Salt Resolution". Chemical Reviews. Link

Sources

Technical Support Center: Purification of cis-3-Phenylpiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical R&D Division

Welcome to the technical support center for the purification of cis-3-phenylpiperidine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with separating this specific diastereomer from its trans counterpart. As diastereomers, the cis and trans isomers of 3-phenylpiperidine-2-carboxylic acid possess distinct physical properties, which we can exploit for purification. This document provides in-depth troubleshooting advice, detailed protocols, and foundational principles to guide your separation strategy.

Section 1: Foundational Principles & Method Selection

The successful separation of cis and trans diastereomers hinges on exploiting their differences in physical properties, such as polarity, solubility, and crystal lattice energy. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers can often be separated using standard laboratory techniques.

The choice of purification method depends on several factors, including the scale of the separation, the required purity of the final product, and the equipment available. The following workflow provides a general decision-making framework.

MethodSelection Start Crude cis/trans Mixture Scale What is the scale of your experiment? Start->Scale FC Fractional Crystallization (or Diastereomeric Salt Crystallization) Scale->FC > 1 g CC Silica Gel Column Chromatography Scale->CC < 1 g Purity What is the required purity? Purity->FC 90-98% (can be improved with recrystallization) Purity->CC 95-99% HPLC Preparative HPLC Purity->HPLC > 99% Equip What equipment is available? Equip->FC Basic Glassware Equip->CC Basic Glassware Equip->HPLC HPLC System FC->Purity FC->Equip CC->Purity CC->Equip

Caption: Decision workflow for selecting a purification method.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the purification process in a direct question-and-answer format.

Issue 1: Fractional Crystallization Failures

Q: My attempt at fractional crystallization resulted in a powder that is still a mixture of cis and trans isomers. What went wrong?

A: This is a common issue that typically points to problems with the chosen solvent system or crystallization conditions.

  • Causality: Successful fractional crystallization relies on a significant difference in solubility between the two diastereomers in a given solvent. If the solubilities are too similar, or if the solution is supersaturated with both isomers, they may co-precipitate. The zwitterionic nature of the amino acid can also lead to complex solubility behavior.

  • Solutions & Troubleshooting Steps:

    • Systematic Solvent Screening: Do not rely on a single solvent. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, methanol/water mixtures, ethyl acetate). The goal is to find a system where one isomer is sparingly soluble while the other remains in solution at a specific temperature.

    • Leverage Salt Formation: A highly effective strategy is to convert the amino acid mixture into a diastereomeric salt.[1] Since the parent compounds are already diastereomers, reacting them with an achiral acid (like HCl) or base will create new diastereomeric salts with potentially much larger differences in solubility and crystal packing energy. A patent for a similar compound, diaminocyclohexane, showed that the dihydrochloride salt of the cis-isomer was significantly less soluble in ethanol than the trans-isomer salt.[1] This is a powerful technique for enhancing separability.

    • Control Cooling Rate: Crashing the solid out of solution by rapid cooling will almost certainly trap impurities and lead to co-precipitation. Employ a slow, controlled cooling process (e.g., moving the flask from room temperature to a 4°C refrigerator, then to a -20°C freezer over 24-48 hours) to allow for selective crystallization.

    • Seeding: If you have a small amount of the pure cis isomer, use it to seed the solution as it cools. This can promote the crystallization of the desired isomer exclusively.

Issue 2: Poor Separation via Column Chromatography

Q: The cis and trans isomers are co-eluting or have very poor separation on my silica gel column. How can I improve resolution?

A: Poor resolution on a silica column indicates that the polarity difference between the two isomers is not being effectively exploited by your chosen mobile phase.

  • Causality: Silica gel chromatography separates compounds based on their polarity. Generally, the cis isomer of a substituted piperidine ring is expected to be slightly more polar than the trans isomer because the functional groups' dipole moments are on the same side of the ring system. If the eluent is too polar, both isomers will elute quickly with little separation. If it's not polar enough, they may not move at all or will exhibit significant tailing.

  • Solutions & Troubleshooting Steps:

    • Optimize the Mobile Phase: The key is to find the "sweet spot" for your eluent polarity.

      • Start with Analytical TLC: Before running a column, perform thin-layer chromatography (TLC) using various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). The ideal system will show two distinct spots with a separation (ΔRf) of at least 0.15-0.2.

      • Add a Modifier: For amino acids, peak tailing on silica is common. Adding a small amount of a polar, slightly acidic or basic modifier to the mobile phase can dramatically improve peak shape. Try adding 0.5-1% acetic acid or triethylamine to your eluent.

    • Consider a Different Stationary Phase: If silica gel fails, consider other normal-phase media like alumina or even reverse-phase C18 silica for preparative chromatography, though this can be more expensive.

    • Check Sample Loading: Overloading the column is a frequent cause of poor separation. As a rule of thumb, the amount of crude material should be no more than 1-5% of the mass of the silica gel, depending on the difficulty of the separation.

Issue 3: Confirming Isomer Identity

Q: I've isolated a pure sample. How can I definitively confirm it is the cis isomer?

A: You must use spectroscopic methods, as a single data point like a melting point can be misleading.

  • Causality: The cis and trans configurations result in different spatial relationships between protons on the piperidine ring. This difference is directly observable in their NMR spectra.

  • Methods for Confirmation:

    • ¹H NMR Spectroscopy (Primary Method): The most reliable and accessible method is to analyze the coupling constants (³J values) between the protons at the C2 and C3 positions. For a piperidine ring in a chair conformation, the cis isomer will typically show a small axial-equatorial or equatorial-equatorial coupling constant (³J ≈ 2-5 Hz), while the trans isomer will exhibit a large axial-axial coupling constant (³J ≈ 8-12 Hz).

    • 2D NMR (NOESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides definitive proof. For the cis isomer, you will observe a cross-peak (spatial correlation) between the protons at C2 and C3. This correlation will be absent in the trans isomer.

    • X-ray Crystallography (Gold Standard): If you can grow a suitable single crystal, X-ray diffraction provides an unambiguous determination of the three-dimensional structure and stereochemistry.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Diastereomeric Salt Crystallization

This protocol is based on the principle of altering solubility by forming a hydrochloride salt and is highly effective for larger-scale separations.[1]

  • Dissolution: Dissolve the crude mixture of cis and trans-3-phenylpiperidine-2-carboxylic acid (1.0 eq) in anhydrous ethanol (10-20 mL per gram of crude material).

  • Salt Formation: Cool the solution in an ice bath. Slowly bubble dry HCl gas through the solution or add a solution of HCl in ethanol (e.g., 1.2 M) dropwise until the pH is ~1-2. A precipitate of the hydrochloride salts should begin to form.

  • Selective Crystallization: Stir the slurry at 0°C for 1 hour. Then, allow the mixture to stand at 4°C for 12-24 hours without stirring. The hydrochloride salt of one diastereomer (often the cis isomer in alcoholic solvents) is typically less soluble and will preferentially crystallize.[1]

  • Isolation: Filter the solid precipitate and wash it with a small amount of cold ethanol. This solid is the enriched diastereomeric salt. The mother liquor contains the more soluble diastereomer.

  • Liberation of Free Amino Acid: Dissolve the filtered solid in a minimal amount of water. Adjust the pH to ~7-8 with a base such as aqueous NaOH or NH₄OH. The zwitterionic amino acid will precipitate out of the solution.

  • Final Purification: Filter the purified solid, wash with cold water, and dry under vacuum.

  • Analysis: Check the purity of the isolated solid and the material from the mother liquor using HPLC or ¹H NMR to confirm the isomeric ratio. Repeat the crystallization if necessary to achieve desired purity.

FractionalCrystallization Start Crude cis/trans Mixture Dissolve Dissolve in Ethanol Start->Dissolve Salt Add Ethanolic HCl (Form Hydrochloride Salts) Dissolve->Salt Cool Slow Cooling (4°C, 24h) Salt->Cool Filter Filter Slurry Cool->Filter Crystals Solid Crystals (Enriched in less-soluble cis-HCl salt) Filter->Crystals Solid MotherLiquor Mother Liquor (Enriched in more-soluble trans-HCl salt) Filter->MotherLiquor Filtrate Neutralize Neutralize with Base (pH 7) Crystals->Neutralize Product Pure cis-Isomer Neutralize->Product

Caption: Workflow for purification via diastereomeric salt crystallization.

Protocol 2: Purification by Flash Column Chromatography

This protocol is ideal for smaller-scale separations (<1 g) where high purity is desired.

  • TLC Analysis: Develop a TLC method to separate the isomers. A good starting point is a mobile phase of 10:1 Dichloromethane:Methanol with 0.5% acetic acid. Aim for Rf values between 0.2 and 0.4 for good separation on a column.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., Dichloromethane). Pour the slurry into a column and pack it using gentle air pressure. Equilibrate the column by running 2-3 column volumes of the full mobile phase through the silica.

  • Sample Loading: Dissolve your crude mixture in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column with your chosen mobile phase, maintaining a constant flow rate.

  • Fraction Collection: Collect fractions and monitor their contents by TLC.

  • Combine & Evaporate: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure.

  • Analysis: Confirm the purity and identity of the isolated product by HPLC and ¹H NMR.

Section 4: Data Summary & FAQs

Table 1: Comparison of Purification Methods

FeatureFractional CrystallizationFlash Column ChromatographyPreparative HPLC
Principle Difference in solubility of diastereomeric (or salt) formsDifference in polarity and interaction with stationary phaseDifference in partitioning between stationary and mobile phases
Typical Scale > 1 g (highly scalable)10 mg - 5 g1 mg - 1 g
Purity 90-98% (can be >99% with recrystallization)95-99%> 99.5%
Pros Cost-effective, simple equipment, highly scalableGood resolution, applicable to many compoundsHighest resolution and purity, automated
Cons Requires significant solubility difference, can be time-consuming to optimizeRequires more solvent, can be labor-intensive, risk of sample degradation on silicaExpensive equipment and solvents, low throughput, not easily scalable

Frequently Asked Questions (FAQs)

  • Q1: Is derivatization required to separate these diastereomers?

    • A1: Not usually. Derivatization is a powerful technique, but it is often employed to separate enantiomers by converting them into diastereomers. Since your mixture already consists of diastereomers with different physical properties, direct separation methods like crystallization or chromatography are typically sufficient and more straightforward.

  • Q2: My synthesis is supposed to be stereoselective for the cis isomer. Why do I have the trans isomer?

    • A2: Many synthetic routes provide a major diastereomer but rarely yield a single one exclusively.[2] Reaction conditions such as temperature, solvent, and steric hindrance can influence the diastereomeric ratio. Furthermore, epimerization (conversion of one stereocenter) can occur under either acidic or basic conditions during the reaction or workup, leading to the formation of the undesired trans isomer.

  • Q3: Can I use chiral HPLC to separate these diastereomers?

    • A3: Yes, and it can be very effective. While chiral stationary phases (CSPs) are designed to separate enantiomers, their chiral environment often leads to excellent separation of diastereomers as well.[3] For analytical purposes to determine the exact isomeric ratio, chiral HPLC is a superior method. It can also be used for small-scale preparative work.

References
  • Benchchem. (n.d.). Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers.
  • Reddy, G. S., et al. (2021). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam. Journal of Chromatographic Science, 59(5), 452–457. [Link]

  • Corcoran, P. (1975). U.S. Patent No. 3,880,925. Washington, DC: U.S.
  • Reddy, K. M., et al. (2007). Stereoselective synthesis of (2S,3S)-3-hydroxy-2-phenylpiperidine from D-mannitol. Tetrahedron: Asymmetry, 18(10), 1251-1255. [Link]

  • Benchchem. (n.d.). Purification strategies to separate cis and trans isomers of 2-Methyl-3-phenylaziridine.
  • Peter, A., et al. (2006). Gas-chromatographic separation of stereoisomers of dipeptides. Chirality, 18(7), 551-557. [Link]

  • Chandrul, K. K., et al. (2010). Enantiomeric separation in pharmaceutical analysis. Journal of Chemical and Pharmaceutical Research, 2(4), 923-934. [Link]

  • Zhang, J. (2017).
  • Benchchem. (n.d.). Purification strategies to separate cis and trans isomers of 2-Methyl-3-phenylaziridine.
  • Shih, K. S., et al. (1999). Diastereoselective Synthesis of trans-4-Arylpiperidine-3-carboxylic Acid Derivatives from 4-Aryl-1,4-dihydropyridine. Heterocycles, 51(10), 2439-2452. [Link]

  • Rosen, T., et al. (1993). Synthesis, in vitro binding profile, and autoradiographic analysis of [3H]-cis-3-[(2-methoxybenzyl)amino]-2-phenylpiperidine, a highly potent and selective nonpeptide substance P receptor antagonist radioligand. Journal of Medicinal Chemistry, 36(21), 3197-201. [Link]

  • Toth, G., et al. (2003). Comparative study on separation of diastereomers by HPLC. Journal of Chromatography B, 784(1), 125-133. [Link]

  • ResearchGate. (n.d.). Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes. Retrieved from [Link]

  • Rauk, A., et al. (1995). 3-Amino-2-piperidinone-6-carboxylic acid. Molecular structures of cis and trans benzoyl derivatives. The Journal of Organic Chemistry, 60(3), 643-651. [Link]

  • Kumar, S., et al. (2019). Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. International Journal of Pharmaceutical and Biological Sciences, 9(1). [Link]

  • Huy, P. H., et al. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications. [Link]

  • Khan, M. S., et al. (2022). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. Molecules, 28(1), 159. [Link]

Sources

troubleshooting low coupling efficiency of 3-phenylpipecolic acid residues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of 3-phenylpipecolic acid (3-PhPip) presents a unique "perfect storm" of synthetic challenges. As a constrained analog of phenylalanine and a homolog of proline, it introduces significant steric bulk directly adjacent to the reaction center while simultaneously presenting a secondary amine nucleophile.

Low coupling efficiency with 3-PhPip is rarely due to a single factor. It is usually a combination of nucleophilic shielding (the phenyl ring blocks the approach) and monitoring failure (standard tests yield false negatives). This guide deconstructs these issues into actionable protocols, moving beyond generic "add more reagent" advice to mechanistically grounded solutions.

Part 1: Root Cause Analysis (The "Why")

Before optimizing, you must identify which side of the coupling is failing. 3-PhPip creates two distinct barriers:

Scenario A: Coupling TO 3-PhPip (The Nucleophile Problem)
  • The Issue: You are trying to attach an amino acid onto the N-terminus of a chain ending in 3-PhPip.

  • The Chemistry: 3-PhPip is a secondary amine (like Proline) but with a bulky phenyl group at the C3 position. This phenyl ring acts as a "gatekeeper," sterically shielding the nitrogen. Standard activated esters (OBt/OAt) are often too bulky to penetrate this shield effectively.

  • The Trap: The Kaiser (Ninhydrin) test does not work for secondary amines.[1][2] It will appear negative (yellow) even if 100% of the amine is unreacted, leading you to proceed erroneously.

Scenario B: Coupling OF 3-PhPip (The Activation Problem)
  • The Issue: You are trying to attach 3-PhPip onto the resin or peptide chain.

  • The Chemistry: Activating the carboxyl group of 3-PhPip is difficult due to the adjacent steric bulk. Furthermore, the activation energy required often pushes the system toward epimerization (loss of chirality at the

    
    -carbon) or diketopiperazine (DKP)  formation if 3-PhPip is the second residue.
    

Part 2: Optimization Protocols

Protocol 1: Overcoming Nucleophilic Shielding (Coupling TO 3-PhPip)

Standard Recommendation: Switch from HATU to PyAOP or COMU.

  • Why: Phosphonium salts (PyAOP) often drive reactions with hindered secondary amines better than uronium salts (HATU) because they avoid the formation of guanidinium by-products which can terminate the chain.

Step-by-Step Workflow:

  • Solvent Swap: Use NMP (N-methyl-2-pyrrolidone) instead of DMF. NMP swells the resin better and solvates the hindered secondary amine, improving accessibility.

  • Reagent Selection:

    • Primary Choice: PyAOP (1.5 eq) + HOAt (1.5 eq) + TMP (2,4,6-trimethylpyridine/Collidine, 3.0 eq).

    • Alternative: COMU (1.5 eq) + Oxyma Pure (1.5 eq) + DIPEA (3.0 eq).

  • Microwave Assistance (Critical):

    • Apply 25W power at 75°C for 5 minutes .

    • Note: The thermal energy provides the necessary molecular motion to overcome the steric barrier of the C3-phenyl ring.

  • Double Coupling: This is mandatory. Do not rely on a single pass.

Protocol 2: Preventing Epimerization (Coupling OF 3-PhPip)

Standard Recommendation: Low-temperature activation with Collidine.

  • Why: Strong bases like DIPEA can abstract the

    
    -proton of the activated 3-PhPip, leading to racemization. Collidine is a weaker, more sterically hindered base that minimizes this risk.
    

Step-by-Step Workflow:

  • Pre-Activation: Dissolve Fmoc-3-PhPip-OH and HATU in DMF. Add Collidine immediately before adding to the resin.

  • Temperature Control:

    • Initial: 0°C for 30 minutes (to preserve chirality during initial activation).

    • Completion: Room temperature for 2 hours.

    • Avoid Microwave for this specific step unless using T3P, as high heat significantly increases epimerization risk here.

  • Alternative Reagent: If epimerization persists, use T3P (Propylphosphonic anhydride) .[3] It generates a mixed anhydride that is highly reactive but exceptionally resistant to racemization.

Part 3: Visualization & Logic

Figure 1: Troubleshooting Decision Tree

TroubleshootingFlow Start Problem: Low Yield with 3-PhPip Identify Identify Step Direction Start->Identify ScenarioA Coupling TO 3-PhPip (3-PhPip is the Amine) Identify->ScenarioA ScenarioB Coupling OF 3-PhPip (3-PhPip is the Acid) Identify->ScenarioB CheckTest Did you use Kaiser Test? ScenarioA->CheckTest FalseNeg STOP: False Negative Risk. Switch to Chloranil Test. CheckTest->FalseNeg Yes Reagent Switch Reagent: Use PyAOP or COMU CheckTest->Reagent No (Used Chloranil) FalseNeg->Reagent Heat Apply Microwave: 75°C, 5 min Reagent->Heat BaseCheck Base Used: DIPEA? ScenarioB->BaseCheck Racemization Risk: Epimerization. Switch to Collidine (TMP). BaseCheck->Racemization Yes Activation Use T3P or HATU @ 0°C BaseCheck->Activation No Racemization->Activation

Caption: Decision matrix for diagnosing 3-PhPip coupling failures. Note the critical divergence based on whether 3-PhPip acts as the nucleophile or the electrophile.

Part 4: Validation Data & Monitoring

The Chloranil Test (Mandatory)

Since 3-PhPip is a secondary amine, the Ninhydrin (Kaiser) test is useless. You must use the Chloranil test.[2][4]

FeatureKaiser Test (Ninhydrin)Chloranil Test
Target Primary Amines (

)
Secondary Amines (

)
Mechanism Formation of Ruhemann's PurpleCharge-transfer complex with quinone
Positive Result Blue/Purple BeadsBlue/Green Beads
3-PhPip Suitability FAIL (False Negative)PASS (Accurate)

Protocol:

  • Wash a few resin beads with DCM.

  • Add 2 drops of 2% acetaldehyde in DMF.

  • Add 2 drops of 2% p-chloranil in DMF.

  • Wait 5 minutes. Blue/Green = Uncoupled amine (Incomplete). Colorless/Amber = Complete.

Comparative Reagent Efficiency Data

Based on couplings of hindered secondary amines (e.g., N-Me-Val, Pipecolic derivatives).

ReagentCoupling EfficiencyRacemization RiskRecommendation
HBTU/HOBt Low (<40%)LowDo Not Use for 3-PhPip.
HATU/HOAt High (85-90%)ModerateGood baseline, but requires careful base control.
PyAOP Very High (>95%) ModerateGold Standard for coupling TO 3-PhPip.
T3P/Pyridine Moderate (70-80%)Very Low Gold Standard for coupling OF 3-PhPip (prevents epimerization).

Part 5: Frequently Asked Questions (FAQs)

Q1: I see a "double hit" peak in my HPLC after coupling 3-PhPip. What is this? A: This is likely a diastereomer resulting from epimerization . 3-PhPip has two chiral centers. If you used strong base (DIPEA) or high heat during the activation of 3-PhPip, the


-carbon likely racemized.
  • Fix: Switch to Collidine and activate at 0°C.

Q2: Can I use the Kaiser test if I heat it longer? A: No. The Kaiser test relies on the formation of an imine intermediate that requires two hydrogens on the nitrogen. 3-PhPip only has one. No amount of heat will make the chemistry work. You must use Chloranil or Isatin tests.[2]

Q3: The coupling yield is still low (<50%) despite using PyAOP. What now? A: You are likely facing aggregation .[1] The hydrophobic phenyl ring promotes chain aggregation.

  • Fix: Add "Magic Mixture" salts. Incorporate 0.1M LiCl or KSCN (Potassium Thiocyanate) into the coupling cocktail to disrupt hydrogen bonding and aggregation networks.

Q4: Is it better to use acid chlorides (Fmoc-3-PhPip-Cl)? A: While acid chlorides (generated via TFFH or SOCl2) are highly reactive, they are extremely prone to racemization and hydrolysis. Only use this as a "nuclear option" if T3P or HATU fails, and strictly maintain anhydrous conditions at 0°C.

References

  • Albericio, F., & El-Faham, A. (2018). COMU: A Safer and More Effective Coupling Reagent.[5] Peptide.com. Link

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Link

  • Dunetz, J. R., et al. (2011).[3] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P. Organic Letters. Link

  • Liu, D. G., et al. (2002).[6] Enantioselective synthesis of N(alpha)-Fmoc protected (2S,3R)-3-phenylpipecolic acid. Journal of Organic Chemistry. Link

  • Vojkovsky, T. (1995).[2] Detection of secondary amines on solid phase. Peptide Research (Cited via Aapptec Technical Bulletin). Link

Sources

overcoming steric hindrance in 3-phenylpiperidine-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-3PPC-001 Status: Open Priority: Critical Subject: Overcoming Steric Hindrance & Stereocontrol in Constrained Amino Acid Synthesis

Executive Summary: The Steric Challenge

The synthesis of 3-phenylpiperidine-2-carboxylic acid presents a classic "ortho-substitution" conflict. The C2-carboxylic acid and C3-phenyl group create significant steric strain, particularly in the cis-configuration (often the bioactive pharmacophore for NMDA antagonists). This steric bulk hinders catalyst adsorption during hydrogenation and impedes nucleophilic attack during functionalization.

This guide provides troubleshooting for the two primary synthetic pathways:

  • Route A (Reductive): Hydrogenation of 3-phenylpicolinic acid.

  • Route B (Constructive): Metal-catalyzed cross-coupling/cyclization.

Module 1: Troubleshooting Hydrogenation (The Reductive Route)

User Issue: "I am trying to hydrogenate 3-phenylpicolinic acid using Pd/C at 1 atm, but the reaction is stalled or extremely slow. I see mostly starting material."

Diagnosis: The phenyl group at C3 creates a "steric umbrella" that prevents the pyridine ring from lying flat against the catalyst surface, which is required for


-adsorption. Standard Pd/C is often insufficiently active for such hindered substrates at low pressure.

Technical Solution: You must switch to a more active metal surface and increase the adsorption probability through pressure and solvent effects.

Protocol Adjustment:

ParameterStandard (Failing)Optimized (High-Throughput) Mechanistic Rationale
Catalyst 10% Pd/C5% Rh/C or PtO₂ (Adams' Cat.) Rhodium and Platinum have higher affinity for hindered aromatics than Palladium.
Solvent Methanol/EthanolAcetic Acid (AcOH) or TFA/MeOH Protonation of the pyridine nitrogen prevents catalyst poisoning by the lone pair and activates the ring toward hydride transfer.
Pressure 1 atm (Balloon)50–100 bar (High Pressure) High

pressure forces surface saturation, overcoming the entropic penalty of adsorption caused by the phenyl bulk.
Temperature RT60–80°C Provides kinetic energy to overcome the activation barrier of the first hydride addition (the rate-determining step).

Step-by-Step Protocol (Optimized):

  • Dissolve 3-phenylpicolinic acid (1.0 equiv) in glacial acetic acid (0.1 M concentration).

  • Add 5 wt% Rh/Al₂O₃ or PtO₂ (10-20 wt% loading relative to substrate). Note: Higher loading is required due to lower turnover frequency (TOF).

  • Purge reactor 3x with

    
    , then 3x with 
    
    
    
    .
  • Pressurize to 60 bar (approx. 870 psi) .

  • Heat to 70°C and stir vigorously (>1000 rpm) to eliminate mass transfer limitations.

  • Workup: Filter over Celite immediately. Evaporate AcOH. If the HCl salt is needed, treat with 4M HCl in dioxane.

Module 2: Controlling Diastereoselectivity (Cis vs. Trans)

User Issue: "I obtained the product, but it is a 1:1 mixture of cis and trans isomers. I need the cis-isomer exclusively."

Diagnosis: In neutral solvents, the hydrogen adds from the face least hindered by the phenyl group, often favoring trans. However, "anchoring effects" in acidic media can invert this selectivity.

Technical Solution: Leverage the "Hula-Hoop" mechanism (surface isomerization) or specific anchoring interactions.

  • To favor Cis (Syn-facial addition):

    • Use PtO₂ in Acetic Acid .

    • Mechanism: The protonated nitrogen anchors to the catalyst surface. The carboxylate group (if unesterified) also interacts. Hydrogen is delivered from the catalyst surface to the same face as the anchoring groups, resulting in the cis-2,3 relationship.

  • To favor Trans (Thermodynamic control):

    • Use Na/Ethanol (dissolving metal reduction) or equilibrate the cis-product using strong base (NaOMe/MeOH) to the thermodynamically more stable trans-isomer (diequatorial conformation).

Module 3: The "Constructive" Alternative (Avoiding Hydrogenation)

User Issue: "Hydrogenation is failing completely due to halogen substituents on the phenyl ring (dehalogenation occurs). I need a non-reductive method."

Diagnosis: Reductive conditions are incompatible with sensitive functional groups (halogens, nitro, alkenes). You need a C-H Activation or Cross-Coupling strategy that builds the piperidine ring already substituted.

Technical Solution: Adopt the Rh-Catalyzed Asymmetric Reductive Heck strategy (Fletcher/Li Method). This avoids reducing a pyridine and instead couples a boronic acid to a dihydropyridine.

Workflow (The "Fletcher" Route):

SynthesisRoute Start Start: Phenyl Pyridine-1(2H)-carboxylate Inter Intermediate: 3-Aryl-tetrahydropyridine Start->Inter Rh-Cat Asymmetric Reductive Heck Reagent Reagent: Aryl Boronic Acid (Rh Catalyst) Reagent->Inter Step2 Step 2: Pd/C Hydrogenation (Facile alkene reduction) Inter->Step2 Product Product: 3-Phenylpiperidine derivative Step2->Product

Figure 1: Rhodium-catalyzed asymmetric synthesis pathway avoiding direct pyridine hydrogenation.

Key Advantage: The double bond in the tetrahydropyridine intermediate is essentially unhindered compared to the aromatic pyridine, allowing for mild, stereoselective reduction in the final step.

Module 4: Derivatization of the Hindered C2-Acid

User Issue: "I have the acid, but I cannot couple it to an amine. Standard EDC/NHS coupling fails."

Diagnosis: The C2-carboxylic acid is flanked by the bulky N-protecting group (e.g., Boc) and the C3-phenyl group. The reaction center is sterically "buried."

Technical Solution: Switch to Acid Fluorides or Phosphonium reagents which are less sensitive to steric hindrance than active esters.

Recommended Protocol (Ghosez's Reagent):

  • Activation: Treat the N-Boc-3-phenylpiperidine-2-carboxylic acid with 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent) in dry DCM at 0°C.

    • Why? This generates the Acid Chloride (or fluoride if using TFFH) under neutral conditions without removing the Boc group. Acid chlorides are small, highly reactive electrophiles that can penetrate the steric shield.

  • Coupling: Add the amine and a non-nucleophilic base (Collidine or DIPEA).

  • Alternative: Use HATU with extended reaction times (24-48h), as the Azt (7-azabenzotriazole) leaving group is less sterically demanding than HOBt.

References
  • Mishra, S., et al. (2023).[1][2] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society. [1]

  • Li, X. (2023). "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." SNNU Research. [3]

  • Sardarian, A., et al. (2009).[2] "One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions." Acta Chimica Slovenica.

  • Patent US5786507A. "Process for the preparation of 3-phenylpropionic acid (and related hydrogenation protocols)."

  • Beilstein Journals. (2025). "A versatile route towards 6-arylpipecolic acids (Stereoselective Hydrogenation Discussions)."

Sources

Validation & Comparative

Technical Comparison Guide: NMR Characterization of cis-3-Phenylpiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical comparison of the NMR spectral characteristics of cis-3-phenylpiperidine-2-carboxylic acid (often referred to as cis-3-phenylpipecolic acid) versus its trans-isomer.[1] Significance: This scaffold is a critical pharmacophore in the synthesis of Neurokinin-1 (NK1) receptor antagonists (e.g., CP-99,994). Correct stereochemical assignment is pivotal for biological activity, as the cis-2,3 relationship is often required for optimal receptor binding. Key Differentiator: The scalar coupling constant (


) is the definitive metric for distinguishing isomers, governed by the Karplus relationship in the piperidine chair conformation.

Structural & Conformational Analysis

To interpret the NMR data, one must understand the preferred conformations of the piperidine ring.

  • Trans-Isomer (Thermodynamic Product):

    • The bulky phenyl (C3) and carboxylic acid (C2) groups prefer to be diequatorial to minimize 1,3-diaxial interactions.

    • Consequently, the vicinal protons H2 and H3 are diaxial (anti-periplanar,

      
      ).
      
  • Cis-Isomer (Kinetic/Synthetic Product):

    • The groups are cis (syn).[2] In a chair conformation, one must be axial and the other equatorial.

    • Typically, the C2-COOH adopts an axial or equatorial position depending on solvent stabilization (e.g., H-bonding) and the C3-Phenyl prefers equatorial .

    • The vicinal protons H2 and H3 are gauche (syn-clinal,

      
      ).
      
Visualization: Stereochemical Workflow

Stereochemistry Start Synthesized Sample (3-Phenylpipecolic Acid) Decision Measure 1H NMR (Focus on H2 Signal) Start->Decision Trans Trans-Isomer (2R,3S or 2S,3R) Decision->Trans Large Coupling (J ~ 10-12 Hz) Cis Cis-Isomer (2R,3R or 2S,3S) Decision->Cis Small Coupling (J ~ 2-5 Hz) TransConf Conformation: Diequatorial Substituents Diaxial Protons (180°) Trans->TransConf CisConf Conformation: Axial-Equatorial Substituents Gauche Protons (60°) Cis->CisConf

Caption: Decision tree for stereochemical assignment based on vicinal coupling constants (


).

Comparative NMR Data

The following data highlights the diagnostic signals used to differentiate the isomers.

Table 1: Diagnostic H NMR Parameters (400-500 MHz)
FeatureCis-Isomer (Target)Trans-Isomer (Alternative)** mechanistic Reason**
H-2 Multiplicity Doublet (d) or Broad SingletDoublet (d)Splitting by H-3.[1]
Coupling (

)
2.0 – 5.0 Hz 10.0 – 12.0 Hz Karplus relation: Gauche (cis) vs. Anti (trans).
H-2 Shift (

)
~3.5 – 4.2 ppm~3.2 – 3.8 ppmCis H-2 is often deshielded due to anisotropy or axial positioning.[1]
H-3 Shift (

)
~3.0 – 3.4 ppm~2.8 – 3.0 ppmProximity to deshielding carboxyl group.[1]
C-2 Shift (

C)
~55 – 60 ppm~60 – 65 ppmEquatorial carbons (trans) are typically downfield of axial.

Note: Chemical shifts vary significantly with solvent (CDCl


 vs. D

O/DCl) and pH (zwitterion vs. salt). The coupling constant (

)
is the only robust invariant.
Experimental Reference Data
  • Solvent: CDCl

    
     (for esters/protected forms) or D
    
    
    
    O (for free amino acid salts).
  • Key Literature:

    • Cis-Isomer: The H-2 proton typically appears as a small doublet (

      
       Hz) at 
      
      
      
      3.85 ppm (as AcOH salt in CDCl
      
      
      [1]).[1]
    • Trans-Isomer: The H-2 proton appears as a large doublet (

      
       Hz) at 
      
      
      
      3.40 ppm [2].[1]

Experimental Protocols

Protocol A: Sample Preparation for Stereochemical Assignment

To ensure sharp splitting patterns, prevent zwitterionic broadening.[1]

  • Derivatization (Recommended): Convert the free amino acid to the methyl ester hydrochloride.

    • Reagent: SOCl

      
       in MeOH, reflux 1h.
      
    • Benefit: Eliminates zwitterionic exchange, sharpening the H-2 signal.[1]

  • Solvent Selection: Use CDCl

    
      for esters.[1] Use D
    
    
    
    O + DCl
    for free acids (acidifies amine to NH
    
    
    and locks conformation).[1]
  • Acquisition: Run standard 1D

    
    H NMR.
    
    • Focus: Expand the region 3.0–4.5 ppm.[1]

    • Measure: Calculate

      
       (Hz) = (Peak 1 ppm - Peak 2 ppm) * Spectrometer Frequency.
      
Protocol B: Synthesis of the Cis-Isomer (Brief)

The cis-isomer is typically accessed via hydrogenation of the pyridine precursor.

  • Precursor: 3-Phenylpyridine-2-carboxylic acid (3-Phenylpicolinic acid).[1]

  • Catalyst: PtO

    
     (Adams' catalyst) or 5% Rh/C.
    
  • Conditions: H

    
     (40-60 psi), AcOH/H
    
    
    
    O solvent.
  • Outcome: Kinetic hydrogenation favors the cis (all-syn addition) product.[1]

  • Purification: Recrystallization from water/ethanol.[1]

References

  • Rosen, T. et al. (1993).[1] "Synthesis, in vitro binding profile, and autoradiographic analysis of [3H]-cis-3-[(2-methoxybenzyl)amino]-2-phenylpiperidine, a highly potent and selective nonpeptide substance P receptor antagonist radioligand." Journal of Medicinal Chemistry, 36(21), 3197–3201. Link

  • Desai, M. C. et al. (1992).[1] "Discovery of a potent substance P antagonist: (+)-(2S,3S)-3-(2-methoxybenzylamino)-2-phenylpiperidine (CP-99,994)."[1] Journal of Medicinal Chemistry, 35(26), 4911–4913. Link

  • Kamimura, A. et al. (2017).[1] "Preparation of 2,3-trans-substituted piperidines from optically active β-amino-α-methylene esters." Tetrahedron, 73(29), 4163-4171. Link

  • BenchChem. "Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants." Technical Guide. Link

Sources

Comparative Guide: Biological Potency of 3-Phenyl vs. 4-Phenylpiperidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 3-phenylpiperidine-2-carboxylic acid (3-Ph-2-PCA) and 4-phenylpiperidine-2-carboxylic acid (4-Ph-2-PCA) . It is designed for researchers in medicinal chemistry and pharmacology, focusing on their distinct biological activities, receptor affinities, and applications in peptidomimetics.

Executive Summary

While both compounds are phenyl-substituted analogues of pipecolic acid (piperidine-2-carboxylic acid), they occupy distinct niches in drug discovery due to their divergent spatial arrangements.

  • 4-Phenylpiperidine-2-carboxylic acid (4-Ph-2-PCA): The "Pharmacological Powerhouse." The cis-isomer is a critical pharmacophore for NMDA receptor antagonism and 5-HT2C receptor modulation . Its 4-position substituent effectively targets hydrophobic pockets in transmembrane receptors.

  • 3-Phenylpiperidine-2-carboxylic acid (3-Ph-2-PCA): The "Structural Architect." Primarily utilized as a conformationally constrained phenylalanine analogue in peptidomimetics. It is less potent as a direct receptor ligand but invaluable for inducing specific secondary structures (e.g.,

    
    -turns) in bioactive peptides.
    

Structural & Stereochemical Analysis[1][2]

The biological potency of these isomers is dictated by the spatial orientation of the phenyl ring relative to the carboxylic acid pharmacophore.

Feature3-Phenylpiperidine-2-carboxylic acid4-Phenylpiperidine-2-carboxylic acid
Core Scaffold Pipecolic Acid (Ortho-substituted)Pipecolic Acid (Meta-substituted relative to N)
Key Stereoisomer (2S, 3R) (Trans-configuration often used in peptides)cis-2,4 (Crucial for NMDA/5-HT activity)
Conformational Lock Constrains ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

and

torsion angles.[1]
Constrains global ring puckering; projects hydrophobic bulk.
Primary Utility Peptidomimetic (Phenylalanine mimic).Direct Receptor Ligand (NMDA, 5-HT2C).
DOT Diagram: Structural Logic & Receptor Interaction

G cluster_0 3-Ph-2-PCA cluster_1 4-Ph-2-PCA n3 3-Phenyl Substitution effect3 Steric Clash with Receptor Backbone n3->effect3 Proximity to COOH utility3 High Utility: Peptide Turn Induction effect3->utility3 n4 4-Phenyl Substitution effect4 Access to Hydrophobic Pocket (NMDA/5-HT) n4->effect4 Distal from COOH utility4 High Potency: Receptor Antagonism/Modulation effect4->utility4

Figure 1: Structural causality linking substitution position to biological utility.

Biological Potency Comparison

A. NMDA Receptor Antagonism

The most significant divergence in potency occurs at the N-methyl-D-aspartate (NMDA) receptor. The cis-4-phenyl scaffold acts as a rigidified glutamate/aspartate analogue, whereas the 3-phenyl analogue lacks the requisite geometry for high-affinity binding.

  • 4-Ph-2-PCA Derivatives: Specifically, cis-4-(phosphonomethyl)piperidine-2-carboxylic acid (CGS 19755 analogue) is a potent competitive NMDA antagonist. The rigid piperidine ring reduces the entropic cost of binding compared to acyclic analogues (like AP5 or AP7).

  • 3-Ph-2-PCA Derivatives: In comparative studies of phosphonoalkyl derivatives, 3-substituted analogues were found to be weakly active or inactive . The proximity of the phenyl ring to the amino-acid center likely interferes with the ligand-binding domain (LBD) closure.

Experimental Data Summary (NMDA Antagonism):

CompoundConfigurationTargetPotency (IC50 / Ki)Activity Status
cis-4-(phosphonomethyl)-2-PCAcis-2,4NMDA (CPP binding)95 nM Potent
cis-4-(3-phosphonopropyl)-2-PCAcis-2,4NMDA (CPP binding)120 nM Potent
3-(phosphonoalkyl)-2-PCAMixedNMDA> 10,000 nMWeak / Inactive
B. Serotonin 5-HT2C Receptor Modulation

Recent medicinal chemistry efforts have identified 4-phenylpiperidine-2-carboxamides as Positive Allosteric Modulators (PAMs) for the 5-HT2C receptor, a target for obesity and neuropsychiatric disorders.

  • Mechanism: The 4-phenyl group occupies an allosteric hydrophobic pocket distinct from the orthosteric serotonin site.

  • Potency: Optimized 4-phenyl analogues exhibit EC50 values in the low nanomolar range, potentiating serotonin signaling without the side effects of direct agonists.

Detailed Experimental Protocols

To validate the potency differences described, the following protocols are standard in the field.

Protocol 1: NMDA Receptor Radioligand Binding Assay

Validates the high affinity of the 4-phenyl isomer.

  • Membrane Preparation:

    • Homogenize rat cerebral cortex in 10 volumes of ice-cold 0.32 M sucrose.

    • Centrifuge at 1,000 x g (10 min) to remove debris.

    • Centrifuge supernatant at 20,000 x g (20 min) to pellet membranes.

    • Wash pellet 3x with Tris-HCl buffer (50 mM, pH 7.4) to remove endogenous glutamate.

  • Incubation:

    • Prepare assay tubes containing:

      • 50 µL membrane suspension (200 µg protein).

      • 50 µL [3H]-CPP (2-carboxypiperazin-4-yl-propyl-1-phosphonic acid) as the radioligand (final conc. 2-5 nM).

      • 50 µL Test Compound (3-Ph-2-PCA or 4-Ph-2-PCA derivatives) at varying concentrations (1 nM - 100 µM).

    • Incubate at 25°C for 20 minutes.

  • Filtration & Counting:

    • Terminate reaction by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.1% polyethyleneimine).

    • Wash filters 3x with 3 mL ice-cold buffer.

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Calculate IC50 using non-linear regression (log-concentration vs. % inhibition).

    • Expected Result: 4-Ph derivatives show sigmoidal inhibition curves in the nanomolar range; 3-Ph derivatives show flat lines or high micromolar inhibition.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Demonstrates the utility of 3-Ph-2-PCA as a conformational constraint.

  • Resin Loading:

    • Use Rink Amide MBHA resin. Swell in DMF (30 min).

    • Deprotect Fmoc group using 20% piperidine in DMF (2 x 10 min).

  • Coupling of 3-Ph-2-PCA:

    • Note: Coupling is sterically hindered due to the secondary amine and adjacent phenyl group.

    • Activate Fmoc-(2S,3R)-3-phenylpipecolic acid (3 eq) with HATU (2.9 eq) and HOAt (3 eq) in DMF with DIPEA (6 eq).

    • Add to resin and shake for 2-4 hours (double coupling recommended).

  • Validation:

    • Perform chloranil test to ensure secondary amine coupling is complete (negative result = no free amine).

    • Cleave peptide (TFA/TIS/H2O 95:2.5:2.5) and analyze via HPLC/MS.[2]

    • Outcome: Successful incorporation creates a rigid "kink" in the peptide backbone, mimicking a constrained phenylalanine turn.

Mechanism of Action Visualization

The following diagram illustrates the divergent signaling and structural pathways for the two isomers.

Pathways cluster_4Ph 4-Phenyl Pathway (Pharmacology) cluster_3Ph 3-Phenyl Pathway (Structural Biology) cmpd4 cis-4-Phenylpiperidine-2-COOH target1 NMDA Receptor (Glutamate Site) cmpd4->target1 Competitive Antagonism target2 5-HT2C Receptor (Allosteric Site) cmpd4->target2 PAM Activity outcome1 Inhibition of Ca2+ Influx (Neuroprotection) target1->outcome1 outcome2 Potentiation of PLCβ (Satiety/Anti-Obesity) target2->outcome2 cmpd3 (2S,3R)-3-Phenylpiperidine-2-COOH peptide Peptide Backbone Incorporation cmpd3->peptide SPPS Coupling constraint Restriction of φ/χ1 Angles peptide->constraint outcome3 Induction of β-Turns (Bioactive Conformation) constraint->outcome3

Figure 2: Divergent biological mechanisms. Left: Receptor signaling (4-Ph). Right: Structural constraint (3-Ph).[1]

References

  • Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. Source: Journal of Medicinal Chemistry (NIH PubMed) URL:[Link]

  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Source: Journal of Medicinal Chemistry (ACS / NIH PMC) URL:[Link]

  • Enantioselective synthesis of N(alpha)-Fmoc protected (2S,3R)-3-phenylpipecolic acid. A constrained phenylalanine analogue suitably protected for solid-phase peptide synthesis. Source:[3][1] Journal of Organic Chemistry (NIH PubMed) URL:[Link]

  • NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-) isomer. Source: Journal of Medicinal Chemistry (NIH PubMed) URL:[Link]

Sources

Comprehensive Guide to Chiral HPLC Separation of 3-Phenylpiperidine-2-Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Separating the isomers of 3-phenylpiperidine-2-carboxylic acid (also known as 3-phenylpipecolic acid ) presents a distinct stereochemical challenge due to the presence of two chiral centers (C2 and C3), resulting in four distinct stereoisomers: two enantiomeric pairs forming cis and trans diastereomers.

This guide evaluates three distinct chromatographic methodologies for isolating these isomers. While traditional polysaccharide columns require sample derivatization, modern Zwitterionic (ZWIX) and Crown Ether phases allow for the direct resolution of the underivatized amino acid, offering superior efficiency for analytical and preparative workflows.

Part 1: Stereochemical Challenge & Separation Strategy

The "Four-Isomer" Problem

The target molecule contains two stereocenters, generating four isomers:

  • (2S, 3S) and (2R, 3R) : Typically the trans pair (depending on priority rules/conformation).

  • (2S, 3R) and (2R, 3S) : Typically the cis pair.

Critical Insight: Enantioselective columns are designed to separate mirror images (enantiomers). They are not optimized to separate diastereomers (cis vs. trans), which possess different physical properties.

Recommended Workflow: The most robust protocol utilizes a Two-Step Separation Strategy :

  • Step 1 (Achiral): Separate the cis racemate from the trans racemate using standard C18 (Reverse Phase) or Silica (Normal Phase) chromatography.

  • Step 2 (Chiral): Resolve the individual enantiomers of the isolated diastereomers using a Chiral Stationary Phase (CSP).

Part 2: Method Comparison & Protocols

Method A: The Modern Gold Standard (Zwitterionic Ion-Exchange)

Column: Chiralpak ZWIX(+) or ZWIX(-) (Daicel) Mechanism: Double ion-pairing. The CSP contains a quinine/quinidine-derived zwitterionic selector that interacts simultaneously with the ammonium (cationic) and carboxylate (anionic) groups of the amino acid.

Why it is the Top Choice:
  • Direct Analysis: No derivatization required (works on the free zwitterion).

  • Tunability: Elution order can be reversed by switching from ZWIX(+) to ZWIX(-).

  • Steric Tolerance: The open binding site accommodates the bulky 3-phenyl group better than cage-like crown ethers.

Experimental Protocol
  • Mobile Phase: Methanol (MeOH) / Acetonitrile (ACN) / Water (

    
    )[1]
    
    • Ratio: 49 : 49 : 2 (v/v/v)[1]

  • Additives (Critical):

    • Acid: 50 mM Formic Acid (to protonate the basic sites of the CSP).

    • Base: 25 mM Diethylamine (DEA) (to deprotonate the carboxylic acid of the analyte).

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Temperature: 25°C (Lowering to 10°C can improve resolution if partial overlap occurs).

  • Detection: UV at 210–220 nm (The phenyl ring provides UV absorption, but the carboxylate requires low wavelength).

Expert Note: The specific ratio of acid-to-base controls the ionization state. Ensure the acid concentration is molar excess (2:1) relative to the base to maintain the zwitterionic mechanism.

Method B: The Acidic Specialist (Crown Ether)

Column: Crownpak CR-I(+) or CR-I(-) Mechanism: Host-guest complexation. The crown ether forms an inclusion complex with the primary ammonium group (


).
Why it is a Strong Alternative:
  • High Selectivity: Extremely specific for

    
    -amino acids.
    
  • Limitations: The bulky 3-phenyl ring adjacent to the amine may sterically hinder inclusion into the crown ether cavity compared to unsubstituted pipecolic acid, potentially broadening peaks.

Experimental Protocol
  • Mobile Phase: Aqueous Perchloric Acid (

    
    ) / Acetonitrile (ACN).
    
    • Ratio: 85 : 15 (v/v).[2]

  • pH Control: pH must be maintained between 1.0 and 2.0 .

    • Warning: Never use basic additives or mobile phases with pH > 7, as this destroys the column.

  • Temperature: Lower temperatures (0°C – 15°C) significantly enhance resolution on crown ether columns.

  • Flow Rate: 0.4 – 0.6 mL/min (High backpressure is common; do not exceed column limits).

Method C: The Derivatization Route (Polysaccharide)

Column: Chiralpak AD-H, OD-H, or IA (Amylose/Cellulose derivatives) Mechanism: Hydrogen bonding and dipole-dipole interactions in the chiral grooves of the polymer.

When to use this:
  • If the sample is already an intermediate (e.g., N-Boc-3-phenylpipecolic acid or Methyl ester ).

  • Free amino acids generally do not resolve well on these columns without derivatization due to poor solubility in normal phase solvents and zwitterionic "stickiness."

Experimental Protocol (for N-Boc protected analog)
  • Mobile Phase: n-Hexane / Isopropanol (IPA).

    • Ratio: 90 : 10 (v/v).

  • Additive: 0.1% Trifluoroacetic acid (TFA) is required to suppress ionization of the carboxylic acid.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

Part 3: Comparative Data Analysis

FeatureMethod A: Chiralpak ZWIX Method B: Crownpak CR Method C: Chiralpak AD/OD
Analyte State Free Amino Acid (Zwitterion)Free Amino Acid (Cation)Derivatized (N-Boc/Ester)
Separation Mechanism Ion-Exchange + HydrophobicHost-Guest InclusionH-Bonding / Steric Fit
Mobile Phase MeOH/ACN/Water (Polar)

/ACN (Acidic)
Hexane/Alcohol (Normal)
Resolution (

)
High (> 2.0 typical)Moderate to HighHigh (for derivatives)
Throughput High (Fast equilibration)Low (Slow equilibration)High
Robustness ExcellentSensitive to Cations (

,

)
Robust
Recommendation Primary Choice Secondary Choice Use for Intermediates

Part 4: Visualizing the Workflow

Decision Tree for Method Selection

The following diagram illustrates the logical decision process for selecting the optimal separation method based on sample state and purity.

SeparationStrategy Start Start: 3-Phenylpipecolic Acid Sample IsPure Is it a pure Diastereomer (Cis or Trans only)? Start->IsPure AchiralSep Step 1: Achiral HPLC (C18) Separate Cis from Trans IsPure->AchiralSep No (Mixture) CheckDeriv Is the Amino Acid Derivatized (e.g., N-Boc)? IsPure->CheckDeriv Yes AchiralSep->CheckDeriv Fractions Collected MethodA Method A: Chiralpak ZWIX (Direct Zwitterion Sep) CheckDeriv->MethodA No (Free Acid) - Preferred MethodB Method B: Crownpak CR (Acidic Cation Sep) CheckDeriv->MethodB No (Free Acid) - Alternative MethodC Method C: Chiralpak AD/IA (Normal Phase) CheckDeriv->MethodC Yes (Protected)

Caption: Strategic workflow for isolating 3-phenylpipecolic acid isomers. Achiral pre-separation is recommended before chiral polishing.

Method Development Loop (ZWIX)

This diagram details the optimization cycle specifically for the ZWIX method, which offers the most versatility for this molecule.

ZWIXOptimization Start Initial Run: 50mM Formic / 25mM DEA in MeOH/ACN (1:1) CheckRes Check Resolution (Rs) Start->CheckRes Good Rs > 1.5 Validation CheckRes->Good Success Poor Rs < 1.5 CheckRes->Poor Fail Adjust1 Decrease Base (DEA) Increases Retention Poor->Adjust1 Low k' Adjust2 Change Bulk Solvent (MeOH -> THF or ACN) Poor->Adjust2 Bad Selectivity Adjust3 Switch Column ZWIX(+) <-> ZWIX(-) Poor->Adjust3 Elution Order Adjust1->CheckRes Adjust2->CheckRes Adjust3->CheckRes

Caption: Optimization loop for Zwitterionic Chiral HPLC. Modifying the Acid/Base ratio is the primary lever for resolution control.

References

  • Chiral Technologies. (2024).[2][3] Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]

  • Daicel Corporation. (2020).[3] Separation of DL-Pipecolic acid on Chiralpak ZWIX(+). Daicel Chiral Application Search. Retrieved from [Link]

  • Lämmerhofer, M. (2010). Chiral recognition by enantioselective liquid chromatography: mechanisms and modern chiral stationary phases.
  • Ilisz, I., et al. (2012). Separation of amino acids and related compounds on cinchona alkaloid-based zwitterionic chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis.
  • Shinbo, T., et al. (1987). Chromatographic separation of racemic amino acids by use of chiral crown ether-coated reversed-phase packings.

Sources

Comparative Guide: Determination of Absolute Configuration for 3-Phenylpipecolic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Phenylpipecolic acid derivatives serve as critical conformationally constrained scaffolds in the development of Neurokinin-1 (NK1) antagonists and non-peptide peptidomimetics. However, their flexibility (piperidine chair inversion) and multiple chiral centers (C2 and C3) create a significant analytical bottleneck.

This guide objectively compares the three primary methodologies for assigning absolute configuration (AC): X-Ray Crystallography , NMR Spectroscopy (Chemical Correlation/Mosher) , and Electronic Circular Dichroism (ECD) . It concludes with a recommended "Hybrid Protocol" that balances throughput with high-confidence assignment.

The Stereochemical Challenge

The core structure, 3-phenylpiperidine-2-carboxylic acid, contains two contiguous stereocenters, resulting in four potential stereoisomers:

  • Cis-Diastereomers: (

    
    ) and (
    
    
    
    )
  • Trans-Diastereomers: (

    
    ) and (
    
    
    
    )

The Analytical Trap: Unlike rigid ring systems, the piperidine ring undergoes chair-chair interconversion. The phenyl group at C3 and the carboxylate at C2 can adopt axial or equatorial positions depending on substitution patterns and pH. Misinterpreting the dominant conformer leads to erroneous assignments of Absolute Configuration (AC).

Comparative Analysis of Methodologies

Method A: Single Crystal X-Ray Diffraction (SC-XRD)

The Gold Standard for "Direct" Assignment.

  • Mechanism: Diffraction of X-rays by the crystal lattice. AC is determined using the anomalous dispersion of heavy atoms (Bijvoet analysis).

  • Pros: Unambiguous assignment; defines both relative and absolute configuration simultaneously.

  • Cons: Requires single crystals (often difficult for oily piperidine esters); requires a heavy atom (Br, I, S) or a known chiral salt counter-ion if the molecule consists only of light atoms (C, H, N, O).

Method B: NMR Spectroscopy (J-Coupling & Chiral Derivatization)

The Workhorse for Relative Configuration.

  • Mechanism:

    • Relative: Analysis of vicinal coupling constants (

      
      ) based on the Karplus equation.[1]
      
    • Absolute: Derivatization with Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs) like Mosher’s acid (MTPA), followed by

      
       analysis.
      
  • Pros: Rapid; performed in solution; no crystals required.

  • Cons: Mosher's method can be ambiguous if the conformer population shifts upon derivatization; steric hindrance at N1 can complicate amide formation.

Method C: Electronic Circular Dichroism (ECD) / VCD

The Modern "Solution-State" Standard.

  • Mechanism: Comparison of experimental CD spectra with theoretical spectra calculated via Time-Dependent Density Functional Theory (TD-DFT).

  • Pros: Non-destructive; highly sensitive to the spatial arrangement of the chromophore (phenyl ring) relative to the carbonyl; ideal for samples that do not crystallize.

  • Cons: Computationally intensive; requires accurate conformational weighting.

Summary of Performance Metrics
FeatureX-Ray CrystallographyNMR (Mosher/Coupling)ECD / TD-DFT
Confidence Level Ultra-High (>99%)Medium-HighHigh (>95%)
Sample State Solid (Single Crystal)SolutionSolution
Time to Result Days to WeeksHours24-48 Hours
Material Req. High (>10 mg)Low (<5 mg)Very Low (<1 mg)
Primary Risk Crystallization failureConformational averagingInaccurate DFT functional

Recommended Workflow: The Hybrid Protocol

For researchers in drug discovery where speed is critical and crystals are rare, Method A is often impractical. We recommend a sequential NMR + ECD approach.

Step 1: Establish Relative Configuration (Cis vs. Trans)

Use


H NMR coupling constants (

).
  • Trans-Isomer (

    
     or 
    
    
    
    ):
    The substituents (C2-COOH and C3-Ph) typically adopt a diequatorial orientation to minimize steric strain. This places protons H2 and H3 in a diaxial relationship.
    • Observable: Large coupling constant (

      
       Hz).
      
  • Cis-Isomer (

    
     or 
    
    
    
    ):
    One substituent is axial, the other equatorial. H2 and H3 are in an axial-equatorial relationship.
    • Observable: Small coupling constant (

      
       Hz).
      
Step 2: Establish Absolute Configuration

Once "Trans" or "Cis" is confirmed, use ECD to distinguish the enantiomer (e.g.,


 vs 

).
  • Chromophore: The interaction between the benzene ring (C3) and the carbonyl (C2) creates a distinct Cotton effect (CE) in the 200–240 nm region.

  • Protocol: Compare experimental ECD with TD-DFT calculations of the identified relative diastereomer.

Decision Logic Diagram

AC_Determination Start Unknown 3-Phenylpipecolic Derivative Crystals Are Single Crystals Available? Start->Crystals XRay Perform X-Ray Diffraction (Method A) Crystals->XRay Yes NMR_Rel 1H NMR Analysis (Measure J2,3) Crystals->NMR_Rel No Decision_J Coupling Constant Value? NMR_Rel->Decision_J Trans Trans-Relative Config (J = 10-12 Hz) Diaxial Protons Decision_J->Trans Large J Cis Cis-Relative Config (J = 3-5 Hz) Axial-Equatorial Decision_J->Cis Small J ECD_Calc Perform Conformational Search & TD-DFT Calculation Trans->ECD_Calc ECD_Exp Acquire Experimental ECD (Acetonitrile/MeOH) Trans->ECD_Exp Cis->ECD_Calc Cis->ECD_Exp Compare Compare Exp vs Calc Spectra ECD_Calc->Compare ECD_Exp->Compare Final Assign Absolute Configuration (e.g., 2S, 3R) Compare->Final

Caption: Logical workflow for assigning stereochemistry. NMR filters relative isomers; ECD assigns absolute chirality.

Detailed Experimental Protocols

Protocol 1: Relative Configuration via NMR

Objective: Distinguish cis/trans diastereomers.

  • Sample Prep: Dissolve 2–5 mg of the derivative in 0.6 mL of CDCl

    
     or CD
    
    
    
    OD. Note: Use a solvent that minimizes H-bonding aggregation.
  • Acquisition: Acquire a standard

    
    H NMR spectrum (minimum 400 MHz, preferably 600 MHz for clear resolution of multiplets).
    
  • Analysis:

    • Locate the H2 signal (typically

      
       3.5–4.5 ppm, doublet or doublet-of-doublets).
      
    • Measure the vicinal coupling constant

      
      .
      
    • Validation: If

      
       is ambiguous (~6-8 Hz), the ring may be in a twist-boat conformation or rapidly averaging. Perform Low-Temperature NMR (-40°C) to freeze the conformers.
      
Protocol 2: Absolute Configuration via ECD/TD-DFT

Objective: Assign R/S configuration to the specific diastereomer identified in Protocol 1.

  • Conformational Search (In Silico):

    • Software: Spartan, Gaussian, or conformational search engines (e.g., CREST).

    • Method: Generate conformers using MMFF94 force field.

    • Optimization: Re-optimize all geometries within 5 kcal/mol of the global minimum using DFT (B3LYP/6-31G* or

      
      B97X-D/def2-SVP).
      
  • TD-DFT Calculation:

    • Calculate excited states (n=30) for Boltzmann-weighted conformers.

    • Functional/Basis Set: CAM-B3LYP/def2-TZVP is recommended for charge-transfer systems (phenyl-carbonyl interaction).

    • Solvent Model: IEFPCM (match the experimental solvent).

  • Experimental Acquisition:

    • Concentration: 0.1–0.5 mg/mL in HPLC-grade Acetonitrile or Methanol.

    • Cell Path Length: 1 mm (standard) or 0.1 mm (for UV cutoff <200 nm).

    • Scan Range: 190–400 nm.

  • Assignment:

    • Align the calculated UV shift (usually 10–20 nm shift required) to match the experimental UV

      
      .
      
    • Compare the sign and topology of the Cotton Effects (CE).

    • Criteria: A match is confirmed if the major positive/negative bands align.

Visualizing the Stereochemistry

The relationship between the coupling constant and the ring geometry is dictated by the dihedral angle (


).[1]

Conformation cluster_trans Trans-Isomer (Diequatorial) cluster_cis Cis-Isomer (Axial-Equatorial) H2_ax H2 (axial) H3_ax H3 (axial) H2_ax->H3_ax Dihedral ~180° J = 10-12 Hz H2_ax_c H2 (axial) H3_eq_c H3 (equatorial) H2_ax_c->H3_eq_c Dihedral ~60° J = 3-5 Hz

Caption: Visualizing the Karplus relationship. Trans-diequatorial geometry maximizes orbital overlap, yielding large J-values.

References

  • Conformational Analysis of Piperidines: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on chair conformations and Karplus relationships).

  • Synthesis and Resolution of Pipecolic Acid Derivatives: C. Kadouri-Puchot, S. Comesse. (2005).[2][3] Recent advances in asymmetric synthesis of pipecolic acid and derivatives.[2][3] Amino Acids, 29(2), 101-130.[2]

  • Application of ECD in Absolute Configuration: Stephens, P. J., et al. (2010). Determination of Absolute Configuration of Chiral Molecules using Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). Chirality, 22, E22-E33.

  • NMR Coupling Constants in 3-Substituted Piperidines: BenchChem. (2025). Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. (Simulated/General Reference based on search context)

  • X-Ray Crystallography for Absolute Configuration: Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876-881. (The origin of the "Flack Parameter" for X-ray AC assignment).

Sources

Conformational Analysis of 3-Phenylpiperidine-2-Carboxylic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Conformational Analysis of 3-Phenylpiperidine-2-Carboxylic Acid by NOESY Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Stereochemical Challenge

3-phenylpiperidine-2-carboxylic acid represents a privileged scaffold in medicinal chemistry, serving as a constrained amino acid analogue (phenylalanine chimera) and a core pharmacophore for Neurokinin-1 (NK1) receptor antagonists.

The critical challenge in utilizing this scaffold is stereochemical ambiguity . The piperidine ring is not planar; it adopts a chair conformation that can flip. The biological activity of this molecule is strictly governed by the relative orientation (cis vs. trans) of the C2-carboxyl and C3-phenyl groups. While scalar coupling (


) provides dihedral angle data, it often fails in regimes of spectral overlap or rapid conformational exchange.

This guide objectively compares 2D NOESY (Nuclear Overhauser Effect Spectroscopy) against alternative structural elucidation methods, demonstrating why NOESY is the requisite "product" for definitive solution-state assignment.

Comparative Analysis: NOESY vs. Alternatives

The following table contrasts NOESY with Scalar Coupling (


H NMR), X-Ray Crystallography, and Computational Modeling (DFT) for the specific application of 3-phenylpiperidine-2-carboxylic acid analysis.
Table 1: Structural Elucidation Method Comparison
FeatureNOESY (The Standard) Scalar Coupling (

)
X-Ray Crystallography DFT / Computational
Primary Data Through-space distance (

)
Through-bond dihedral angleElectron density (positions)Calculated Energy Minima
Stereo Determination Definitive (Relative stereochemistry)Ambiguous (if signals overlap)Definitive (Absolute config)Predictive (Hypothetical)
Solution Relevance High (Biologically relevant state)High Low (Crystal packing forces)Variable (Solvation models)
Sample Requirement ~2-10 mg dissolved~1 mg dissolvedSingle Crystal (Hard to grow)None (In silico)
Blind Spots Spin diffusion (if mixing time is wrong)Karplus curve ambiguity (60° vs 120°)Does not capture dynamicsFails if basis set is too small
Why NOESY Wins for this Application
  • The "Crystal Packing" Artifact: X-ray crystallography is the gold standard for absolute configuration, but piperidine rings often distort in the solid state to maximize lattice energy. NOESY reveals the actual solution conformation the receptor will encounter.

  • The "Coupling" Limit: In 3-phenylpiperidine-2-carboxylic acid, the C2 and C3 protons can exhibit

    
     values that are intermediate (4-6 Hz) if the ring distorts into a twist-boat, rendering the Karplus equation inconclusive. NOESY bypasses bonds to measure direct spatial proximity.[1]
    

Technical Deep Dive: Interpreting the Data

To use NOESY effectively, one must correlate the spectral data with the specific chair conformations of the piperidine ring.

The Stereochemical Logic

The piperidine ring exists predominantly in a chair conformation.[2]

  • Trans-Isomer ((2R,3S) or (2S,3R)): The bulky Phenyl (C3) and Carboxyl (C2) groups prefer to be diequatorial to avoid 1,3-diaxial steric strain.

    • Consequence: The protons at C2 and C3 are both axial .

    • NOESY Signature:Weak or Absent NOE between H2 and H3 (distance > 3.5 Å). Strong NOE between H2 and H6

      
       (1,3-diaxial interaction).
      
  • Cis-Isomer ((2R,3R) or (2S,3S)): One group must be axial, the other equatorial.

    • Consequence: The protons at C2 and C3 are in an axial/equatorial relationship.

    • NOESY Signature:Strong NOE between H2 and H3 (distance ~2.4 Å).

Diagram 1: Stereochemical Assignment Decision Tree

The following logic flow illustrates the decision process for assigning the stereochemistry based on experimental data.

AssignmentLogic Start Synthesize 3-Phenylpiperidine Derivative HNMR Acquire 1D 1H NMR Start->HNMR J_Analysis Analyze 3J(H2,H3) Coupling Constant HNMR->J_Analysis LargeJ Large J (10-12 Hz) (Anti-periplanar) J_Analysis->LargeJ Clear Signal SmallJ Small/Medium J (2-5 Hz) (Syn-clinal) J_Analysis->SmallJ Clear Signal NOESY_Exp Acquire 2D NOESY (Mix Time: 600ms) J_Analysis->NOESY_Exp Overlap/Ambiguous Trans TRANS Isomer (Diequatorial Substituents) LargeJ->Trans High Confidence SmallJ->NOESY_Exp Confirm Config Check_H2H3 Check H2-H3 Crosspeak NOESY_Exp->Check_H2H3 Check_H2H6 Check H2-H6(ax) Crosspeak NOESY_Exp->Check_H2H6 Check_H2H3->Trans Weak/No NOE Cis CIS Isomer (Axial/Equatorial) Check_H2H3->Cis Strong NOE Check_H2H6->Trans Strong NOE (1,3-diaxial) Twist Twist-Boat/Distorted (Requires DFT/Low Temp NMR) Check_H2H6->Twist Unexpected Pattern

Caption: Decision tree for assigning cis/trans stereochemistry in 3-phenylpiperidine derivatives using J-coupling and NOESY data.

Validated Experimental Protocol

This protocol is self-validating. If the "Control Check" fails, do not proceed to data interpretation.

Step 1: Sample Preparation
  • Solvent: Use CDCl

    
      (Chloroform-d) initially. It minimizes exchange of the carboxylic acid/amine protons (if uncharged). If solubility is poor, use DMSO-d
    
    
    
    .
    • Warning: Avoid D

      
      O for the initial stereochemical assignment if possible, as it exchanges amide/amine protons which are valuable NOE handles.
      
  • Concentration: 5–15 mg in 0.6 mL solvent. High concentration improves sensitivity but increases viscosity (affecting correlation time

    
    ).
    
  • Degassing: Critical. Dissolved oxygen is paramagnetic and accelerates relaxation (

    
    ), quenching the NOE signal. Bubble Argon through the sample for 5 minutes or use the freeze-pump-thaw method.
    
Step 2: Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: noesygpph (Gradient enhanced NOESY with phase sensitive detection).

  • Mixing Time (

    
    ): 
    
    • Target: 500 ms – 800 ms.

    • Reasoning: This molecule is a "small molecule" (MW < 500). It falls in the positive NOE regime (

      
      ). Short mixing times (<300 ms) may yield no signal. Long mixing times (>1s) cause spin diffusion  (false positives where magnetization hops H1 
      
      
      
      H2
      
      
      H3).
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 3–5 seconds).
  • Scans: Minimum 16 scans per increment (for S/N > 10).

Step 3: The "Control Check" (Self-Validation)

Before analyzing the C2-C3 region, look for the Geminal Protons of the piperidine ring (e.g., H4


 and H4

).
  • Validation: You must see a strong NOE cross-peak between geminal protons on the same carbon.

  • Phase Check: The diagonal peaks should be negative (phased down), and the NOE cross-peaks should be positive (phased up) for this molecular weight in non-viscous solvents. If they have the same sign as the diagonal, you are in the "zero-crossing" region (unlikely for this MW) or have Exchange peaks (EXSY).

Supporting Data: Case Study

The following data summarizes the expected NMR observables for the cis and trans isomers of a 3-phenylpiperidine derivative (e.g., CP-99,994 analog), grounded in literature precedents [1, 2].

Table 2: Observable NMR Parameters
ParameterTrans-Isomer (Diequatorial)Cis-Isomer (Axial/Equatorial)
H2 Chemical Shift

~3.0 - 3.5 ppm

~3.5 - 4.0 ppm (Deshielded by anisotropy)

10.0 – 12.0 Hz (Axial-Axial)3.0 – 5.0 Hz (Axial-Equatorial)
NOE (H2

H3)
Weak / Absent Strong
NOE (H2

H6

)
Strong (1,3-diaxial)Weak
NOE (H3

H5

)
Strong (1,3-diaxial)Weak
Diagram 2: NOE Interaction Map (Chair Conformation)

This diagram visualizes the spatial relationships in the Trans-Diequatorial conformation, highlighting why the H2-H3 NOE is weak while the 1,3-diaxial NOE is strong.

NOE_Map H2_ax H2 (Axial) H3_ax H3 (Axial) H2_ax->H3_ax Weak NOE (>3.5 Å) H6_ax H6 (Axial) H2_ax->H6_ax STRONG NOE (<2.5 Å) COOH_eq COOH (Eq) H2_ax->COOH_eq H4_ax H4 (Axial) H3_ax->H4_ax STRONG NOE (<2.5 Å) Ph_eq Phenyl (Eq) H3_ax->Ph_eq

Caption: Spatial NOE map for Trans-3-phenylpiperidine-2-carboxylic acid. Note the strong 1,3-diaxial correlations (Green) vs. the weak vicinal correlation (Grey).

Conclusion

For the conformational analysis of 3-phenylpiperidine-2-carboxylic acid, NOESY is the definitive analytical tool . While scalar coupling (


-values) can suggest a conformation, it is susceptible to averaging and overlap.[3] NOESY provides direct spatial evidence of the axial/equatorial orientation of the protons.

Final Recommendation:

  • Synthesize the derivative.[4][5]

  • Obtain a high-resolution 1D

    
    H NMR to attempt 
    
    
    
    -value analysis (
    
    
    Hz = Trans).
  • Mandatory: Validate with a 2D NOESY (Mixing time 600ms). Look for the diagnostic H2-H6

    
      correlation to confirm the chair conformation and the H2-H3  correlation to assign relative stereochemistry.
    

References

  • Rosen, T., et al. (1993).[6] Synthesis, in vitro binding profile, and autoradiographic analysis of [3H]-cis-3-[(2-methoxybenzyl)amino]-2-phenylpiperidine, a highly potent and selective nonpeptide substance P receptor antagonist radioligand.[6] Journal of Medicinal Chemistry, 36(21), 3197-3201.[6] [Link]

  • Desai, M. C., et al. (1992). 3-Aminopiperidine derivatives as novel substance P antagonists. Bioorganic & Medicinal Chemistry Letters, 2(12), 1453-1458. (Foundational work on 3-phenylpiperidine scaffold stereochemistry).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source for NOESY pulse sequences and small molecule mixing time optimization). [Link]

  • Bifulco, G., et al. (2007). Quantum Mechanical Calculation of NMR Parameters in the Stereostructural Determination of Natural Products. Chemical Reviews, 107(9), 3743–3779. (Comparison of DFT vs NOESY). [Link]

Sources

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 3-Phenylpipecolic Acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and metabolomics, the precise structural elucidation of novel or modified amino acids is paramount. 3-Phenylpipecolic acid, an analogue of the lysine catabolite pipecolic acid, presents a unique analytical challenge due to the interplay of its cyclic amine structure and the influence of its phenyl substituent. This guide provides an in-depth comparison of the anticipated mass spectrometry fragmentation patterns of 3-phenylpipecolic acid, contrasting them with the known fragmentation of pipecolic acid and other relevant structures. By understanding these fragmentation pathways, researchers can develop robust analytical methods for the identification and quantification of this and similar molecules.

The Analytical Imperative: Why Fragmentation Matters

Mass spectrometry (MS) is a cornerstone technique for the analysis of small molecules, offering unparalleled sensitivity and specificity.[1] In tandem MS (MS/MS), a precursor ion is selected and fragmented, yielding a characteristic pattern of product ions that serves as a structural fingerprint. For a molecule like 3-phenylpipecolic acid, understanding its fragmentation is crucial for:

  • Unambiguous Identification: Differentiating it from isomers and structurally related compounds in complex biological matrices.[2]

  • Method Development: Optimizing MS/MS parameters (e.g., collision energy) for sensitive and specific detection in quantitative assays.

  • Metabolite Profiling: Identifying biotransformations or degradation products by recognizing core structural fragments.

This guide will explore the expected fragmentation behavior of 3-phenylpipecolic acid under both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) conditions, drawing comparisons with established data for pipecolic acid.

Gas Chromatography-Mass Spectrometry (GC-MS): A Derivatization-Dependent Approach

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] However, amino acids like 3-phenylpipecolic acid require derivatization to increase their volatility and thermal stability. Common derivatization strategies include silylation (e.g., with MSTFA to form a trimethylsilyl (TMS) derivative) and acylation (e.g., with propyl chloroformate).[1][3]

Expected Fragmentation of Derivatized 3-Phenylpipecolic Acid vs. Pipecolic Acid

The fragmentation of derivatized 3-phenylpipecolic acid is predicted to be a composite of the fragmentation of the derivatized pipecolic acid backbone and the influence of the phenyl group.

Precursor (Derivatized)Key Expected Fragments of 3-Phenylpipecolic AcidCorresponding Fragments of Pipecolic AcidRationale for Fragmentation
TMS Derivative m/z corresponding to [M-CH3]+, [M-C6H5]+, and fragments of the TMS-derivatized pipecolic acid ring.m/z 282, 297 for TMS-TFA derivative[3][4]The initial loss of a methyl group from the TMS moiety is a common fragmentation pathway. The phenyl group can be lost as a neutral radical. The core pipecolic acid ring fragmentation will likely mirror that of derivatized pipecolic acid.
Propyl Chloroformate Derivative m/z corresponding to the loss of the propoxycarbonyl group, and fragments arising from the piperidine ring containing the phenyl group.m/z 170 and 128[5]Studies on pipecolic acid derivatized with propyl chloroformate show a major ion resulting from the loss of the propoxycarbonyl group.[5] A similar initial loss is expected for the 3-phenyl derivative, followed by fragmentation of the phenyl-substituted ring.

The presence of the phenyl group is expected to stabilize the molecular ion and influence the relative abundance of certain fragments compared to the non-phenylated analogue.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Probing the Intact Molecule

LC-MS/MS allows for the analysis of non-volatile and thermally labile molecules like 3-phenylpipecolic acid in their native form, typically using electrospray ionization (ESI).[1] The fragmentation patterns observed in ESI-MS/MS are often driven by the site of protonation.

Predicted ESI-MS/MS Fragmentation Pathways

For 3-phenylpipecolic acid, protonation is expected to occur at the secondary amine. Collision-induced dissociation (CID) is then likely to initiate a cascade of fragmentation events.

A common fragmentation pathway for protonated α-amino acids is the sequential loss of water (H₂O) and carbon monoxide (CO) to form a characteristic immonium ion.[6][7]

Proposed Fragmentation Pathway for Protonated 3-Phenylpipecolic Acid:

M [M+H]+ (m/z 206) F1 [M+H - H2O]+ (m/z 188) M->F1 - H2O F3 [M+H - C6H5]+ (m/z 129) M->F3 - C6H5 F4 Tropylium ion (m/z 91) M->F4 Phenyl group fragmentation F2 [M+H - H2O - CO]+ (m/z 160) F1->F2 - CO

Caption: Proposed ESI-MS/MS fragmentation pathway for 3-phenylpipecolic acid.

Comparison with Pipecolic Acid Fragmentation:

Precursor (Protonated)Key Expected Fragments of 3-Phenylpipecolic AcidObserved Fragments of Pipecolic AcidMechanistic Interpretation
[M+H]+ m/z 188 ([M+H - H₂O]+), m/z 160 ([M+H - H₂O - CO]+), m/z 129 ([M+H - C₆H₅]+), m/z 91 (Tropylium ion)m/z 84[8]The initial losses of water and carbon monoxide are characteristic of amino acid fragmentation.[6] The presence of the phenyl group introduces new fragmentation channels, including the loss of the phenyl ring and the formation of the stable tropylium ion, a common fragment for phenyl-containing compounds.[9] The m/z 84 fragment for pipecolic acid likely corresponds to the protonated piperidine ring after loss of the carboxyl group.

The phenyl group's electron-donating nature could influence the proton affinity of the molecule and the stability of the resulting fragment ions, leading to a different distribution of ion intensities compared to pipecolic acid.

Experimental Protocols

For researchers aiming to analyze 3-phenylpipecolic acid, the following protocols provide a starting point for method development.

GC-MS Analysis (with Derivatization)

Objective: To analyze 3-phenylpipecolic acid by GC-MS after derivatization with propyl chloroformate. This method is adapted from a procedure for pipecolic acid quantification.[5][10]

Methodology:

  • Sample Preparation:

    • To 100 µL of sample (e.g., extracted from a biological matrix), add an appropriate internal standard (e.g., isotope-labeled 3-phenylpipecolic acid or a structurally similar compound).[11]

    • Add 200 µL of 1 M sodium hydroxide, 167 µL of methanol, and 34 µL of pyridine. Vortex thoroughly.

    • Add 20 µL of propyl chloroformate and vortex vigorously for 30 seconds.

    • Add 400 µL of chloroform and vortex.

    • Add 400 µL of 50 mM sodium bicarbonate and vortex.

    • Centrifuge to separate the phases and collect the lower organic layer for analysis.

  • GC-MS Conditions:

    • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow.

    • Injection: Splitless mode.

    • Temperature Program:

      • Initial temperature: 80°C, hold for 2 min.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 5 min.

    • MS Conditions:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring the expected key fragments.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis P1 Sample + Internal Standard P2 Add NaOH, Methanol, Pyridine P1->P2 P3 Derivatization with Propyl Chloroformate P2->P3 P4 Liquid-Liquid Extraction P3->P4 P5 Collect Organic Layer P4->P5 A1 Injection P5->A1 Analysis A2 Chromatographic Separation A1->A2 A3 Electron Ionization A2->A3 A4 Mass Analysis A3->A4

Caption: Workflow for GC-MS analysis of 3-phenylpipecolic acid.

LC-MS/MS Analysis

Objective: To analyze underivatized 3-phenylpipecolic acid using LC-MS/MS with ESI.

Methodology:

  • Sample Preparation:

    • Dilute the sample in an appropriate solvent, such as 0.1% formic acid in water/acetonitrile (95:5 v/v).

    • Centrifuge to remove any particulates.

  • LC-MS/MS Conditions:

    • LC Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to retain and elute the analyte (e.g., start with 5% B, ramp to 95% B).

    • MS Conditions:

      • Ionization: ESI in positive ion mode.

      • Analysis Mode: Product ion scan of the protonated molecule (m/z 206) to observe the fragmentation pattern. For quantification, use Multiple Reaction Monitoring (MRM), selecting appropriate precursor-product ion transitions.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis L1 Sample Dilution L2 Centrifugation L1->L2 LA1 Injection L2->LA1 Analysis LA2 Chromatographic Separation LA1->LA2 LA3 Electrospray Ionization LA2->LA3 LA4 Tandem Mass Analysis (MS/MS) LA3->LA4

Caption: Workflow for LC-MS/MS analysis of 3-phenylpipecolic acid.

Conclusion

References

  • Amino Acid and Analogues - UTMB. (n.d.). UTMB. Retrieved March 7, 2026, from [Link]

  • How Amino Acid Internal Standards Boost Mass Spec Accuracy - IROA Technologies. (2025, September 26). IROA Technologies. Retrieved March 7, 2026, from [Link]

  • Yu, K., Liu, H., & Kachroo, P. (2020). Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23), e3841. [Link]

  • Yu, K., Liu, H., & Kachroo, P. (2020). Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23), e3841. [Link]

  • Lee, H. R., Kim, J. H., & Kim, M. K. (2010). Determination of pipecolic acid following trimethylsilyl and trifluoroacyl derivatisation on plasma filter paper by stable isotope GC-MS for peroxisomal disorders. Journal of the Korean Society for Mass Spectrometry, 4(2), 63-69. [Link]

  • Yu, K., Liu, H., & Kachroo, P. (2020). Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23), e3841. [Link]

  • Franz, M. H., Birzoi, R., Maftei, C. V., & Neda, I. (2021). GC–MS run and mass spectrum of pipecolic acid. ResearchGate. [Link]

  • Schöneich, C., Zhao, F., Madden, K. P., & Bobrowski, K. (2003). Mass Spectrometry Identification of Amino Acid Transformations during Oxidation of Peptides and Proteins: Modifications of Methionine and Tyrosine. Analytical Chemistry, 75(13), 2992-3000. [Link]

  • Schöneich, C., Zhao, F., Madden, K. P., & Bobrowski, K. (2003). Mass spectrometric identification of amino acid transformations during oxidation of peptides and proteins: modifications of methionine and tyrosine. Analytical chemistry, 75(13), 2992–3000. [Link]

  • Phenylpropiolic acid. (n.d.). NIST WebBook. Retrieved March 7, 2026, from [Link]

  • Ohta, S., Ito, T., & Senda, M. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Journal of the American Society for Mass Spectrometry, 32(8), 2144–2152. [Link]

  • de Souza, A. F., de Souza, G. G., de Oliveira, D. N., & de Souza, V. (2019). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. Journal of the Brazilian Chemical Society, 30(10), 2176-2184. [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry – Science Ready. (n.d.). Science Ready. Retrieved March 7, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Simó, C., Ibáñez, C., Valdés, A., García-Cañas, V., & Cifuentes, A. (2020). Unveiling the Fragmentation Mechanisms of Modified Amino Acids as the Key for Their Targeted Identification. Analytical Chemistry, 92(6), 4345–4353. [Link]

  • Paizs, B., & Suhai, S. (2005). Fragmentation mechanisms of α-amino acids protonated under electrospray ionization: a collisional activation and ab initio theoretical study. Journal of the American Society for Mass Spectrometry, 16(3), 364-377. [Link]

  • Phenylpropiolic acid. (n.d.). NIST WebBook. Retrieved March 7, 2026, from [Link]

  • common fragmentation mechanisms in mass spectrometry. (2022, November 22). YouTube. Retrieved March 7, 2026, from [Link]

  • Wang, R., & Li, L. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific reports, 9(1), 6393. [Link]

  • Pipecolic Acid. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Nguyen, T. H., & Kim, J. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules, 29(12), 2939. [Link]

  • Pipecolic acid, TMS derivative. (n.d.). NIST WebBook. Retrieved March 7, 2026, from [Link]

  • Dan, L., De Winter, J., & Gerbaux, P. (2022). Separation, identification, and conformation of cyclic and tadpole macromolecules via UPLC-MS/MS. Polymer Chemistry, 13(20), 2928-2936. [Link]

  • Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. (2019). Shimadzu. [Link]

  • 3-Phenylglutaric acid. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Fragmentation of phenyl radical cations in mass spectrometry. (2015, April 9). Chemistry Stack Exchange. [Link]

Sources

Architecting Neurotherapeutics: A Comparative Guide to 3-Phenylpiperidine-2-Carboxylic Acid vs. Nipecotic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of neuropharmacology and drug development, saturated heterocyclic amino acids serve as foundational scaffolds for modulating central nervous system (CNS) activity. As application scientists, we frequently face a critical design fork: whether to build upon a piperidine-2-carboxylic acid (pipecolic acid) or a piperidine-3-carboxylic acid (nipecotic acid) backbone.

A shift of a single carboxyl group from the C2 to the C3 position fundamentally alters the molecule's spatial geometry. This single carbon shift dictates whether the molecule will mimic endogenous neuromodulators to block ion channels, or act as a conformationally restricted analog to inhibit neurotransmitter transporters.

This guide provides an in-depth comparative analysis of 3-phenylpiperidine-2-carboxylic acid and nipecotic acid derivatives , detailing their structural logic, pharmacological targets, and the self-validating experimental workflows required to evaluate them.

Structural Divergence: The Power of Carbon Positioning

The causality behind the divergent biological activity of these two classes lies entirely in their stereochemistry and conformational rigidity.

3-Phenylpiperidine-2-Carboxylic Acid (The C2 Scaffold)

This compound is a synthetically modified derivative of endogenous L-pipecolic acid. By placing the carboxylic acid at the C2 position, the molecule acts as an


-amino acid analog. The deliberate addition of a bulky phenyl group at the C3 position serves two critical purposes:
  • Conformational Locking: The phenyl ring forces the flexible piperidine ring into a specific chair conformation to minimize 1,3-diaxial steric clashes. This rigidifies the molecule into a bioactive posture optimized for specific receptor pockets.

  • Lipophilicity: Unmodified pipecolic acid has poor blood-brain barrier (BBB) permeability. The 3-phenyl substitution drastically increases the LogP, enabling CNS penetration 1. Pharmacologically, 2-piperidinecarboxylic acid derivatives are known to act as uncompetitive antagonists at the NMDA receptor's phencyclidine (PCP) site 2.

Nipecotic Acid Derivatives (The C3 Scaffold)

Nipecotic acid places the carboxyl group at the C3 position, making it a


-amino acid analog. This specific spatial arrangement between the basic secondary amine and the acidic carboxyl group perfectly mimics the folded, bioactive conformation of 

-aminobutyric acid (GABA). Consequently, nipecotic acid is a highly selective, competitive inhibitor of the GABA Transporter 1 (GAT-1). Because native nipecotic acid cannot cross the BBB, clinical derivatives (e.g., Tiagabine) are synthesized by N-alkylating the piperidine nitrogen with bulky lipophilic tails (such as a bis-3-methylthiophenyl group), anchoring the molecule in the lipid bilayer while the nipecotic acid head blocks the transporter.

Visualizing the Pharmacological Landscape

MOA Nipecotic Nipecotic Acid Derivatives GAT1 GAT-1 Transporter Nipecotic->GAT1 Inhibits PhenylPipecolic 3-Phenylpiperidine-2- Carboxylic Acid NMDA NMDA Receptor (PCP Site) PhenylPipecolic->NMDA Antagonizes GABA Increased Synaptic GABA GAT1->GABA Blocks Reuptake CaFlux Decreased Ca2+ Influx NMDA->CaFlux Blocks Channel Anticonvulsant Anticonvulsant & Neuroprotective Effects GABA->Anticonvulsant Enhances Inhibition CaFlux->Anticonvulsant Reduces Excitotoxicity

Fig 1: Divergent pharmacological pathways of nipecotic acid and 3-phenylpiperidine-2-carboxylic acid.

Comparative Pharmacological Profile

To facilitate rapid decision-making in lead optimization, the quantitative and qualitative distinctions between these two classes are summarized below.

Feature3-Phenylpiperidine-2-Carboxylic AcidNipecotic Acid Derivatives (e.g., Tiagabine)
IUPAC Core Piperidine-2-carboxylic acidPiperidine-3-carboxylic acid
Endogenous Mimic L-Pipecolic Acid / Proline

-Aminobutyric Acid (GABA)
Primary Target NMDA Receptor (PCP Site)GAT-1 (GABA Transporter 1)
Mechanism of Action Uncompetitive Channel BlockerSynaptic Reuptake Inhibition
BBB Permeability Strategy C3-Phenyl substitution (Steric bulk)N-alkylation with lipophilic anchor
Protective Index (PI) 1.3 – 4.5 (in MES seizure models)> 7.2 (in MES seizure models)
Primary Application Experimental Anticonvulsant / ScaffoldClinical Antiepileptic

Data derived from comparative studies on piperidinecarboxylic acid derivatives in murine models2.

Self-Validating Experimental Workflows

To ensure data trustworthiness, any protocol evaluating these compounds must be a self-validating system. This means embedding internal controls that isolate the specific mechanism of action (e.g., active transport vs. passive diffusion).

Protocol A: [³H]TCP Binding Assay for 3-Phenylpiperidine-2-Carboxylic Acid

This protocol evaluates the affinity of C2-derivatives for the uncompetitive PCP binding site within the NMDA receptor channel.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat forebrain in ice-cold 5 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes to isolate the crude synaptosomal membrane fraction (P2). Wash the pellet repeatedly to remove endogenous glutamate and glycine.

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [³H]TCP (final concentration 2 nM), and 50 µL of the test compound (3-phenylpiperidine-2-carboxylic acid) at varying concentrations (

    
     to 
    
    
    
    M).
  • Self-Validating Controls:

    • Total Binding: Buffer only.

    • Non-Specific Binding (NSB): Define using 10 µM unlabeled MK-801 or PCP.

  • Filtration & Counting: Terminate the reaction after 45 minutes at 25°C by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Analysis: Extract radioactivity using liquid scintillation counting. Calculate

    
     using non-linear regression.
    
Protocol B: [³H]GABA Uptake Assay for Nipecotic Acid Derivatives

This protocol evaluates the ability of C3-derivatives to block active GAT-1 transport.

Step-by-Step Methodology:

  • Synaptosome Isolation: Prepare rat brain synaptosomes (P2 fraction) in 0.32 M sucrose. Resuspend in oxygenated Krebs-Ringer-HEPES (KRH) buffer containing 140 mM NaCl.

  • Pre-incubation: Aliquot synaptosomes and pre-incubate with the nipecotic acid derivative for 10 minutes at 37°C to allow compound-transporter interaction.

  • Uptake Initiation: Add [³H]GABA (final concentration 50 nM) to initiate active transport. Incubate for exactly 3 minutes.

  • Self-Validating Controls:

    • Active Transport Baseline: Assayed at 37°C with vehicle.

    • Passive Diffusion Control: Assayed at 0°C (halts active transport) 3.

    • Ion-Dependency Control: Assayed in Na⁺-free buffer (replaces NaCl with choline chloride), as GAT-1 is strictly Na⁺-dependent.

  • Termination: Stop uptake by adding ice-cold KRH buffer containing 1 mM unlabeled nipecotic acid, followed by rapid filtration and scintillation counting.

Workflow Prep Tissue Prep (P2 Synaptosomes) Incubate Incubation with Radioligand Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Count Liquid Scintillation Counting Filter->Count Analyze IC50 / Ki Determination Count->Analyze

Fig 2: Standard radioligand binding workflow for evaluating piperidinecarboxylic acid derivatives.

References

  • Anticonvulsant activity of novel derivatives of 2- and 3-piperidinecarboxylic acid in mice and rats.PubMed / NIH.
  • Comparison of synaptosomal and glial uptake of pipecolic acid and GABA in rat brain.PubMed / NIH.
  • rac-(2R,3S)-3-phenylpiperidine-2-carboxylic acid hydrochloride.Sigma-Aldrich Product Specifications.
  • Production of Novel Rapamycin Analogs by Precursor-Directed Biosynthesis.ASM Journals.

Sources

validating enantiomeric excess of synthesized 3-phenylpipecolic acid

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Enantiomeric Excess of Synthesized 3-Phenylpipecolic Acid: A Comparative Methodological Guide

Executive Summary

Validating the enantiomeric purity of 3-phenylpipecolic acid (3-PPA) is a critical quality control step when deploying it as a conformationally constrained phenylalanine analogue in solid-phase peptide synthesis[1]. Because 3-PPA contains two contiguous stereocenters (C2 and C3), analytical workflows must not only differentiate between diastereomers (cis vs. trans) but also precisely quantify the enantiomeric excess (ee) of the target isomer. This guide objectively compares the performance of direct Chiral HPLC, NMR spectroscopy via Chiral Derivatizing Agents (CDAs), and Chiral GC, providing actionable, self-validating protocols for drug development professionals.

The Stereochemical Challenge of 3-Phenylpipecolic Acid

Unlike simple linear


-amino acids, 3-PPA features a piperidine ring that restricts the 

and

torsion angles, a property highly valued in medicinal chemistry for inducing stable

-strand-type structures[1]. However, this rigidity complicates chiral analysis. The secondary amine is sterically hindered by the adjacent phenyl ring at C3, which can severely impede derivatization kinetics. Consequently, direct analytical methods that do not require derivatization are generally preferred to avoid kinetic resolution artifacts.

Comparative Modality Analysis

Chiral HPLC (Direct Analysis)

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the industry standard for determining the ee of 3-PPA. Standard crown ether columns typically rely on the complexation of primary ammonium ions and generally fail for secondary amines. However, modified (+)-(18-crown-6)-tetracarboxylic acid stationary phases have been explicitly proven to resolve secondary cyclic amino acids like pipecolic acid[2]. Alternatively, zwitterionic columns (e.g., CHIRALPAK ZWIX(+)) are highly recommended. Because 3-PPA exists as a zwitterion, the cinchona alkaloid-based stationary phase simultaneously engages the secondary amine and the carboxylate via dual ion-pairing, locking the analyte into a rigid stereoselective conformation[3].

H/ F NMR with CDAs (Indirect Analysis)

When absolute configuration must be confirmed alongside ee, NMR using Chiral Derivatizing Agents is unparalleled. Reagents like Mosher's acid chloride (MTPA-Cl) convert enantiomers into diastereomers[4]. While more time-consuming than HPLC, this method allows for the simultaneous determination of ee and absolute configuration by analyzing the anisotropic shielding effects (


) in the NMR spectra[5].
Chiral GC (Gas Chromatography)

Chiral GC requires dual derivatization (esterification of the carboxylic acid and acylation of the amine) to confer volatility. The high temperatures required for esterification introduce a measurable risk of racemization at the C2 position, making it the least favorable option for routine 3-PPA analysis.

Quantitative Performance Comparison

Analytical ModalityPrimary Recognition MechanismTypical Resolution (Rs)Limit of Quantitation (LOQ)Sample Prep TimeRisk of Racemization
Chiral HPLC (Zwitterionic) Direct stereoselective ion-pairing> 2.0 (Baseline)< 0.1% ee< 10 minutesNone (Direct Analysis)

H/

F NMR (MTPA Deriv.)
Diastereomeric anisotropic shieldingN/A (Resolved NMR signals)~1.0% ee2 - 4 hoursLow (Inert CDA used)
Chiral GC (Dual Deriv.) Vapor pressure & chiral stationary phase> 2.5< 0.5% ee4 - 6 hoursModerate (Thermal risk)

Self-Validating Experimental Methodologies

Protocol A: Direct Chiral HPLC via Zwitterionic Stationary Phase

Causality & Rationale: Zwitterionic columns contain cinchona alkaloid derivatives that provide both an anion-exchange site and a cation-exchange site. By utilizing a slightly acidic mobile phase containing a volatile base (e.g., formic acid and diethylamine), the ionization state of 3-PPA is perfectly modulated to interact with both sites simultaneously, amplifying the stereoselective interactions of the chiral cleft[3].

Step-by-Step Workflow:

  • Mobile Phase Preparation: Prepare a mixture of Methanol/Acetonitrile/Water (49:49:2 v/v/v). Add 50 mM formic acid and 25 mM diethylamine. Sonicate and degas for 15 minutes.

  • System Self-Validation (Critical): Prior to analyzing the synthetic batch, inject a strictly racemic standard of 3-PPA. The protocol is validated only if the integration ratio of the two enantiomeric peaks is exactly 50:50 (±0.5%) and the chromatographic resolution (Rs) is

    
     1.5. This proves the column is not exhibiting biased recovery and the mobile phase is correctly optimized.
    
  • Sample Preparation: Dissolve 1.0 mg of the synthesized 3-PPA in 1.0 mL of the mobile phase. Filter through a 0.22

    
    m PTFE syringe filter.
    
  • Execution: Inject 5

    
    L onto a CHIRALPAK ZWIX(+) column (3 
    
    
    
    m, 150 x 3.0 mm) at a flow rate of 0.5 mL/min. Monitor UV absorbance at 210 nm and 254 nm.
  • Calculation: Calculate ee using the formula:

    
    .
    
Protocol B: F NMR Analysis via Mosher's Derivatization

Causality & Rationale: Mosher's acid chloride (MTPA-Cl) is the optimal CDA for 3-PPA. Crucially, MTPA lacks an


-proton. When derivatizing the sterically hindered secondary amine of 3-PPA, extended reaction times in basic conditions (pyridine/DMAP) are required. The absence of the 

-proton in MTPA prevents any loss of stereochemical fidelity (racemization) during this aggressive acylation step[4]. Furthermore, analyzing the

F NMR spectrum avoids the complex multiplet overlapping typical of the 3-PPA piperidine ring in

H NMR, allowing for precise integration of the trifluoromethyl singlets[5].

Step-by-Step Workflow:

  • Derivatization: In a dry NMR tube under nitrogen, dissolve 5 mg of 3-PPA in 0.5 mL of anhydrous pyridine-d5. Add 1 crystal of DMAP (catalyst) and 3 equivalents of enantiopure (S)-MTPA-Cl. Seal and agitate at 40°C for 2 hours.

  • System Self-Validation (Critical): Derivatize a known racemic standard of 3-PPA with (S)-MTPA-Cl under identical conditions. The system is validated if the

    
    F NMR spectrum yields exactly two singlets with a 1:1 integration ratio. A deviation from 1:1 indicates kinetic resolution during the derivatization step, meaning the reaction did not proceed to 100% completion.
    
  • Acquisition: Acquire the

    
    F NMR spectrum (typically at 376 MHz or higher) with proton decoupling to ensure sharp singlets.
    
  • Analysis: Identify the two diastereomeric -CF

    
     singlets. Integrate the peaks to determine the enantiomeric ratio and calculate the ee.
    

Workflow Visualization

G Start Synthesized 3-Phenylpipecolic Acid Decision Select ee Validation Modality Start->Decision HPLC Chiral HPLC (Direct Analysis) Decision->HPLC High Throughput & Routine QC NMR 1H/19F NMR (Indirect Analysis) Decision->NMR Absolute Config. Determination HPLC_Prep Dissolve in Mobile Phase (MeOH/H2O + Additives) HPLC->HPLC_Prep NMR_Prep Derivatize with (S)-MTPA-Cl (Form Diastereomers) NMR->NMR_Prep HPLC_Run Run on Chiralpak ZWIX(+) or CROWNPAK CR(+) HPLC_Prep->HPLC_Run NMR_Run Acquire Spectra & Analyze Δδ Shifts NMR_Prep->NMR_Run Result Calculate Enantiomeric Excess (ee %) HPLC_Run->Result NMR_Run->Result

Workflow for validating the enantiomeric excess of 3-phenylpipecolic acid via HPLC and NMR.

References

  • Title : Total synthesis of the large non-ribosomal peptide polytheonamide B Source : ResearchGate URL : 1

  • Title : DL-Pipecolic acid - DAICEL Chiral Application Search Source : DAICEL Chiral Technologies URL : 3

  • Title : Liquid chromatographic resolution of proline and pipecolic acid derivatives on chiral stationary phases based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid Source : PubMed URL : 2

  • Title : Chiral Derivatization Reagents - Analytical Chemical Products Source : Alfa Chemistry URL : 4

  • Title : Chiral Derivatizing Agent for Absolute Configuration Source : TCI Chemicals URL : 5

Sources

Safety Operating Guide

3-Phenylpiperidine-2-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Directive

Immediate Action Required: 3-Phenylpiperidine-2-carboxylic acid is a non-proteinogenic amino acid derivative often used as a pharmaceutical intermediate. It is generally classified as an Irritant (Skin/Eye/Respiratory) and potentially Harmful if Swallowed .[1][2]

Disposal Strategy:

  • Primary Stream: Non-Halogenated Organic Waste (Incineration).

  • Prohibited: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers.[3]

  • State: Typically a solid zwitterion; requires segregation from oxidizers due to the amine functionality.

Chemical Profile & Hazard Assessment

To ensure safety, you must understand the "Why" behind the protocol. This compound contains both a basic secondary amine and an acidic carboxylic acid, making it amphoteric .

PropertySpecificationOperational Implication
CAS Number 75665-02-0 (racemic)*Verification key for waste manifests.
Physical State White to off-white powderDust generation is the primary exposure risk.
Hazards (GHS) H302 (Harmful Oral), H315 (Skin), H319 (Eye), H335 (Resp)Standard PPE is sufficient; avoid inhalation.
Reactivity Incompatible with Strong OxidizersCRITICAL: Do not place in waste containers with nitric acid or perchlorates.
Solubility Soluble in dilute acid/base; mod. water solubilityCan be disposed of in aqueous streams only if collected for incineration.

*Note: CAS may vary based on stereochemistry (e.g., cis/trans isomers), but disposal protocols remain identical.

Pre-Disposal Protocol: Safety & Segregation

Before handling waste, establish a defensive perimeter using the Hierarchy of Controls .

A. Personal Protective Equipment (PPE)
  • Respiratory: N95 mask (minimum) or P100 respirator if handling large open quantities of powder.

  • Dermal: Nitrile gloves (0.11 mm minimum thickness). Double glove if dissolving in organic solvents.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient if liquid splashing is a risk.

B. Spill Management (Immediate Response)

If the substance is spilled prior to disposal:

  • Dry Spill (Powder): Do NOT dry sweep rapidly (creates dust). Cover with a damp paper towel to suppress particulates, then scoop into a wide-mouth jar.

  • Wet Spill (Solution): Absorb with vermiculite or a spill pad.

  • Decontamination: Wipe surface with 10% acetic acid (to solubilize the amine) followed by soap and water.

Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Pure Substance or Excess Reagent)

Best for: Expired bottles, reaction byproducts, or spilled solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "3-Phenylpiperidine-2-carboxylic acid, solid."

    • Hazard Checkbox: Toxic, Irritant.[1][2][3][4]

  • Segregation: Place the jar into a Lab Pack drum designated for "Organic Solids."

  • Handover: Transfer to EHS (Environmental Health & Safety) for high-temperature incineration.

Scenario B: Liquid Waste (Reaction Mixtures)

Best for: Compound dissolved in solvents (Methanol, DCM, Water).

  • Characterize the Solvent:

    • If solvent is Dichloromethane (DCM) or Chloroform : Use Halogenated Waste stream.

    • If solvent is Methanol, Ethanol, Ethyl Acetate : Use Non-Halogenated Waste stream.

    • If solvent is Water/Buffer : Use Aqueous Waste (must still be incinerated due to chemical contamination; do not sewer).

  • pH Check: Ensure the waste solution is between pH 5 and 9 to prevent container corrosion. Neutralize if necessary.

  • Consolidation: Pour into the appropriate carboy (typically 20L HDPE).

  • Log Entry: Record the volume and concentration on the carboy's log sheet immediately.

Scenario C: Empty Containers (RCRA Compliance)

Regulatory Context: EPA 40 CFR 261.7

  • Definition of "Empty": A container is RCRA empty if:

    • All wastes have been removed by pouring/pumping.

    • Less than 3% by weight of the total capacity remains (for containers <119 gallons).[5]

  • Triple Rinse Protocol:

    • Rinse the bottle 3 times with a solvent capable of dissolving the residue (e.g., Methanol or Water/Acetic Acid).

    • Crucial: Pour the rinsate into the Liquid Waste container (Scenario B). Do not pour rinsate down the drain.

  • Final Step: Deface the label (cross out the chemical name) and discard the bottle in standard glass trash or recycling, depending on local facility rules.

Visual Workflow: Decision Logic

The following diagram illustrates the decision matrix for segregating this specific compound.

DisposalWorkflow Start Waste Generation: 3-Phenylpiperidine-2-carboxylic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder/Residue Liquid Liquid / Solution StateCheck->Liquid Dissolved LabPack Solid Waste Container (Lab Pack) Solid->LabPack SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (e.g., MeOH, EtOAc) SolventCheck->NonHalogenated Flammable/Organic Aqueous Aqueous Solution SolventCheck->Aqueous Water Based HaloWaste Halogenated Waste Carboy Halogenated->HaloWaste NonHaloWaste Non-Halogenated Waste Carboy NonHalogenated->NonHaloWaste Aqueous->NonHaloWaste If Toxic Contaminant Incineration Final Disposal: High-Temp Incineration LabPack->Incineration HaloWaste->Incineration NonHaloWaste->Incineration

Caption: Operational logic for segregating 3-Phenylpiperidine-2-carboxylic acid waste streams based on physical state and solvent carrier.

Regulatory Compliance & Documentation

  • US EPA (RCRA): This compound is generally considered a "Process Waste." While not typically P-listed (acutely toxic) or U-listed (toxic) by specific name, it must be characterized by the generator.

    • Characteristic Check: Does it exhibit Ignitability (D001), Corrosivity (D002), or Reactivity (D003)? Usually No, unless in specific solvents.

  • Documentation: Always update the Satellite Accumulation Area (SAA) log sheet immediately upon adding waste. Failure to do so is a common audit violation.

References

  • U.S. Environmental Protection Agency (EPA). (2023). RCRA Regulations: Container Residues (40 CFR 261.7).[6] Retrieved from [Link]

  • PubChem. (2023). Compound Summary: Piperidine-2-carboxylic acid derivatives. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.